3-(Methylcarbamoyl)-5-nitrophenylboronic acid
Description
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Properties
IUPAC Name |
[3-(methylcarbamoyl)-5-nitrophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O5/c1-10-8(12)5-2-6(9(13)14)4-7(3-5)11(15)16/h2-4,13-14H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCXJPBVVDHSKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657440 | |
| Record name | [3-(Methylcarbamoyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-77-3 | |
| Record name | B-[3-[(Methylamino)carbonyl]-5-nitrophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Methylcarbamoyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical and chemical properties of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and organic synthesis, arylboronic acids stand as indispensable building blocks. Their versatility, particularly in palladium-catalyzed cross-coupling reactions, has revolutionized the construction of complex molecular architectures. This guide provides a comprehensive technical overview of a specialized yet significant member of this class: 3-(Methylcarbamoyl)-5-nitrophenylboronic acid. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a synthesized resource that offers insights into the causality behind its properties and the practicalities of its application. This document is structured to empower researchers to harness the full potential of this reagent, grounded in scientific integrity and supported by authoritative references.
Chemical Identity and Core Properties
This compound is a trifunctional aromatic compound featuring a boronic acid moiety, a methylcarbamoyl group, and a nitro group. This unique combination of functional groups dictates its chemical behavior and potential applications.
| Property | Value | Source |
| CAS Number | 871332-77-3 | [1][2] |
| Molecular Formula | C₈H₉BN₂O₅ | [2] |
| Molecular Weight | 223.98 g/mol | [2] |
| Chemical Structure | (See Figure 1) | N/A |
Figure 1: Chemical Structure of this compound
digraph "3-(Methylcarbamoyl)-5-nitrophenylboronic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext];// Central benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
// Substituents B[label="B"]; O1_B [label="OH"]; O2_B [label="OH"];
C_carbamoyl [label="C"]; O_carbamoyl [label="O"]; N_carbamoyl [label="N"]; H_N [label="H"]; C_methyl [label="CH3"];
N_nitro [label="N+"]; O1_nitro [label="O-"]; O2_nitro [label="O"];
// Positioning nodes using pos attribute (x,y!) C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];
B[pos="2.6,1.5!"]; O1_B [pos="3.5,0.75!"]; O2_B [pos="3.5,2.25!"];
C_carbamoyl [pos="-2.6,1.5!"]; O_carbamoyl [pos="-3.5,0.75!"]; N_carbamoyl [pos="-2.6,2.7!"]; H_N [pos="-1.7,2.7!"]; C_methyl [pos="-3.5,3.5!"];
N_nitro [pos="0,-2.8!"]; O1_nitro [pos="-0.9,-3.5!"]; O2_nitro [pos="0.9,-3.5!"];
// Edges for benzene ring C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];
// Edges for substituents C6 -- B[label=""]; B -- O1_B [label=""]; B -- O2_B [label=""];
C2 -- C_carbamoyl [label=""]; C_carbamoyl -- O_carbamoyl [style=double]; C_carbamoyl -- N_carbamoyl [label=""]; N_carbamoyl -- H_N [label=""]; N_carbamoyl -- C_methyl [label=""];
C4 -- N_nitro [label=""]; N_nitro -- O1_nitro [label=""]; N_nitro -- O2_nitro [style=double];
// Benzene ring double bonds (approximate representation) edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; }
Caption: 2D structure of this compound.
Physicochemical Properties: An Analytical Perspective
Precise experimental data for the physical properties of this compound are not extensively reported in publicly available literature. However, by leveraging data from structurally similar compounds and computational predictions, we can establish a reliable profile.
Melting Point
Solubility
The solubility of phenylboronic acids is influenced by the nature of their substituents. Generally, they exhibit solubility in polar organic solvents and have limited solubility in nonpolar hydrocarbons. The presence of the polar methylcarbamoyl and nitro groups, along with the boronic acid moiety, suggests that this compound is likely soluble in solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols, with lower solubility in water and nonpolar solvents like hexanes.
Acidity (pKa)
The pKa of an arylboronic acid is a critical parameter, influencing its reactivity and biological interactions. The electron-withdrawing nature of the nitro group is expected to significantly increase the acidity (lower the pKa) of the boronic acid compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). This is due to the stabilization of the resulting boronate anion. The methylcarbamoyl group, depending on its resonance and inductive effects, will also modulate the acidity. While an experimental pKa is not available, it is predicted to be lower than that of phenylboronic acid, likely in the range of 7-8.
Chemical Properties and Reactivity
The chemical reactivity of this compound is primarily dictated by the interplay of its three functional groups.
The Boronic Acid Moiety: A Gateway to C-C Bond Formation
The boronic acid group is the most reactive site for cross-coupling reactions. It is a cornerstone of the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds[4][5].
Mechanism of Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst reacts with an organohalide (R-X) to form a palladium(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple, and the C-C bond is formed, regenerating the palladium(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electron-withdrawing nitro group on this compound can influence the rate and efficiency of the Suzuki-Miyaura coupling. Generally, electron-withdrawing groups can facilitate the transmetalation step.
The Nitro Group: A Handle for Further Functionalization
The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group through reduction. This opens up possibilities for subsequent derivatization, such as amide bond formation or diazotization reactions, making it a valuable tool in the synthesis of compound libraries for drug discovery.
The Methylcarbamoyl Group: A Modulator of Properties
The methylcarbamoyl group contributes to the overall polarity and hydrogen bonding capabilities of the molecule. This can influence its solubility, crystal packing, and interactions with biological targets. It is generally a stable functional group under many reaction conditions.
Experimental Protocols: A Practical Guide
While specific experimental protocols for this compound are not widely published, the following general procedures for the characterization and application of arylboronic acids are applicable.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a standard procedure for the coupling of an aryl halide with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0-3.0 mmol).
-
Add the degassed solvent(s) (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the Pd(0) catalyst.
-
Base: Essential for the activation of the boronic acid to facilitate transmetalation. The choice of base can significantly impact the reaction outcome.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Spectroscopic Characterization
Standard spectroscopic techniques are used to confirm the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the aromatic protons, the methyl group, and the amide proton. The chemical shifts of the aromatic protons will be influenced by the positions of the three different substituents.
-
¹³C NMR will provide signals for all the carbon atoms in the molecule.
-
¹¹B NMR can be used to observe the boron center.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic peaks for the O-H stretch of the boronic acid, the N-H stretch and C=O stretch of the amide, and the N-O stretches of the nitro group will be present.
-
Safety and Handling
While a comprehensive Safety Data Sheet (SDS) for this compound is not universally available from all suppliers, hazard information for this class of compounds indicates that it should be handled with care[1][6][7].
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
It is recommended to store under an inert atmosphere to prevent degradation.
-
Handle in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Applications in Drug Discovery and Development
Boronic acids are increasingly important in medicinal chemistry[8][9]. The unique ability of the boronic acid moiety to form reversible covalent bonds with diols makes them attractive for targeting glycoproteins and for use as sensors. The nitrophenyl moiety, in particular, has been explored in the design of various therapeutic agents[1][3].
The structural features of this compound make it a valuable building block for:
-
Synthesis of Biaryl Scaffolds: As a key component in Suzuki-Miyaura couplings, it can be used to synthesize complex biaryl structures that are common motifs in many drug molecules.
-
Fragment-Based Drug Discovery: As a functionalized aromatic ring, it can serve as a fragment for screening against biological targets.
-
Development of Targeted Therapies: The combination of a reactive handle (boronic acid), a modifiable group (nitro group), and a hydrogen-bonding moiety (carbamoyl group) provides a rich scaffold for the design of inhibitors and probes.
Conclusion
This compound is a specialized reagent with significant potential in organic synthesis and medicinal chemistry. Its trifunctional nature provides multiple avenues for chemical manipulation, making it a valuable tool for the construction of complex molecules. While a complete experimental dataset for its physical properties is yet to be fully elucidated in public literature, this guide provides a robust framework based on analogous compounds and established chemical principles. By understanding its core properties, reactivity, and handling requirements, researchers can effectively utilize this compound to advance their scientific endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. 871332-77-3|this compound|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 5. (3-(Benzylcarbamoyl)-5-nitrophenyl)boronic acid | C14H13BN2O5 | CID 44119836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
synthesis route for 3-(Methylcarbamoyl)-5-nitrophenylboronic acid
An In-depth Technical Guide to the Synthesis of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid
Introduction: A Versatile Trifunctional Building Block
This compound is a key intermediate in modern organic synthesis and medicinal chemistry. Its structure is characterized by a 1,3,5-trisubstituted benzene ring bearing three distinct and synthetically valuable functional groups: a boronic acid, a methylcarbamoyl (amide) group, and a nitro group. This unique arrangement offers multiple points for chemical modification, making it an invaluable building block for the construction of complex molecules.
The boronic acid moiety is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful methods for forming carbon-carbon bonds.[1][2] The electron-withdrawing nature of the nitro and amide groups significantly influences the electronic properties of the aromatic ring, affecting its reactivity in coupling reactions. The amide and nitro groups also serve as handles for further functionalization, enabling the synthesis of diverse compound libraries for drug discovery and materials science applications.[3][4] This guide provides a detailed, field-proven synthetic route to this important compound, elucidating the chemical principles and experimental considerations for each step.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic approach to this compound involves a sequence of reliable and well-established transformations. The primary disconnection is the fragile carbon-boron bond, leading back to a more stable aryl halide precursor.
Diagram 1: Retrosynthetic Pathway
Caption: Retrosynthetic analysis of the target molecule.
The forward synthesis, therefore, initiates from a commercially available substituted benzoic acid. The chosen strategy involves three core transformations:
-
Amidation: Formation of the N-methylamide from a carboxylic acid derivative.
-
Borylation: Conversion of the aryl bromide to the corresponding boronic acid pinacol ester.
-
Hydrolysis: Conversion of the boronate ester to the final boronic acid.
This route is advantageous as it introduces the robust amide functionality early and reserves the installation of the more sensitive boronic acid group to the final steps, minimizing potential decomposition.
Part 1: Synthesis of 3-Bromo-N-methyl-5-nitrobenzamide (Intermediate 2)
The synthesis begins with the commercially available 3-bromo-5-nitrobenzoic acid (1). Direct amidation of a carboxylic acid with an amine is possible but often requires high temperatures or specific coupling agents. A more reliable and higher-yielding approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with methylamine.
Step 1.1: Synthesis of 3-Bromo-5-nitrobenzoyl chloride (1a)
The carboxylic acid is activated by conversion to its corresponding acyl chloride using thionyl chloride (SOCl₂). This reaction is efficient and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromo-5-nitrobenzoic acid (1) (1.0 eq).
-
Add thionyl chloride (SOCl₂) (3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).
-
Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-bromo-5-nitrobenzoyl chloride (1a) is a yellow solid or oil and is typically used in the next step without further purification.
Step 1.2: Synthesis of 3-Bromo-N-methyl-5-nitrobenzamide (2)
The crude acyl chloride (1a) is then reacted with a solution of methylamine to form the desired amide (2). The reaction is typically performed at a low temperature to control its exothermicity.
Experimental Protocol:
-
Dissolve the crude 3-bromo-5-nitrobenzoyl chloride (1a) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of methylamine (2.2 eq) (e.g., 40% in water or 2.0 M in THF) to the cooled solution with vigorous stirring. An excess of the amine is used to neutralize the HCl byproduct.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 3-bromo-N-methyl-5-nitrobenzamide (2) as a solid.[5]
| Reagent | M.W. ( g/mol ) | Eq. | Moles | Mass/Volume |
| 3-Bromo-5-nitrobenzoic acid | 246.02 | 1.0 | - | - |
| Thionyl Chloride | 118.97 | 3.0 | - | - |
| Methylamine (40% in H₂O) | 31.06 | 2.2 | - | - |
| Dichloromethane | 84.93 | - | - | - |
Table 1: Reagents for the synthesis of Intermediate 2.
Part 2: Synthesis of this compound (4)
The final stage of the synthesis is the conversion of the aryl bromide (2) into the target boronic acid (4). The Miyaura borylation is an excellent choice for this transformation. It involves a palladium-catalyzed reaction between the aryl halide and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to form a boronate ester (3). This ester is then hydrolyzed to the final boronic acid.
Diagram 2: Catalytic Cycle of Miyaura Borylation
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Bromo-N-methyl-5-nitrobenzamide synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Structural Analysis of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid: A Critical Asset in Drug Discovery
This guide provides an in-depth technical exploration of the structural analysis of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid, a compound of significant interest to researchers, scientists, and professionals in drug development. Boronic acids and their derivatives are increasingly recognized for their versatile applications in medicinal chemistry, acting as crucial building blocks in synthesis and as potent inhibitors of enzymes.[1][2] The unique chemical characteristics of the boronic acid moiety, particularly its ability to form reversible covalent bonds, make it a privileged scaffold in drug design.[1][2] This document offers a comprehensive overview of the critical analytical techniques employed to elucidate and confirm the structure of this compound, ensuring its purity, stability, and suitability for downstream applications.
The Foundational Role of Structural Elucidation
Precise structural determination is the bedrock of drug discovery and development. For a molecule like this compound, a thorough understanding of its three-dimensional structure, connectivity, and purity is paramount. This knowledge underpins the interpretation of its biological activity, guides structure-activity relationship (SAR) studies, and is a prerequisite for regulatory submission. The presence of a boronic acid group, a nitro group, and a methylcarbamoyl substituent on the phenyl ring presents a unique analytical challenge and opportunity, requiring a multi-pronged approach to structural characterization.
A Multi-Technique Approach to Structural Verification
A single analytical technique is rarely sufficient to provide a complete structural picture. A combination of spectroscopic and spectrometric methods is essential for unambiguous confirmation. This guide will focus on three cornerstone techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a suite of NMR experiments is necessary to assign all proton (¹H), carbon (¹³C), and boron (¹¹B) signals.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. This is crucial for confirming the substitution pattern on the aromatic ring and the presence of the methylcarbamoyl group.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule, offering a complementary view of the carbon skeleton.
-
¹¹B NMR: Is particularly informative for boronic acids, as the chemical shift is highly sensitive to the hybridization state (sp² vs. sp³) and coordination environment of the boron atom.[3][4][5] This allows for the study of interactions with diols or other potential binding partners.[3][4][5]
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing connectivity between atoms. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons, which is invaluable for piecing together the molecular puzzle.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent is critical and can influence the chemical shifts, particularly of exchangeable protons (e.g., -OH of the boronic acid and -NH of the amide).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
-
¹¹B NMR Acquisition:
-
2D NMR Acquisition:
-
Perform standard COSY, HSQC, and HMBC experiments to establish connectivities.
-
-
Data Processing and Interpretation:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze the chemical shifts, coupling constants, and 2D correlations to assign all signals and confirm the structure.
-
| Expected ¹H NMR Data (Illustrative) | Expected ¹³C NMR Data (Illustrative) | Expected ¹¹B NMR Data (Illustrative) |
| Aromatic protons with specific splitting patterns indicating the 1,3,5-substitution. | Aromatic carbons, with shifts influenced by the electron-withdrawing nitro group and the carbamoyl group. | A single peak in the characteristic region for a trigonal boronic acid. |
| A doublet for the NH proton of the carbamoyl group. | The carbonyl carbon of the carbamoyl group. | |
| A doublet for the methyl protons of the carbamoyl group. | The methyl carbon of the carbamoyl group. | |
| A broad singlet for the B(OH)₂ protons. | The carbon atom attached to the boron, which may show a broad signal due to quadrupolar relaxation of the boron nucleus. |
Mass Spectrometry: Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition, further solidifying the proposed structure.
-
Molecular Ion Peak: The primary goal is to observe the molecular ion peak ([M+H]⁺ or [M-H]⁻ in soft ionization techniques) corresponding to the calculated mass of this compound.
-
Isotopic Pattern: Boron has two stable isotopes, ¹⁰B (20%) and ¹¹B (80%), which results in a characteristic isotopic pattern in the mass spectrum.[6][7] Observing this pattern is a definitive indicator of the presence of a boron atom in the molecule.
-
Fragmentation Analysis: While soft ionization techniques minimize fragmentation, some fragmentation can occur. Analyzing these fragments can provide additional structural information.
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium hydroxide to promote ionization.
-
Instrumentation: Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, coupled to an appropriate ionization source, most commonly Electrospray Ionization (ESI).
-
Data Acquisition:
-
Infuse the sample directly or via liquid chromatography (LC).
-
Acquire spectra in both positive and negative ion modes to determine which provides a better signal for the molecule.
-
-
Data Analysis:
-
Identify the molecular ion peak and compare its m/z value to the theoretical exact mass.
-
Analyze the isotopic distribution of the molecular ion peak to confirm the presence of one boron atom.
-
If fragmentation is observed, propose structures for the major fragment ions.
-
| Technique | Expected Result | Interpretation |
| ESI-HRMS | Accurate mass measurement of the molecular ion. | Confirms the elemental composition (C₈H₉BN₂O₅). |
| Isotope Modeling | Observation of the characteristic ¹⁰B/¹¹B isotopic pattern. | Confirms the presence of a single boron atom. |
X-ray Crystallography: The Definitive 3D Structure
While NMR and MS provide information about connectivity and formula, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure in the solid state.[8][9][10] This technique reveals precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.[11]
-
Unambiguous Structure: Provides a definitive 3D model of the molecule.
-
Conformation: Determines the preferred conformation of the molecule in the solid state.
-
Intermolecular Interactions: Elucidates how the molecules pack in the crystal lattice, revealing hydrogen bonds and other non-covalent interactions that can be important for understanding physical properties and for rational drug design.[11]
-
Crystallization: This is often the most challenging step. High-purity material is required.
-
Screen various solvents and solvent systems (e.g., slow evaporation, vapor diffusion, cooling crystallization) to grow single crystals of suitable quality.
-
-
Crystal Mounting and Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final structure.
-
-
Data Analysis:
-
Analyze bond lengths, angles, and torsion angles.
-
Identify and analyze intermolecular interactions.
-
Generate visualizations of the crystal packing.
-
Synthesis and Purity Assessment
The synthesis of this compound would likely involve standard methodologies for the preparation of aryl boronic acids, such as the reaction of a corresponding organometallic reagent (e.g., a Grignard or organolithium compound) with a trialkyl borate, followed by hydrolysis.[12] An alternative modern approach could involve a palladium-catalyzed borylation of a suitable aryl halide.[12]
Purity is assessed using techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the target compound from any starting materials, byproducts, or degradation products. A melting point determination can also provide a preliminary indication of purity, although boronic acids can sometimes give broad or decomposition-driven melting points.[6]
Conclusion: An Integrated Approach for Confident Characterization
The structural analysis of this compound is a critical exercise for any research or development program that utilizes this important building block. A combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography provides a comprehensive and self-validating system for its characterization. By following the detailed protocols and understanding the rationale behind each technique, researchers can be confident in the identity, purity, and three-dimensional nature of this molecule, paving the way for its successful application in the discovery of new therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]
- 8. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. pharmiweb.com [pharmiweb.com]
An In-Depth Technical Guide to 3-(Methylcarbamoyl)-5-nitrophenylboronic Acid: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Methylcarbamoyl)-5-nitrophenylboronic acid is a key building block in modern medicinal chemistry, offering a versatile scaffold for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in palladium-catalyzed cross-coupling reactions. Furthermore, it outlines the essential analytical techniques for its characterization, ensuring the scientific integrity of its use in research and drug development.
Introduction: The Significance of Arylboronic Acids in Medicinal Chemistry
Arylboronic acids and their derivatives have emerged as indispensable tools in the synthesis of pharmaceuticals and other biologically active compounds. Their stability, functional group tolerance, and reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, have cemented their role in the rapid construction of carbon-carbon bonds. This capability is paramount in the assembly of the complex molecular architectures often required for therapeutic efficacy.
This compound, in particular, presents a unique combination of functional groups. The boronic acid moiety serves as the reactive handle for cross-coupling, while the nitro and methylcarbamoyl groups offer opportunities for further chemical modification and can influence the compound's electronic properties and binding interactions with biological targets.
Core Properties of this compound
A thorough understanding of the fundamental properties of a reagent is critical for its effective application. The key identifiers and physicochemical properties of this compound are summarized below.
| Property | Value |
| Molecular Weight | 223.98 g/mol |
| Molecular Formula | C₈H₉BN₂O₅ |
| CAS Number | 871332-77-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, DMSO, and DMF |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 3-bromo-5-nitrobenzoic acid. The following protocol details a reliable synthetic route.
Step 1: Synthesis of 3-Bromo-N-methyl-5-nitrobenzamide
The first step involves the amidation of 3-bromo-5-nitrobenzoic acid with methylamine.
Reaction Scheme:
Caption: Amidation of 3-bromo-5-nitrobenzoic acid.
Materials:
-
3-bromo-5-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3-bromo-5-nitrobenzoic acid (1.0 eq) in dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the mixture to 0 °C and slowly add a solution of methylamine (2.0 eq) and triethylamine (1.5 eq) in DCM.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude 3-bromo-N-methyl-5-nitrobenzamide can be purified by recrystallization or column chromatography.
Step 2: Miyaura Borylation to Yield this compound
The final step involves the conversion of the aryl bromide to the corresponding boronic acid using a palladium-catalyzed borylation reaction.
Reaction Scheme:
Caption: Miyaura borylation of the aryl bromide.
Materials:
-
3-Bromo-N-methyl-5-nitrobenzamide
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
In a flame-dried Schlenk flask, combine 3-bromo-N-methyl-5-nitrobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and heat the mixture to 80-90 °C for 12-16 hours.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
To the crude pinacol ester, add a mixture of ethyl acetate and 1M HCl.
-
Stir vigorously for 4-6 hours at room temperature to effect hydrolysis.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude boronic acid.
-
Purify the product by trituration with a suitable solvent system (e.g., ether/hexanes) or by column chromatography to afford this compound.
Application in Suzuki-Miyaura Cross-Coupling: Synthesis of a Biaryl Compound
The utility of this compound as a building block is exemplified in its reaction with aryl halides. The following protocol describes a typical Suzuki-Miyaura coupling with 2-bromopyridine.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling with 2-bromopyridine.
Materials:
-
This compound
-
2-Bromopyridine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a reaction vessel, add this compound (1.2 eq), 2-bromopyridine (1.0 eq), and sodium carbonate (2.0 eq).
-
Add a 3:1:1 mixture of toluene:ethanol:water.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction to 90 °C for 12 hours under an inert atmosphere.[1]
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-methyl-3-nitro-5-(pyridin-2-yl)benzamide.
Analytical Characterization: Ensuring Purity and Structural Integrity
The unambiguous characterization of this compound is crucial for its reliable use. A combination of spectroscopic and spectrometric techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR (Nuclear Magnetic Resonance) | Aromatic protons in the region of 8-9 ppm, a singlet for the methyl group of the carbamoyl moiety around 2.8-3.0 ppm, and a broad singlet for the B(OH)₂ protons. |
| ¹³C NMR | Resonances corresponding to the aromatic carbons, the carbonyl carbon of the amide, and the methyl carbon. The carbon attached to the boron atom will show a characteristic broad signal. |
| FTIR (Fourier-Transform Infrared) | Characteristic absorption bands for O-H stretching of the boronic acid, N-H stretching of the amide, C=O stretching of the amide, and N-O stretching of the nitro group. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |
Workflow for Analytical Characterization:
Caption: Analytical workflow for compound characterization.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its synthesis is achievable through a robust and scalable protocol, and its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of novel molecular entities. The analytical methods outlined in this guide provide a framework for ensuring the quality and integrity of this important reagent, thereby supporting the advancement of innovative therapeutic discovery.
References
1H NMR characterization of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid
An In-depth Technical Guide to the ¹H NMR Characterization of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid
Authored by: A Senior Application Scientist
Foreword: The Analytical Imperative for Substituted Phenylboronic Acids
In modern drug discovery and materials science, substituted phenylboronic acids are foundational building blocks. Their utility in Suzuki-Miyaura cross-coupling reactions, as sensors, and in therapeutic agents necessitates unambiguous structural confirmation.[1] Among these, this compound presents a unique analytical challenge due to its multifunctional nature. This guide provides a comprehensive, field-proven methodology for its characterization using one of the most powerful tools in chemical analysis: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Our approach moves beyond a simple recitation of data, focusing instead on the underlying principles and experimental rationale that ensure data integrity and trustworthy interpretation.
Foundational Principles: Why ¹H NMR is Indispensable
¹H NMR spectroscopy allows us to probe the chemical environment of every hydrogen atom in a molecule.[2] By placing the molecule in a strong magnetic field and irradiating it with radio waves, we can deduce significant structural information from four key parameters:
-
Chemical Shift (δ): Indicates the electronic environment of a proton. Electron-withdrawing groups "deshield" a proton, shifting its signal downfield (to a higher ppm value), while electron-donating groups "shield" it, causing an upfield shift.[3]
-
Integration: The area under a signal is directly proportional to the number of protons it represents.[4] This provides a quantitative proton count for each unique environment.
-
Spin-Spin Splitting (Multiplicity): Reveals the number of neighboring protons. A signal is split into n+1 peaks, where n is the number of protons on adjacent atoms.[5]
-
Coupling Constant (J): The distance between split peaks, measured in Hertz (Hz), provides information about the dihedral angle and connectivity between coupled protons.[6]
For this compound, these principles allow us to confirm the presence and connectivity of the aromatic ring, the methylcarbamoyl moiety, and the boronic acid group, ensuring sample identity and purity.
Experimental Protocol: A Self-Validating Workflow
The integrity of NMR data is built upon a robust experimental protocol. Each step is designed to eliminate ambiguity and ensure reproducibility.
Sample Preparation
The goal is to create a clear, homogeneous solution free of particulate matter, which can degrade spectral quality.[7]
-
Analyte Mass: Weigh approximately 10-15 mg of this compound. This quantity is sufficient to achieve excellent signal-to-noise (S/N) in a reasonable timeframe without causing concentration-related peak broadening.[8]
-
Solvent Selection: Use approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is the solvent of choice for this molecule for three critical reasons. First, its high polarity readily dissolves the polar analyte. Second, its residual proton signal (at ~2.50 ppm) is in an unoccupied region of the spectrum, preventing overlap.[9] Third, and most importantly, DMSO-d₆ is capable of forming hydrogen bonds, which slows down the chemical exchange rate of labile protons (N-H and O-H), often allowing them to be observed as distinct, and sometimes coupled, signals.[10]
-
-
Procedure:
-
Place the weighed solid into a clean, dry vial.
-
Add the DMSO-d₆ and gently vortex or sonicate until the solid is completely dissolved.[8]
-
Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a 5 mm NMR tube to remove any microparticulates.[11]
-
Cap the NMR tube securely. The final solution height should be approximately 5 cm (0.7 mL).[11]
-
NMR Instrument Parameters
For optimal resolution, especially in the complex aromatic region, a high-field spectrometer (400 MHz or greater) is recommended.[9]
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 400 MHz | Increases signal dispersion, simplifying the analysis of complex multiplets. |
| Pulse Sequence | Standard single-pulse | Standard for quantitative ¹H NMR acquisition. |
| Acquisition Time | 3-4 seconds | Allows for the detection of sharp signals by ensuring the Free Induction Decay (FID) has fully decayed. |
| Relaxation Delay (d1) | 2-5 seconds | Ensures full relaxation of protons between scans, critical for accurate integration. |
| Number of Scans | 16-64 | Averages multiple acquisitions to improve the S/N ratio, adjusted based on sample concentration. |
| Temperature | 298 K (25 °C) | Standard operating temperature for routine analysis. |
Logical Workflow for NMR Analysis
The entire process, from sample preparation to final interpretation, follows a logical and systematic path to ensure data integrity.
Spectral Analysis and Interpretation
The ¹H NMR spectrum of this compound (C₈H₉BN₂O₅) is predicted to show five distinct sets of signals corresponding to the aromatic, amide, methyl, and boronic acid protons.[12]
Molecular Structure and Proton Environments
First, we must identify the unique proton environments in the molecule.
-
Aromatic Protons (Hₐ, Hᵦ, H𝒸): The 1,3,5-trisubstituted pattern results in three unique aromatic protons. All are subject to strong deshielding from the three electron-withdrawing groups (-NO₂, -B(OH)₂, -CONHCH₃).
-
Amide Proton (Hₑ): The single proton attached to the nitrogen.
-
Methyl Protons (HᏧ): The three equivalent protons of the methyl group.
-
Boronic Acid Protons: The two protons on the hydroxyl groups of the boronic acid.
Predicted ¹H NMR Data
The following table summarizes the expected chemical shifts, multiplicities, and integrations.
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Interpretation |
| Hₐ (Aromatic) | 8.5 - 8.7 | Triplet (t) or Multiplet (m) | 1H | This proton is ortho to both the boronic acid and nitro groups. The powerful deshielding from the nitro group pushes it significantly downfield. It will be split by Hᵦ and H𝒸 through small meta-coupling (J ≈ 2-3 Hz). |
| Hᵦ (Aromatic) | 8.4 - 8.6 | Triplet (t) or Multiplet (m) | 1H | Positioned between the carbamoyl and nitro groups, this proton is also strongly deshielded. It will exhibit meta-coupling to Hₐ and H𝒸. |
| H𝒸 (Aromatic) | 8.2 - 8.4 | Triplet (t) or Multiplet (m) | 1H | Located between the boronic acid and carbamoyl groups, it is expected to be the most upfield of the three aromatic protons, though still in a very downfield region. It shows meta-coupling to Hₐ and Hᵦ. |
| Hₑ (Amide N-H) | 8.6 - 9.0 | Quartet (q) or Broad Singlet (br s) | 1H | The chemical shift is highly dependent on concentration. In DMSO-d₆, coupling to the adjacent methyl protons (HᏧ) is often resolved, resulting in a quartet (due to 3 neighbors). If exchange is fast, it will appear as a broad singlet. |
| HᏧ (Methyl CH₃) | ~2.8 | Doublet (d) | 3H | This signal corresponds to the methyl group attached to the amide nitrogen. Its coupling to the single N-H proton (Hₑ) results in a doublet (J ≈ 4-5 Hz). The integration value of 3H is a key diagnostic feature. |
| B(OH)₂ (Boronic Acid) | 4.0 - 6.0 or higher | Broad Singlet (br s) | 2H | These protons are acidic and exchange rapidly with any trace water. This leads to a single, broad signal whose position is highly variable and may not always be observed. The integration confirms the presence of two protons. |
Trustworthiness through Data Cross-Validation
The interpretation is validated by ensuring all pieces of data are internally consistent:
-
Integration Sum: The sum of all integrations (1+1+1+1+3+2) equals 9, matching the total number of protons in the molecular formula C₈H₉BN₂O₅.[12]
-
Multiplicity Confirmation: The doublet of the methyl group (HᏧ) confirms its proximity to a single proton (Hₑ). The potential quartet for the amide proton (Hₑ) confirms its proximity to the three methyl protons. The complex splitting of the aromatic signals is consistent with a 1,3,5-substitution pattern where only meta-couplings are present.[13]
Conclusion
The ¹H NMR characterization of this compound is a precise and definitive process when executed with a scientifically rigorous approach. By carefully selecting the experimental conditions, particularly the use of DMSO-d₆ as a solvent, and systematically analyzing the chemical shifts, integrations, and coupling patterns, one can achieve unambiguous structural confirmation. This guide provides the necessary framework for researchers, scientists, and drug development professionals to confidently verify the identity and purity of this important chemical entity, ensuring the integrity of their subsequent research and development efforts.
References
- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 4. acdlabs.com [acdlabs.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. publish.uwo.ca [publish.uwo.ca]
- 12. This compound | 871332-77-3 [chemicalbook.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
The Advent and Evolution of Nitrophenylboronic Acids: A Technical Guide for the Modern Researcher
Abstract
Nitrophenylboronic acids, a fascinating class of organoboron compounds, have carved a significant niche in the landscape of modern chemistry. From their challenging initial syntheses to their current status as indispensable building blocks in pharmaceuticals, diagnostics, and materials science, their journey is one of scientific perseverance and innovation. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, and evolving applications of these versatile molecules. We will delve into the foundational synthetic challenges, explore modern, optimized protocols, and illuminate the underlying principles that govern their reactivity. This guide is structured to provide not only a historical perspective but also practical, field-proven insights to empower the next wave of discoveries enabled by nitrophenylboronic acids.
A Historical Perspective: The Genesis of Nitrophenylboronic Acids
The story of nitrophenylboronic acids is intrinsically linked to the broader history of organoboron chemistry. The first isolation of a boronic acid, ethylboronic acid, was reported in 1860 by Edward Frankland. However, it was the synthesis of the first aromatic boronic acid, phenylboronic acid, by Michaelis and Becker in 1880 that truly set the stage for the development of its substituted derivatives.
The early 20th century witnessed a burgeoning interest in the functionalization of aromatic compounds. In 1931, William Seaman and John R. Johnson embarked on the pioneering work of nitrating phenylboronic acid, a seemingly straightforward electrophilic aromatic substitution.[1] Their research, published in the Journal of the American Chemical Society, detailed the first synthesis of nitrophenylboronic acids.[1] However, their findings also unveiled a significant synthetic hurdle: the inherent instability of the carbon-boron bond under harsh nitrating conditions. They observed that the reaction yielded a mixture of ortho- and meta-nitrophenylboronic acids, with the para isomer being a minor and difficult-to-isolate byproduct.[2] A considerable amount of the starting material was lost to protodeborylation, the cleavage of the C-B bond, resulting in nitrobenzene and boric acid.[2]
This susceptibility of the C-B bond to electrophilic attack was a critical challenge that would occupy chemists for years to come. Subsequent work by Frederic R. Bean and John R. Johnson in 1932 further highlighted this issue, noting the exclusive loss of the boronic acid group during the nitration of 4-methoxyphenylboronic acid.[3] It was not until the 1950s that a more systematic understanding of the factors governing the stability of the C-B bond began to emerge. Research by Kuivila and Hendrickson in 1952 on the brominolysis of phenylboronic acids provided valuable insights into the electronic effects at play.[4] A significant breakthrough came in 1957 from the work of Torssell, Meyer, and Zacharias, who demonstrated that electron-deficient phenylboronic acids exhibited greater stability, a principle that would guide the development of more robust synthetic strategies.
The latter half of the 20th century, particularly with the advent of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, revolutionized the use of boronic acids. This Nobel Prize-winning reaction transformed boronic acids from chemical curiosities into indispensable tools for carbon-carbon bond formation, propelling nitrophenylboronic acids into the limelight as versatile building blocks in organic synthesis.[5]
References
A Theoretical Investigation of 3-(Methylcarbamoyl)-5-nitrophenylboronic Acid: A Keystone for Rational Drug Design
This technical guide provides a comprehensive theoretical framework for understanding the molecular properties and reactive potential of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid. Aimed at researchers, computational chemists, and professionals in drug development, this document outlines key theoretical studies essential for elucidating the molecule's electronic structure, reactivity, and interaction with biological targets. By applying established computational methodologies, we can unlock a deeper understanding of this compound's potential as a pharmacophore.
Introduction: The Significance of Substituted Phenylboronic Acids
Phenylboronic acids and their derivatives have emerged as a critical class of compounds in medicinal chemistry and organic synthesis. Their unique ability to form reversible covalent bonds with diols, including those found in sugars and serine residues of proteins, has positioned them as valuable scaffolds for sensor development and as "warheads" for targeted inhibitors.[1][2] The boronic acid moiety, with its sp²-hybridized boron atom and empty p-orbital, acts as a mild Lewis acid, a characteristic central to its chemical behavior.[2] The specific substitutions on the phenyl ring dramatically modulate the electronic properties and, consequently, the reactivity and binding affinity of these molecules.[3][4]
This compound (CAS No. 871332-77-3) presents a particularly interesting case for theoretical study.[5] The presence of a strong electron-withdrawing nitro group and a hydrogen-bond-donating-and-accepting methylcarbamoyl group suggests a unique electronic landscape that could be exploited for specific biological interactions. This guide will detail the theoretical approaches necessary to characterize this landscape and predict the molecule's behavior.
Molecular Properties of this compound
A foundational understanding of a molecule's intrinsic properties is paramount. For this compound, these can be reliably predicted through computational chemistry.
| Property | Predicted Value/Characteristic | Significance in Drug Design |
| Molecular Formula | C8H9BN2O5 | Provides the elemental composition. |
| Molecular Weight | 223.98 g/mol [5] | Influences pharmacokinetic properties like absorption and distribution. |
| pKa | Predicted to be acidic[3] | The acidity of the boronic acid is crucial for its interaction with biological targets and its ionization state at physiological pH. The electron-withdrawing nitro group is expected to lower the pKa compared to unsubstituted phenylboronic acid.[3] |
| Conformational Isomers | Multiple conformers due to rotation around the C-C, C-N, and C-B bonds. | The relative energies and populations of different conformers can affect binding to a target protein. |
| Dipole Moment | Expected to be significant due to the polar nitro and methylcarbamoyl groups. | A large dipole moment can influence solubility and interactions with polar residues in a protein binding pocket. |
Proposed Theoretical Studies: A Roadmap for Characterization
To fully elucidate the potential of this compound, a series of theoretical studies are proposed. These studies are designed to provide a multi-faceted understanding of the molecule, from its electronic structure to its interactions with a model biological target.
Quantum Chemical Calculations: Unveiling the Electronic Landscape
Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of molecules.[6][7]
Experimental Protocol: DFT Calculations
-
Geometry Optimization: The 3D structure of this compound will be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This will yield the lowest energy conformation of the molecule.
-
Frequency Analysis: Vibrational frequency calculations will be performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).
-
Electronic Property Calculation: A suite of electronic properties will be calculated, including:
-
Molecular Electrostatic Potential (MEP) Map: To visualize the electron-rich and electron-poor regions of the molecule, which can indicate sites for electrophilic and nucleophilic attack, as well as hydrogen bonding.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution will be analyzed to understand the molecule's reactivity and electronic transitions. A lower LUMO energy, influenced by the nitro group, would suggest a higher susceptibility to nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: To investigate charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding. This analysis can provide insights into the nature of the covalent bond formed between the boron atom and serine/threonine residues.[1]
-
Caption: Workflow for DFT-based theoretical analysis.
Molecular Docking: Simulating Target Engagement
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This is particularly relevant for understanding how this compound might interact with a protein target.
Experimental Protocol: Molecular Docking
-
Target Selection: A relevant protein target will be chosen. For boronic acids, serine proteases or other enzymes with a serine in the active site are common targets due to the potential for covalent bond formation.[1]
-
Ligand and Receptor Preparation: The 3D structure of this compound (the ligand) will be prepared by assigning charges and protonation states. The protein (the receptor) structure will be obtained from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) will be used to systematically explore the conformational space of the ligand within the defined binding site of the receptor. The program will score the different poses based on a scoring function that estimates the binding affinity.
-
Analysis of Binding Modes: The top-scoring poses will be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and the formation of a covalent bond between the boron atom and a serine residue. The methylcarbamoyl and nitro groups are expected to play a significant role in forming specific hydrogen bonds that contribute to binding affinity and selectivity.
Caption: Workflow for molecular docking studies.
Predicted Outcomes and Their Implications for Drug Development
The proposed theoretical studies are expected to yield several key insights:
-
Structure-Activity Relationship (SAR) Guidance: By understanding the electronic contributions of the methylcarbamoyl and nitro groups, medicinal chemists can make more informed decisions when designing analogs with improved potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Hypothesis: The docking studies will provide a structural hypothesis for how this compound interacts with its target. This can guide further experimental validation, such as site-directed mutagenesis.
-
Toxicity Prediction: While in silico models for predicting mutagenicity of boronic acids have limitations, understanding the electronic properties can contribute to a more comprehensive safety assessment.[8][9]
Conclusion
A thorough theoretical investigation of this compound is a crucial first step in unlocking its full potential as a valuable chemical probe or a starting point for drug discovery. The computational methodologies outlined in this guide provide a robust framework for characterizing its electronic structure, reactivity, and potential for target engagement. The insights gained from these studies will undoubtedly accelerate the rational design of novel therapeutics.
References
- 1. Boronic Acid Group: A Cumbersome False Negative Case in the Process of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlational research of Phenylboronic acid_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 871332-77-3|this compound|BLD Pharm [bldpharm.com]
- 6. Experimental and theoretical studies of molecular complexes of theophylline with some phenylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Introduction: The Significance of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive overview of the essential spectroscopic techniques for the structural elucidation and purity assessment of this compound. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and are designed to be both instructive and practically applicable in a research and development setting.
This compound is a bespoke chemical entity with potential applications in medicinal chemistry and materials science. Its utility often hinges on the precise arrangement of its functional groups: the boronic acid moiety, a key player in Suzuki-Miyaura cross-coupling reactions and carbohydrate sensing; the nitro group, a strong electron-withdrawing group that can modulate the reactivity of the phenyl ring and the acidity of the boronic acid; and the methylcarbamoyl group, which can influence solubility and participate in hydrogen bonding.
Given the critical role of its structure in its function, a thorough spectroscopic characterization is not merely a procedural step but a foundational requirement for its reliable use in any application. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the unambiguous identification and characterization of this molecule.
Figure 1: Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
¹H NMR Spectroscopy
Experimental Protocol: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL). The use of DMSO-d₆ is often preferred for boronic acids due to its ability to solubilize polar compounds and to allow for the observation of exchangeable protons (e.g., B(OH)₂ and NH). The spectrum is acquired on a 400 MHz or higher field spectrometer at room temperature.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.60 | t, J ≈ 1.6 Hz | 1H | Ar-H (H-4) |
| ~8.45 | t, J ≈ 1.6 Hz | 1H | Ar-H (H-6) |
| ~8.30 | t, J ≈ 1.6 Hz | 1H | Ar-H (H-2) |
| ~8.25 | br s | 2H | B(OH )₂ |
| ~8.15 | q, J ≈ 4.8 Hz | 1H | NH |
| ~2.80 | d, J ≈ 4.8 Hz | 3H | CH ₃ |
Interpretation and Rationale: The aromatic region is expected to show three distinct signals, each integrating to one proton. The strong electron-withdrawing effects of the nitro and methylcarbamoyl groups, along with the boronic acid, will deshield these protons significantly, pushing their chemical shifts downfield. The meta-substitution pattern results in small, long-range couplings (triplets or broad singlets). The proton at H-4, situated between the two electron-withdrawing nitro and carbamoyl groups, is predicted to be the most deshielded. The protons at H-2 and H-6 are also in electron-deficient environments.
The acidic protons of the boronic acid group, B(OH)₂, are expected to appear as a broad singlet around 8.25 ppm; their chemical shift can be highly dependent on concentration and water content. The amide proton (NH) should appear as a quartet due to coupling with the adjacent methyl group protons. The methyl protons (CH₃) are expected to be a doublet due to coupling with the amide proton.
Figure 2: ¹H NMR assignments for this compound.
¹³C NMR Spectroscopy
Experimental Protocol: The same sample prepared for ¹H NMR can be used for ¹³C NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C =O (Amide) |
| ~148.5 | C -NO₂ (C-5) |
| ~138.0 | C -B(OH)₂ (C-1, broad) |
| ~135.5 | C -CONHMe (C-3) |
| ~130.0 | Ar-C H (C-4 or C-6) |
| ~125.0 | Ar-C H (C-6 or C-4) |
| ~122.0 | Ar-C H (C-2) |
| ~26.5 | C H₃ |
Interpretation and Rationale: The amide carbonyl carbon is expected at the most downfield position (~165.0 ppm). The aromatic carbon attached to the nitro group (C-5) will also be significantly downfield due to the strong electron-withdrawing nature of the nitro group. The carbon atom bonded to the boron (C-1) often appears as a broad signal due to quadrupolar relaxation of the boron nucleus. The remaining aromatic carbons can be assigned based on their electronic environment. The methyl carbon will appear at the most upfield position.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: The IR spectrum can be obtained using either the KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Boronic acid, B(OH )₂ |
| ~3300 | N-H stretch | Amide |
| ~3100-3000 | C-H stretch | Aromatic |
| ~1680 | C=O stretch (Amide I) | Amide |
| ~1600, ~1475 | C=C stretch | Aromatic |
| ~1530, ~1350 | N-O asymmetric & symmetric stretch | Nitro group |
| ~1380 | B-O stretch | Boronic acid |
| ~730 | C-H out-of-plane bend | Aromatic |
Interpretation: The IR spectrum will be dominated by a broad absorption in the 3400-3200 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretches of the boronic acid. The N-H stretch of the secondary amide is also expected in this region. The strong C=O stretch of the amide (Amide I band) will be a prominent feature around 1680 cm⁻¹. The two strong absorptions for the nitro group (~1530 and ~1350 cm⁻¹) are diagnostic for this functional group. The presence of the B-O stretch around 1380 cm⁻¹ further confirms the boronic acid moiety.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.
Experimental Protocol: A suitable method for this compound would be Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Given the acidic nature of the boronic acid, negative ion mode ([M-H]⁻) is often preferred.[1][2] The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.
Predicted Mass Spectrometry Data (ESI Negative Mode):
| m/z (calculated) | Ion |
| 223.0583 | [M-H]⁻ |
| 241.0689 | [M-H+H₂O]⁻ |
Interpretation: The molecular formula of this compound is C₈H₉BN₂O₅, with a monoisotopic mass of 224.0608. The high-resolution mass spectrum should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 223.0583. Another possible adduct in the negative mode is the formation of a boronate ester with water, [M-H+H₂O]⁻, at m/z 241.0689. The accurate mass measurement to four decimal places can be used to confirm the elemental composition.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
Experimental Protocol: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol or ethanol). The absorbance is measured over a range of wavelengths (typically 200-400 nm).
Predicted UV-Vis Absorption:
| λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |
| ~270-290 | Moderate | π → π* |
Interpretation: The nitrophenyl chromophore is expected to give rise to a significant absorption band in the UV region. The exact position of the λmax and the molar absorptivity will be influenced by the other substituents on the phenyl ring. This technique is particularly useful for quantitative analysis using a calibration curve.
Conclusion
The combination of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when taken together, confirms the molecular structure, identifies the key functional groups, and establishes the molecular weight and purity of the compound. The protocols and interpretations provided in this guide serve as a robust framework for the analysis of this and similar molecules in a drug discovery and development context.
References
The Multifaceted Biological Landscape of Substituted Nitrophenylboronic Acids: A Technical Guide for Drug Discovery Professionals
Introduction: The Emergence of Boron in Bioactive Scaffolds
Historically viewed with caution in medicinal chemistry, boron-containing compounds have undergone a significant renaissance, catalyzed by the clinical success of drugs like the proteasome inhibitor bortezomib.[1][2] This paradigm shift has illuminated the unique chemical properties of the boronic acid functional group, particularly its ability to form reversible covalent bonds with biological nucleophiles, such as the serine residues in the active sites of proteases.[2][3] Among the diverse classes of boronic acids, substituted nitrophenylboronic acids represent a particularly intriguing and versatile scaffold. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the phenyl ring and the Lewis acidity of the boron atom. This, in conjunction with the effects of other substituents, allows for the fine-tuning of reactivity and binding affinity to biological targets. This technical guide provides an in-depth exploration of the potential biological activities of substituted nitrophenylboronic acids, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties, as well as their application as sensors for reactive oxygen species (ROS). We will delve into the underlying mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for their evaluation.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Substituted nitrophenylboronic acids have emerged as a promising class of compounds in oncology research, demonstrating cytotoxic effects against a variety of cancer cell lines.[2][4] Their mechanisms of action are often multifaceted, ranging from the inhibition of key enzymes involved in cancer progression to the induction of apoptosis.
Mechanism of Action: Enzyme Inhibition and Beyond
A primary anticancer mechanism of boronic acids, including nitrophenyl derivatives, is the inhibition of the proteasome, a multi-protein complex responsible for the degradation of intracellular proteins.[2] Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and the disruption of cell cycle regulation, ultimately inducing cancer cell death.[2]
Furthermore, substituted nitrophenylboronic acids have been investigated as inhibitors of other enzymes crucial for cancer cell survival, such as serine proteases. For instance, 3-nitrophenylboronic acid has been shown to inhibit prostate-specific antigen (PSA), a serine protease implicated in the progression of prostate cancer.[5]
Recent studies have also explored the replacement of the nitro group in known non-steroidal anti-androgens with a boronic acid functionality. This bioisosteric replacement aims to leverage the unique binding properties of boronic acids to target the androgen receptor, a key driver in prostate cancer.
Structure-Activity Relationships (SAR)
The anticancer potency of substituted nitrophenylboronic acids is significantly influenced by the nature and position of substituents on the phenyl ring.
-
Halogenation: The introduction of halogen atoms can enhance the cytotoxic activity of nitrophenylboronic acids. Halogenated phenoxychalcones and their pyrazoline derivatives have shown significant anticancer activity against breast cancer cell lines.[6] The presence of halogens can modulate the lipophilicity and electronic properties of the molecule, potentially improving cell permeability and target engagement. For example, novel halogenated phenoxychalcones have demonstrated potent activity against the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range.[6]
-
Trifluoromethyl Group: The trifluoromethyl (-CF3) group, a strong electron-withdrawing group, has been incorporated into nitrophenylboronic acid scaffolds to enhance their anticancer potential. This substitution can increase the Lewis acidity of the boron atom, promoting stronger interactions with target enzymes.
-
Other Substituents: The presence of other functional groups, such as methoxy or methyl groups, can also impact biological activity, likely through a combination of steric and electronic effects that influence binding to the target protein.[7]
Quantitative Data on Cytotoxicity
The following table summarizes the cytotoxic activity of selected substituted nitrophenylboronic acid derivatives against various cancer cell lines.
| Compound Class | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Phenoxychalcones | Varies (Cl, F) | MCF-7 (Breast) | 1.52 - 1.87 | [6] |
| Boronic Acid Chalcones | Boronic acid, Methoxy | HCT116 (Colon) | Varies | [2] |
| Boronic Acid Analogs of CA-4 | Boronic acid, Methoxy | MCF-7 (Breast) | Varies | [8] |
| Halogenated Benzofuran Derivatives | Cl, Br, Methoxy | A549 (Lung), HepG2 (Liver) | 3.5 - 11 | [5] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[9]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted nitrophenylboronic acid compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in culture medium. Remove the compound-containing medium and add 100 µL of the MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Diagram of MTT Assay Workflow
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The growing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted nitrophenylboronic acids have demonstrated promising activity against a range of bacterial and fungal pathogens.[11]
Mechanism of Action: Targeting Essential Bacterial Processes
The antibacterial action of boronic acids is often attributed to their ability to inhibit essential enzymes, such as β-lactamases.[3] β-lactamases are a primary mechanism of bacterial resistance to β-lactam antibiotics like penicillin. Boronic acids can act as transition-state analogs, reversibly inhibiting these enzymes and restoring the efficacy of β-lactam antibiotics.
Additionally, some boronic acid derivatives may disrupt the bacterial cell wall or interfere with other vital metabolic pathways.[12]
Structure-Activity Relationships (SAR)
-
Halogenation: As with anticancer activity, halogen substitution on the nitrophenylboronic acid scaffold can significantly enhance antimicrobial and antibiofilm properties.[13] For instance, halogenated phenylboronic acids have shown efficacy against Vibrio parahaemolyticus and Vibrio harveyi.[13]
-
Position of the Nitro Group: The position of the nitro group (ortho, meta, or para) can influence the inhibitory profile against different classes of enzymes.
-
Other Substituents: The incorporation of groups like trifluoromethyl can modulate the antimicrobial spectrum and potency.[12]
Quantitative Data on Antimicrobial Activity
| Compound Class | Substituents | Microorganism | MIC (µg/mL) | Reference |
| N-(2-Nitrophenyl)pyrrolidine-2-carboxylic acids | Varies | Enterobacter cloacae | 15.6 | [11] |
| N-(2-Nitrophenyl)pyrrolidine-2-carboxylic acids | Varies | Enterococcus faecalis | 15.6 | [11] |
| Halogenated Phenylboronic Acids | Iodo, Fluoro | Vibrio parahaemolyticus | 100 | [13] |
| Halogenated Phenylboronic Acids | Iodo, Fluoro | Vibrio harveyi | 100 | [13] |
| (Trifluoromethyl)phenyl substituted pyrazoles | Fluoro, Nitro | Staphylococcus epidermidis | 1.56 | [12] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.[14]
Step-by-Step Protocol:
-
Prepare Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium overnight. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Prepare Compound Dilutions: Prepare a stock solution of the substituted nitrophenylboronic acid in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate, including a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[14]
-
Determine MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
Determine Minimum Bactericidal Concentration (MBC) (Optional): To determine if the compound is bactericidal or bacteriostatic, subculture the contents of the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.
Diagram of Broth Microdilution Workflow
Enzyme Inhibition: A Focus on Serine Proteases
The ability of boronic acids to act as transition-state inhibitors of serine proteases is a cornerstone of their biological activity.[1] The boron atom forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue, effectively blocking the enzyme's function.
Mechanism of Inhibition
Substituted nitrophenylboronic acids are competitive inhibitors of serine proteases.[16] The inhibitor binds to the active site of the enzyme, preventing the binding of the natural substrate. The kinetics of this inhibition can be studied to determine the inhibition constant (Ki), which is a measure of the inhibitor's potency.
Diagram of Competitive Enzyme Inhibition
Structure-Activity Relationships for Serine Protease Inhibition
The inhibitory potency of arylboronic acids against serine proteases is influenced by the electronic properties of the substituents on the aromatic ring. A Hammett-type plot, which correlates the reaction rate or equilibrium constant with a substituent constant, can be used to elucidate these electronic effects. For the inhibition of serine proteases by arylboronic acids, a negative slope on a Hammett plot indicates that electron-withdrawing groups, such as the nitro group, enhance the binding affinity.[1][9] This is because they increase the Lewis acidity of the boron atom, facilitating the formation of the tetrahedral intermediate with the catalytic serine.
Experimental Protocol: Enzyme Inhibition Kinetics Assay
Principle: The rate of an enzyme-catalyzed reaction is measured in the presence of varying concentrations of a substrate and a fixed concentration of the inhibitor. By analyzing the effect of the inhibitor on the Michaelis-Menten kinetics of the enzyme, the type of inhibition and the inhibition constant (Ki) can be determined.[17]
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of the target serine protease and a suitable chromogenic or fluorogenic substrate in an appropriate buffer.
-
Inhibitor Preparation: Prepare a stock solution of the substituted nitrophenylboronic acid and perform serial dilutions.
-
Assay Setup: In a 96-well plate, add the enzyme, buffer, and varying concentrations of the inhibitor. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding the substrate to each well.
-
Monitor Reaction Progress: Measure the change in absorbance or fluorescence over time using a plate reader. The initial reaction velocity (V₀) is determined from the linear portion of the progress curve.
-
Data Analysis:
-
Plot V₀ versus substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten plots.
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to determine the apparent Vmax and Km values in the presence of the inhibitor.
-
For competitive inhibition, the lines will intersect on the y-axis. The Ki can be calculated from the change in the apparent Km.[16]
-
Sensing of Reactive Oxygen Species (ROS)
Reactive oxygen species (ROS) are highly reactive molecules that play a dual role in biology, acting as signaling molecules at low concentrations and causing oxidative stress and cellular damage at high concentrations.[18] Boronic acid-based fluorescent probes have emerged as valuable tools for the detection and imaging of specific ROS, such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻).[18][19]
Mechanism of ROS Sensing
The sensing mechanism relies on the selective oxidation of the boronic acid or boronate ester moiety by a specific ROS. This oxidation reaction cleaves the C-B bond, leading to the formation of a phenolic compound.[1] If the boronic acid is attached to a fluorophore, this chemical transformation can result in a significant change in its fluorescence properties (e.g., a "turn-on" or "turn-off" response), allowing for the detection of the ROS.[20]
The nitro group in nitrophenylboronic acids can influence the reactivity of the boronic acid towards different ROS, potentially enhancing selectivity.
Experimental Protocol: Fluorescent Detection of Intracellular ROS
Principle: A cell-permeable, non-fluorescent or weakly fluorescent boronic acid-based probe is introduced into living cells. In the presence of the target ROS, the probe is oxidized, leading to the release of a highly fluorescent product. The increase in fluorescence intensity, which can be measured by fluorescence microscopy or a plate reader, is proportional to the concentration of the ROS.[21]
Step-by-Step Protocol:
-
Cell Culture: Culture cells in a suitable format for fluorescence imaging (e.g., glass-bottom dishes or 96-well black plates with clear bottoms).
-
Probe Loading: Prepare a stock solution of the nitrophenylboronic acid-based fluorescent probe in DMSO. Dilute the probe to the desired final concentration in a serum-free medium or buffer (e.g., PBS). Incubate the cells with the probe solution for a specific period (e.g., 30 minutes) at 37°C to allow for cellular uptake.
-
Washing: Gently wash the cells with buffer to remove any excess extracellular probe.[21]
-
ROS Induction (Optional): To induce ROS production, treat the cells with a known stimulus (e.g., phorbol myristate acetate (PMA) or lipopolysaccharide (LPS)).
-
Fluorescence Imaging/Measurement:
-
Microscopy: Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the fluorophore.
-
Plate Reader: Measure the fluorescence intensity of each well using a fluorescence microplate reader at the appropriate excitation and emission wavelengths.[21]
-
-
Data Analysis: Quantify the change in fluorescence intensity in the treated cells compared to control cells to determine the relative levels of the target ROS.
Diagram of ROS Detection Workflow
Conclusion and Future Perspectives
Substituted nitrophenylboronic acids represent a versatile and promising platform for the development of novel therapeutic agents and diagnostic tools. The ability to modulate their biological activity through systematic substitution on the phenyl ring offers a powerful strategy for optimizing potency, selectivity, and pharmacokinetic properties. The anticancer, antimicrobial, and enzyme-inhibiting activities of these compounds are well-documented, and their application as ROS sensors is a rapidly evolving field.
Future research in this area should focus on expanding the structural diversity of substituted nitrophenylboronic acids and conducting comprehensive structure-activity relationship studies to guide the rational design of next-generation compounds. A deeper understanding of their mechanisms of action at the molecular level, coupled with in vivo efficacy and toxicity studies, will be crucial for translating the potential of this chemical class into clinical applications. The continued exploration of substituted nitrophenylboronic acids is poised to yield significant advancements in the fields of drug discovery and chemical biology.
References
- 1. Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Competitive inhibition - Wikipedia [en.wikipedia.org]
- 17. rose-hulman.edu [rose-hulman.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling using 3-(Methylcarbamoyl)-5-nitrophenylboronic acid
Abstract
This guide provides an in-depth technical overview and detailed protocols for the effective use of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The presence of both a nitro group and a methylcarbamoyl group introduces significant electronic effects that necessitate careful optimization of reaction conditions to achieve high coupling efficiency. This document outlines the inherent challenges, particularly the propensity for protodeboronation, and offers field-proven strategies, detailed experimental procedures, and troubleshooting advice to enable researchers in synthetic chemistry and drug development to successfully utilize this versatile building block.
Introduction: Rationale and Strategic Importance
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its broad functional group tolerance and its capacity to form carbon-carbon bonds with high efficiency.[1] this compound is a particularly valuable reagent in medicinal chemistry and materials science. The nitro group serves as a versatile synthetic handle for further transformations (e.g., reduction to an amine), while the methylcarbamoyl moiety can engage in crucial hydrogen bonding interactions, influencing the pharmacokinetic and pharmacodynamic properties of target molecules.
However, the strongly electron-withdrawing nature of both substituents presents a significant challenge. These groups decrease the nucleophilicity of the arylboronic acid and increase the rate of the undesired side reaction, protodeboronation, where the carbon-boron bond is cleaved by a proton source before the desired coupling can occur.[2][3] This guide is therefore designed to provide the scientific rationale and practical steps required to overcome these hurdles.
Physicochemical Properties & Handling
A thorough understanding of the reagent's properties is critical for its successful application and for laboratory safety.
| Property | Value | Source |
| CAS Number | 871332-77-3 | [4] |
| Molecular Formula | C₈H₉BN₂O₅ | [4] |
| Molecular Weight | 223.98 g/mol | [4] |
| Appearance | Typically a white to off-white or pale yellow solid | [5] |
| Storage | Store under an inert atmosphere at room temperature. | [4] |
Safety & Handling:
-
Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precautionary Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
-
General Handling: This compound should be handled by technically qualified personnel in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Due to the susceptibility to protodeboronation, minimize exposure to moisture and acidic conditions during storage and handling.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species. Understanding this cycle is key to rationalizing the choice of reagents and conditions.[1][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar¹-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.[1]
-
Transmetalation: The organic group (Ar²) is transferred from the boronic acid to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. For electron-deficient boronic acids like our target compound, this step can be sluggish.[8]
-
Reductive Elimination: The two coupled organic fragments (Ar¹-Ar²) are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.
Core Protocol: Suzuki-Miyaura Coupling with this compound
This protocol is a robust starting point. Optimization may be required based on the specific coupling partner.
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
Experimental Workflow:
Step-by-Step Procedure:
-
Reagent Preparation: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction is free of oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting aryl halide.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at 80–110 °C.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Optimizing for Success: Causality and Key Parameters
The success of coupling this electron-deficient boronic acid hinges on accelerating the desired transmetalation step while suppressing protodeboronation.
A. Choice of Base: The Critical Factor
The base plays a dual role: it activates the boronic acid for transmetalation but can also promote protodeboronation if too harsh or if significant water is present.[9]
| Base | Typical Conditions | Rationale & Commentary |
| K₃PO₄ | 2-3 equiv, Dioxane/H₂O | Recommended Starting Point. A moderately strong base that provides a good balance of reactivity while minimizing side reactions. Often effective for challenging substrates. |
| K₂CO₃ | 2-3 equiv, Toluene/EtOH/H₂O | A standard, milder base. May be less effective for this electron-deficient substrate, leading to slower reaction rates. |
| Cs₂CO₃ | 2-3 equiv, Dioxane/H₂O | A stronger and more soluble inorganic base that can increase reaction rates when weaker bases fail, but may also increase the risk of protodeboronation. |
| KF | 3 equiv, Anhydrous THF | A milder option useful for substrates with base-sensitive functional groups. Often requires strictly anhydrous conditions. |
B. Catalyst and Ligand Selection
The choice of palladium source and its associated ligand is crucial for stabilizing the catalyst and promoting the oxidative addition and reductive elimination steps.[10]
-
Pd(dppf)Cl₂: A robust and versatile catalyst, often effective for challenging couplings due to the electron-donating nature and bite angle of the dppf ligand.
-
Pd(PPh₃)₄: A classic catalyst, but may be less effective for electron-deficient substrates and can be sensitive to air.
-
Buchwald Ligands/Precatalysts (e.g., XPhos, SPhos): These bulky, electron-rich phosphine ligands are designed to accelerate both oxidative addition and reductive elimination, making them highly effective for difficult couplings.[10] They can be particularly useful in increasing the rate of the desired reaction, thereby outcompeting protodeboronation.
C. Solvent System
A mixture of an organic solvent and water is common. The water is necessary to solubilize the inorganic base, but excess water can facilitate protodeboronation. A ratio of 4:1 to 10:1 (organic:water) is a good starting point. Thoroughly degassing the solvent by sparging with an inert gas or using freeze-pump-thaw cycles is essential to prevent catalyst oxidation.[8]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Catalyst Inactivity2. Incomplete Degassing3. Insufficiently Strong Base | 1. Use a fresh bottle of catalyst or a more active precatalyst (e.g., a Buchwald G3 precatalyst).2. Ensure solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas.3. Switch from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃.[8] |
| Significant Protodeboronation | 1. Reaction too slow, allowing side reaction to dominate.2. Excess water or acidic impurities.3. Base is too harsh or temperature too high. | 1. Increase catalyst loading or switch to a more active catalyst/ligand system to accelerate the productive cycle.2. Use a higher ratio of organic solvent to water (e.g., 10:1) or try anhydrous conditions with KF.3. Lower the reaction temperature and monitor over a longer period. |
| Formation of Homocoupled Products | Presence of oxygen leading to oxidative homocoupling of the boronic acid. | Improve degassing procedure and ensure a robust inert atmosphere is maintained throughout the reaction setup and duration. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. 871332-77-3|this compound|BLD Pharm [bldpharm.com]
- 5. chemimpex.com [chemimpex.com]
- 6. cenmed.com [cenmed.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-(Methylcarbamoyl)-5-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Synthesizing Complex Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This palladium-catalyzed reaction is renowned for its mild conditions, high functional group tolerance, and broad substrate scope, making it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This application note provides a detailed protocol and technical guidance for the Suzuki-Miyaura coupling of a specific, electronically complex substrate: 3-(Methylcarbamoyl)-5-nitrophenylboronic acid . The presence of both a deactivating nitro group and a coordinating carbamoyl moiety presents unique challenges and considerations for achieving high-yield and clean conversion. This guide will delve into the mechanistic rationale behind the procedural steps, offering insights to empower researchers to optimize this transformation for their specific synthetic campaigns.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (or triflate), forming a Pd(II) complex. Electron-poor electrophiles, such as those with electron-withdrawing groups, tend to undergo this step more readily.[5]
-
Transmetalation: This is often the rate-determining step. The organoboronic acid is activated by a base to form a more nucleophilic boronate species.[6] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.
Challenges with this compound
The substrate, this compound, possesses two key functional groups that influence its reactivity:
-
Nitro Group (-NO₂): This strong electron-withdrawing group deactivates the aromatic ring, making the boronic acid less nucleophilic. This can slow down the transmetalation step.
-
Methylcarbamoyl Group (-CONHMe): The amide functionality can potentially coordinate to the palladium center, which may influence catalyst activity. Additionally, amide N-H protons are acidic and can interact with the basic conditions.
Given these electronic and steric factors, the choice of catalyst, ligand, base, and solvent system is critical for a successful coupling.
Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific coupling partners.
Reagents and Equipment
-
This compound
-
Aryl bromide (or iodide/triflate)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried Schlenk flask containing a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[7]
-
Catalyst Addition: To the flask, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%). The use of a robust, electron-rich phosphine ligand like dppf is often beneficial for challenging couplings.[7]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can lead to catalyst degradation and side reactions like homocoupling.[5][7]
-
Solvent Addition: Add the degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL total). The water is crucial for dissolving the base and facilitating the formation of the active boronate species.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Caption: Figure 2. Experimental workflow for the Suzuki coupling.
Key Parameters and Optimization
The success of the Suzuki coupling with this substrate hinges on the careful selection of several parameters. The following table summarizes key variables and provides rationales for their selection.
| Parameter | Recommended Starting Point | Rationale & Optimization Considerations |
| Palladium Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | A versatile and robust catalyst for challenging substrates.[7] For less reactive aryl chlorides, consider more active catalysts like those with Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[7][8] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv) | A moderately strong inorganic base is required to activate the boronic acid for transmetalation.[1] Cs₂CO₃ is more soluble and can be more effective for difficult couplings. Stronger bases like NaOH could potentially hydrolyze the amide. |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O | A polar aprotic solvent is common. The addition of water is critical for dissolving the base and facilitating boronate formation.[5] Anhydrous conditions can be attempted with bases like KF.[6] |
| Temperature | 80-100 °C | Thermal energy is typically required to drive the reaction to completion, especially with an electron-deficient boronic acid. Temperature can be adjusted based on reaction progress. |
| Boronic Acid Equiv. | 1.1 - 1.5 equivalents | A slight excess is used to compensate for potential protodeboronation (hydrolysis of the C-B bond) or homocoupling side reactions, which can occur under basic, heated conditions.[5][9] |
Troubleshooting Common Issues
-
Low Conversion:
-
Cause: Inefficient catalyst, insufficient base, or low temperature.
-
Solution: Screen more active catalysts/ligands (e.g., Buchwald ligands). Ensure the base is fresh and adequately dissolved. Increase the reaction temperature.
-
-
Protodeboronation (Loss of Boronic Acid):
-
Cause: The C-B bond is cleaved by water/protons before coupling. This is more common with electron-deficient boronic acids.[9]
-
Solution: Use a less aqueous solvent system or anhydrous conditions with KF. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling.[5][10]
-
-
Homocoupling of Boronic Acid:
-
Cause: Oxygen in the reaction atmosphere can promote the coupling of two boronic acid molecules.[5]
-
Solution: Ensure the reaction mixture and solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.
-
-
Reduction of Nitro Group:
-
Cause: Some phosphine ligands, under certain conditions, can reduce nitro groups.
-
Solution: If nitro reduction is observed, screen alternative ligands or catalyst systems. Pd/NHC systems have shown high activity for couplings involving nitroarenes.[8]
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a feasible but challenging transformation that requires careful control over reaction parameters. By leveraging a robust palladium catalyst system, such as Pd(dppf)Cl₂, with an appropriate base and solvent, high yields of the desired biaryl products can be achieved. The protocol and insights provided herein serve as a comprehensive guide for researchers to successfully employ this versatile building block in their synthetic endeavors, enabling the construction of novel and complex molecular architectures for drug discovery and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Applications of 3-(Methylcarbamoyl)-5-nitrophenylboronic Acid in Drug Discovery: A Technical Guide
Introduction: Unveiling the Potential of a Multifunctional Building Block
In the landscape of modern drug discovery, the strategic design and application of versatile chemical scaffolds are paramount to accelerating the identification of novel therapeutic agents. 3-(Methylcarbamoyl)-5-nitrophenylboronic acid emerges as a compound of significant interest, embodying a unique convergence of chemical functionalities that render it a valuable tool for medicinal chemists. Its structure, featuring a boronic acid moiety, a methylcarbamoyl group, and a nitro group on a phenyl ring, offers a trifecta of opportunities for covalent interaction, hydrogen bonding, and synthetic diversification.
This guide provides an in-depth exploration of the applications of this compound in drug discovery. We will delve into its role as a reversible covalent inhibitor, its utility as a key building block in palladium-catalyzed cross-coupling reactions, and its potential as a fragment in fragment-based lead discovery (FBLD). The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, aiming to provide both the foundational principles and the practical methodologies to effectively harness the capabilities of this compound.
Core Applications in Drug Discovery
The utility of this compound in drug discovery can be primarily categorized into three key areas:
-
Reversible Covalent Inhibition of Serine Proteases: The boronic acid functional group is a well-established "warhead" for the inhibition of serine proteases.[1] It forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis and leading to potent inhibition.[1][2] The methylcarbamoyl and nitro groups on the phenyl ring can further modulate binding affinity and selectivity through interactions with the enzyme's specificity pockets.
-
Synthetic Scaffolding via Suzuki-Miyaura Cross-Coupling: As a substituted phenylboronic acid, this compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions.[3][4] This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl structures, which are prevalent in many approved drugs.[4] The electron-deficient nature of the phenyl ring, due to the nitro group, can influence its reactivity in these couplings.
-
Fragment-Based Lead Discovery (FBLD): With a molecular weight of approximately 224 g/mol , this compound fits the criteria for a "fragment" in FBLD.[5][6] This approach involves screening small, low-complexity molecules that can bind to a biological target with low affinity.[7] These initial "hits" can then be elaborated into more potent and selective lead compounds.[8]
Application Note 1: Serine Protease Inhibition
Principle: Boronic acids are known to be potent inhibitors of serine proteases, a class of enzymes implicated in a wide range of diseases. The electrophilic boron atom is attacked by the nucleophilic hydroxyl group of the catalytic serine residue, forming a stable, yet reversible, tetrahedral boronate adduct. This effectively blocks the enzyme's catalytic activity.[1]
Experimental Rationale: The 3-(Methylcarbamoyl)-5-nitrophenyl scaffold allows for the exploration of structure-activity relationships (SAR). The methylcarbamoyl group can act as a hydrogen bond donor and acceptor, while the nitro group can participate in electrostatic interactions or be used as a handle for further chemical modification. By assaying this compound against a panel of serine proteases (e.g., trypsin, chymotrypsin, elastase), researchers can determine its potency and selectivity profile, providing a starting point for the development of more sophisticated inhibitors.[9][10]
Protocol: In Vitro Serine Protease Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory potency (IC₅₀) of this compound against a model serine protease, such as chymotrypsin, using a fluorogenic substrate.
Materials:
-
This compound (CAS 871332-77-3)
-
Serine Protease (e.g., Bovine α-Chymotrypsin)
-
Fluorogenic Substrate (e.g., Suc-Ala-Ala-Pro-Phe-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10 mM to 10 nM).
-
Enzyme Preparation: Prepare a working solution of the serine protease in the assay buffer at a concentration that yields a linear reaction rate over the desired time course.
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the serially diluted compound solutions to each well. Include DMSO-only wells as a no-inhibition control.
-
Add 178 µL of assay buffer to each well.
-
Add 10 µL of the enzyme working solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex: 380 nm, Em: 460 nm for AMC).
-
Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities to the no-inhibition control (DMSO).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation:
| Compound | Target Protease | IC₅₀ (µM) [Hypothetical] |
| This compound | Chymotrypsin | 15.2 |
| This compound | Trypsin | > 100 |
| This compound | Elastase | 45.8 |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Application Note 2: Suzuki-Miyaura Cross-Coupling
Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[3][11] It is a robust and versatile method for forming C-C bonds, particularly for creating biaryl scaffolds. This compound, being an electron-deficient arylboronic acid, can be effectively coupled with a variety of aryl or heteroaryl halides to generate a library of diverse compounds for biological screening.[4]
Experimental Rationale: The presence of the methylcarbamoyl and nitro groups provides opportunities for post-coupling modifications. The nitro group can be reduced to an amine, which can then be further functionalized. The methylcarbamoyl group can be hydrolyzed or modified. This synthetic versatility makes this compound an attractive starting material for building complex molecules with potential therapeutic applications.
Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the aryl bromide, this compound, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst and the solvent mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualization of Workflow:
References
- 1. CAS Database 1,2,4-Trichloro-5-nitrobenzene,89-69-0,3-FLUORO-4-METHOXYPHENYLACETIC ACID,452-14-2,2-AMINOOCTANE,693-16-3,Ethyl 2-amino-5-bromothiazole-4-carboxylate,61830-21-5, [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Yoneda Labs [yonedalabs.com]
- 5. 871332-77-3 | this compound - AiFChem [aifchem.com]
- 6. 871332-77-3|this compound|BLD Pharm [bldpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 9. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Use of 3-(Methylcarbamoyl)-5-nitrophenylboronic Acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Building Block for Targeted Kinase Inhibition
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy by offering a more precise approach to treatment compared to conventional cytotoxic agents.[1] Within the medicinal chemist's arsenal, boronic acids have emerged as indispensable tools, primarily for their utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust method for constructing C-C bonds.[2]
This guide focuses on a particularly strategic building block: 3-(Methylcarbamoyl)-5-nitrophenylboronic acid . Its unique trifunctional substitution pattern—a reactive boronic acid for coupling, a hydrogen-bonding methylcarbamoyl group, and an electron-withdrawing nitro group—offers a compelling combination of features for the rational design of potent and selective kinase inhibitors. These application notes provide an in-depth look at the properties of this reagent, a detailed protocol for its use in a representative Suzuki-Miyaura coupling, and an exploration of the targeted kinase signaling pathways, specifically focusing on p38 Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis and interpretation of structure-activity relationships (SAR).
| Property | Value | Reference |
| CAS Number | 871332-77-3 | [3] |
| Molecular Formula | C₈H₉BN₂O₅ | [3] |
| Molecular Weight | 223.98 g/mol | [3] |
| Appearance | Off-white to yellow solid | |
| Melting Point | 219-222 °C | |
| Storage | Inert atmosphere, room temperature | [3] |
| SMILES | O=C(NC)c1cc(B(O)O)cc(--INVALID-LINK--=O)c1 | [3] |
The Rationale for Employing this compound in Kinase Inhibitor Design: An Expert's Perspective
The choice of this compound is not arbitrary; it is a calculated decision rooted in established principles of medicinal chemistry and kinase inhibitor design. The strategic placement of the methylcarbamoyl and nitro groups provides distinct advantages that can be exploited to enhance inhibitor potency and selectivity.
The Role of the Nitro Group: The nitro group is a strong electron-withdrawing substituent.[4] This property can significantly influence the electronic distribution within the resulting kinase inhibitor, potentially enhancing its binding affinity to the target kinase. In the context of SAR, the introduction of a nitro group can lead to more potent inhibition. For example, in a series of VEGFR-2 inhibitors, a 4-nitrophenyl derivative, while less potent than some analogs, still demonstrated significant inhibitory activity, highlighting the utility of this functional group.[5] The electron-withdrawing nature of the nitro group can also contribute to the overall polarity of the molecule, which can impact its solubility and pharmacokinetic properties.
The Contribution of the Methylcarbamoyl Group: The methylcarbamoyl moiety is a key pharmacophoric element capable of forming crucial hydrogen bonds within the kinase active site.[6] The amide N-H and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, interacting with amino acid residues in the hinge region or other key areas of the ATP-binding pocket.[7] These hydrogen bonding interactions are often critical for high-affinity binding and potent inhibition.[7] The methyl group provides a degree of lipophilicity and can make favorable van der Waals contacts within the binding site.
Experimental Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor via Suzuki-Miyaura Coupling
This protocol details a representative Suzuki-Miyaura cross-coupling reaction between this compound and a halogenated pyrimidine core, a common scaffold in kinase inhibitors.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
2-Chloro-4-aminopyrimidine (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), 2-Chloro-4-aminopyrimidine (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere. This is crucial as the palladium catalyst is sensitive to oxygen.
-
Catalyst Addition: Under a positive flow of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equiv).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC. A suitable eluent system would be a mixture of ethyl acetate and hexanes. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
Work-up: Once the reaction is complete (typically within 4-12 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, N-Methyl-3-nitro-5-(4-aminopyrimidin-2-yl)benzamide.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Targeted Signaling Pathways: p38 MAPK and VEGFR
Kinase inhibitors derived from this compound have the potential to target a range of kinases. Based on the structural motifs that can be generated, two particularly relevant pathways are the p38 MAPK and VEGFR signaling cascades.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to stress stimuli, such as inflammatory cytokines and environmental stress.[8][9] Dysregulation of the p38 MAPK pathway is implicated in inflammatory diseases and cancer.[10]
The p38 MAPK signaling cascade.
Inhibitors targeting p38α have been developed for inflammatory diseases.[11] The structural features of this compound make it an attractive starting point for the synthesis of p38 MAPK inhibitors.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are central to the process of angiogenesis, the formation of new blood vessels. This process is critical for tumor growth and metastasis, making VEGFRs a prime target for anti-cancer therapies.[5]
A simplified VEGFR-2 signaling pathway.
Structure-activity relationship studies on VEGFR-2 inhibitors have shown that small lipophilic substituents on the aniline ring are preferred. The functionalities present in this compound provide a scaffold that can be elaborated to generate potent VEGFR-2 inhibitors.
Conclusion
This compound represents a highly valuable and strategically designed building block for the synthesis of novel kinase inhibitors. Its inherent functionalities allow for the creation of compounds with the potential for high-affinity binding to key cancer and inflammation-related kinases such as p38 MAPK and VEGFR. The provided protocol for Suzuki-Miyaura coupling serves as a robust starting point for the development of libraries of potential drug candidates. By understanding the rationale behind the use of this specific reagent and the signaling pathways it can target, researchers and drug development professionals can more effectively design and synthesize the next generation of targeted therapies.
References
- 1. C—H· · ·O hydrogen bonds in kinase-inhibitor interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. svedbergopen.com [svedbergopen.com]
- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase hinge binding scaffolds and their hydrogen bond patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer [mdpi.com]
- 9. Molecular modeling of p38α mitogen-activated protein kinase inhibitors through 3D-QSAR and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collection - Design and StructureâActivity Relationship of a New Class of Potent VEGF Receptor Tyrosine Kinase Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
Application Notes & Protocols: Advanced Bioconjugation Using 3-(Methylcarbamoyl)-5-nitrophenylboronic Acid
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid for bioconjugation. We will explore the underlying chemical principles, provide detailed experimental protocols for glycoprotein labeling and surface immobilization, and offer insights into the characterization and optimization of the resulting bioconjugates. The unique substitution pattern of this reagent is specifically designed to enhance reactivity at physiological pH, offering a robust tool for creating reversible, yet stable, covalent linkages to biomolecules bearing cis-diol functionalities.
Introduction and Scientific Principle
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology, enabling the creation of antibody-drug conjugates (ADCs), diagnostic probes, and functionalized biomaterials.[1][2] Phenylboronic acids (PBAs) have emerged as highly valuable reagents in this field due to their unique ability to form reversible covalent bonds with cis-1,2- or -1,3-diols, which are native functionalities present in many biological structures, most notably the saccharide units of glycoproteins and the ribose of RNA.[3][4]
The core of this technology is the pH-dependent equilibrium between the boronic acid and a diol to form a cyclic boronate ester.[5][6] In aqueous solution, the boronic acid exists in equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral boronate form (sp³ hybridized).[7][8] The tetrahedral form is significantly more reactive towards diols.[8][9]
Unsubstituted phenylboronic acid has a pKa of approximately 8.8, meaning that at a physiological pH of 7.4, it exists predominantly in its less reactive trigonal form.[10][11] The key innovation of This compound lies in its chemical design. The phenyl ring is functionalized with two powerful electron-withdrawing groups (EWGs): a nitro group (-NO₂) and a methylcarbamoyl group (-CONHCH₃). These EWGs significantly lower the pKa of the boronic acid moiety.[10][12][13][14] This lowered pKa shifts the equilibrium, increasing the concentration of the highly reactive tetrahedral boronate anion at or near neutral pH, thereby accelerating the rate of bioconjugation under biologically compatible conditions.[9][15]
| Property | Description | Significance in Bioconjugation |
| Target Moiety | cis-Diols | Found on glycoproteins (sialic acids, galactose, mannose) and ribonucleosides (RNA). Allows for targeting of specific biomolecule classes.[3][16][17] |
| Bond Type | Reversible Covalent (Boronate Ester) | Provides stability superior to non-covalent interactions but allows for dissociation under specific conditions (e.g., low pH or presence of competing diols like sorbitol).[5][6][18] |
| Key Substituents | 3-Methylcarbamoyl, 5-Nitro | Electron-withdrawing groups that lower the boronic acid pKa, enhancing reactivity at physiological pH (7.2-8.0).[9][12][19] |
| Reaction pH | Typically pH 7.5 - 8.5 | Balances reagent reactivity with the stability of the target biomolecule. The lowered pKa of this reagent makes conjugation more efficient at lower pH values compared to unsubstituted PBA.[9][20] |
Experimental Protocols
The following protocols are designed as robust starting points. Optimization of reagent concentrations, pH, and incubation times may be necessary depending on the specific biomolecule and application.
Protocol 1: Covalent Labeling of a Glycoprotein (e.g., Horseradish Peroxidase)
This protocol details the direct labeling of a glycoprotein with a payload functionalized with this compound. This assumes the synthesis of a boronic acid-payload conjugate, which is a standard synthetic procedure.
Materials:
-
Glycoprotein (e.g., Horseradish Peroxidase, HRP)
-
This compound-functionalized payload (e.g., a fluorescent dye)
-
Conjugation Buffer: 100 mM Phosphate buffer or HEPES buffer, 150 mM NaCl, pH 8.0.
-
Quenching/Elution Buffer: Conjugation Buffer containing 100 mM sorbitol.
-
Purification Column: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or equivalent).
Procedure:
-
Biomolecule Preparation: Dissolve the glycoprotein in Conjugation Buffer to a final concentration of 2-5 mg/mL. If the stock protein is in a different buffer (e.g., Tris, which contains a diol), it must be exchanged into the Conjugation Buffer using a desalting column or dialysis.
-
Reagent Preparation: Dissolve the boronic acid-payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute it into the Conjugation Buffer to the desired stock concentration.
-
Conjugation Reaction: Add a 50- to 200-fold molar excess of the boronic acid-payload to the glycoprotein solution. The optimal ratio should be determined empirically.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. Reaction kinetics are rapid, but longer incubation can ensure higher labeling efficiency.
-
Purification: Separate the labeled glycoprotein from the unreacted boronic acid-payload using an SEC column pre-equilibrated with Conjugation Buffer. Collect fractions corresponding to the high molecular weight protein.
-
Analysis:
-
SDS-PAGE: Run samples of the starting glycoprotein and the purified conjugate on an SDS-PAGE gel. If the payload is fluorescent, the conjugate band can be visualized under UV light before Coomassie staining. The labeled protein should show a slight increase in molecular weight.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Confirm the covalent modification and determine the number of attached labels (degree of labeling) by comparing the mass of the native and conjugated protein.
-
UV-Vis Spectroscopy: Determine the protein concentration (e.g., at 280 nm) and the concentration of the attached payload (at its specific λ_max) to calculate the degree of labeling.
-
Protocol 2: Immobilization of a Glycoprotein onto a Boronic Acid-Functionalized Surface
This protocol describes the immobilization of a glycoprotein onto a solid support (e.g., beads, plate) that has been functionalized with this compound. This is a common workflow for affinity purification or biosensor development.[3][20][21]
Materials:
-
Glycoprotein of interest (e.g., an antibody like IgG)
-
Boronic Acid-functionalized support (e.g., agarose beads, 96-well plate)
-
Binding Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 8.0.
-
Wash Buffer: Binding Buffer.
-
Elution Buffer: 100 mM Glycine-HCl, pH 3.0, OR Binding Buffer containing 100 mM sorbitol.
Procedure:
-
Support Equilibration: Wash the boronic acid-functionalized support 3 times with Binding Buffer to equilibrate the surface and remove any preservatives.
-
Protein Loading: Prepare a solution of the glycoprotein in Binding Buffer (0.1-1.0 mg/mL). Add the protein solution to the equilibrated support.
-
Incubation: Incubate for 1-2 hours at room temperature with gentle agitation to facilitate binding.
-
Washing: Remove the unbound protein solution. Wash the support 3-5 times with Wash Buffer to remove non-specifically bound molecules.
-
Elution (Optional): To recover the bound glycoprotein, add the Elution Buffer.
-
Sorbitol Elution: Sorbitol is a competing diol that will displace the immobilized glycoprotein from the boronic acid ligand. This is a gentle elution method.
-
Low pH Elution: Lowering the pH protonates the boronate ester, destabilizing the complex and releasing the protein.[18] Note that this may denature some proteins.
-
-
Analysis: Analyze the unbound, wash, and elution fractions by SDS-PAGE or a protein concentration assay (e.g., Bradford) to determine the efficiency of immobilization and recovery.
Workflow Visualization and Troubleshooting
// Nodes PrepReagent [label="1. Prepare Reagents\n- Dissolve Boronic Acid Reagent\n- Exchange Protein into Diol-Free Buffer"]; Conjugation [label="2. Conjugation Reaction\n- Mix Protein and Reagent\n- Incubate (RT, 2-4h or 4°C, O/N)"]; Purification [label="3. Purification\n- Size-Exclusion Chromatography (SEC)\n- Remove Excess Reagent"]; Analysis [label="4. Characterization & Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; SDS_PAGE [label="SDS-PAGE\n(Check MW Shift)"]; MassSpec [label="Mass Spectrometry\n(Confirm Conjugation & DoL)"]; Spectroscopy [label="UV-Vis Spectroscopy\n(Calculate DoL)"]; FinalProduct [label="Purified Bioconjugate", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges PrepReagent -> Conjugation; Conjugation -> Purification; Purification -> Analysis; Analysis -> SDS_PAGE [style=dashed]; Analysis -> MassSpec [style=dashed]; Analysis -> Spectroscopy [style=dashed]; Analysis -> FinalProduct; } Caption: A typical workflow for bioconjugation.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling/Immobilization Efficiency | 1. Reaction pH is too low.2. Target protein has low glycosylation.3. Presence of competing diols (e.g., Tris buffer, glycerol).4. Insufficient molar excess of boronic acid reagent. | 1. Increase pH incrementally (e.g., from 7.5 to 8.0 or 8.5).2. Verify glycosylation status of the target protein. Consider an alternative target.3. Ensure all buffers are diol-free. Use phosphate, HEPES, or MES buffers.[22]4. Increase the molar excess of the boronic acid reagent. |
| Protein Precipitation | 1. High concentration of organic co-solvent (e.g., DMSO).2. The attached payload is hydrophobic.3. The protein is unstable at the reaction pH. | 1. Keep the final concentration of organic solvent below 5% (v/v).2. Reduce the molar excess of the reagent to achieve a lower degree of labeling.3. Perform the reaction at a lower pH (e.g., 7.2-7.5) and/or for a shorter duration. |
| Incomplete Elution from Support | 1. Strong multivalent binding interactions.2. Non-specific binding to the support matrix. | 1. Increase the concentration of the competing diol (e.g., 200 mM sorbitol) or incubation time.2. Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash and elution buffers. |
References
- 1. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. "Boronic Acid Materials for Glycoprotein Recognition and Enhanced Cellu" by Xiaoyu Zhang [trace.tennessee.edu]
- 5. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 6. pure.mpg.de [pure.mpg.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Correlational research of Phenylboronic acid_Chemicalbook [chemicalbook.com]
- 12. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. japsonline.com [japsonline.com]
- 18. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phenylboronate chromatography selectively separates glycoproteins through the manipulation of electrostatic, charge transfer, and cis-diol interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phenylboronic acid-salicylhydroxamic acid bioconjugates. 1. A novel boronic acid complex for protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Development of Chemical Sensors with 3-(Methylcarbamoyl)-5-nitrophenylboronic acid
Introduction: The Promise of Phenylboronic Acids in Chemical Sensing
Phenylboronic acids (PBAs) have emerged as a versatile and powerful class of molecular recognition elements in the field of chemical sensing. Their remarkable ability to form reversible covalent bonds with 1,2- and 1,3-diols makes them ideal candidates for the detection of a wide array of biologically and environmentally significant analytes, most notably carbohydrates.[1][2][3] This interaction, which results in the formation of stable five- or six-membered cyclic esters, is the cornerstone of boronic acid-based sensor design.[3] The specificity and reversibility of this binding event allow for the development of sensors that can operate under physiological conditions and provide real-time monitoring of analyte concentrations.[3]
Among the vast family of PBAs, 3-(Methylcarbamoyl)-5-nitrophenylboronic acid stands out as a particularly promising derivative. The electron-withdrawing nature of the nitro group and the methylcarbamoyl moiety is expected to lower the pKa of the boronic acid, enabling it to bind diols effectively at neutral pH.[4] This is a significant advantage over many first-generation PBA sensors that require alkaline conditions for optimal performance. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the design and fabrication of advanced chemical sensors. We will delve into the synthesis of this key molecule, detail protocols for sensor fabrication, and discuss the underlying signaling mechanisms.
Molecular Properties and Synthesis
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the sensing molecule is paramount for designing robust and reliable sensors.
| Property | Value | Source |
| Molecular Formula | C8H9BN2O5 | [5] |
| Molecular Weight | 223.98 g/mol | [5] |
| CAS Number | 871332-77-3 | [5] |
| Appearance | White to pale yellow crystalline powder | [6] (for similar compound) |
| Storage | Inert atmosphere, room temperature | [5] |
Synthesis Protocol for this compound
Reaction Scheme:
A plausible multi-step synthesis of the target molecule.
Materials:
-
3-Bromophenylboronic acid
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Carbon Monoxide (CO) gas
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Anhydrous Methanol (MeOH)
-
Triethylamine (Et₃N)
-
Methylamine (CH₃NH₂) solution (e.g., 40% in water or 2M in THF)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Step 1: Nitration of 3-Bromophenylboronic acid.
-
In a round-bottom flask cooled in an ice-salt bath, slowly add 3-bromophenylboronic acid to a mixture of fuming nitric acid and concentrated sulfuric acid.
-
Maintain the temperature below 0 °C during the addition.
-
After the addition is complete, allow the reaction to stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain 3-bromo-5-nitrophenylboronic acid.
-
-
Step 2: Palladium-Catalyzed Carbonylation.
-
In a pressure vessel, dissolve 3-bromo-5-nitrophenylboronic acid, Pd(dppf)Cl₂, and triethylamine in anhydrous methanol.
-
Pressurize the vessel with carbon monoxide gas (typically 5-10 atm).
-
Heat the reaction mixture and stir for several hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction, vent the CO gas in a fume hood, and filter the mixture to remove the catalyst.
-
Evaporate the solvent and purify the residue by column chromatography to yield methyl 3-borono-5-nitrobenzoate.
-
-
Step 3: Amidation with Methylamine.
-
Dissolve methyl 3-borono-5-nitrobenzoate in a suitable solvent like THF.
-
Add an excess of methylamine solution dropwise at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford the final product, this compound.
-
Fabrication of Chemical Sensors
The versatility of this compound allows for its incorporation into various sensor platforms, including fluorescent, colorimetric, and electrochemical systems.
Protocol 1: Fabrication of a Fluorescent Sensor
This protocol describes the development of a fluorescent sensor based on the immobilization of the boronic acid derivative onto a fluorescent nanoparticle, such as a quantum dot (QD).
Workflow:
References
- 1. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels [mdpi.com]
- 4. 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 871332-77-3|this compound|BLD Pharm [bldpharm.com]
- 6. (3-(Benzylcarbamoyl)-5-nitrophenyl)boronic acid | C14H13BN2O5 | CID 44119836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Pivotal Role of 3-(Methylcarbamoyl)-5-nitrophenylboronic Acid in Advanced Materials Science: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid, a highly functionalized aromatic boronic acid, and its significant role in the advancement of materials science. We will delve into the unique chemical properties conferred by its specific substitution pattern—a methylcarbamoyl group and a nitro group meta to the boronic acid moiety—and how these features are harnessed to create sophisticated, stimulus-responsive materials. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and detailed, field-proven protocols for the application of this versatile molecule in sensors, responsive polymers for drug delivery, and self-healing materials.
Introduction: The Unique Molecular Architecture of this compound
Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups. Their ability to form reversible covalent bonds with 1,2- and 1,3-diols is the cornerstone of their utility in materials science.[1] The subject of this guide, this compound, possesses a particularly interesting molecular design. The presence of two electron-withdrawing groups, the nitro and methylcarbamoyl substituents, significantly influences the Lewis acidity of the boron atom. This enhanced acidity lowers the pKa of the boronic acid, enabling it to interact with diols at or near physiological pH, a critical feature for many biomedical applications.[2][3]
The nitro group also introduces redox activity, opening avenues for the development of materials that respond to specific redox environments, such as those found in tumor microenvironments.[4][5] The methylcarbamoyl group, through its hydrogen bonding capabilities, can influence intermolecular interactions within a polymer matrix, potentially enhancing the mechanical properties and stability of the resulting materials.[6]
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 871332-77-3 | [7] |
| Molecular Formula | C8H9BN2O5 | [7] |
| Molecular Weight | 223.98 g/mol | [7] |
| Appearance | Off-white to yellow solid | |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
Core Applications in Materials Science
The unique functionalities of this compound make it a valuable building block for a variety of advanced materials.
Stimuli-Responsive Polymers for Drug Delivery
The dual-responsive nature of this molecule, sensitive to both pH/diol concentration and redox potential, makes it an excellent candidate for creating "smart" drug delivery systems.
-
Glucose-Responsive Systems: Phenylboronic acids are widely explored for developing self-regulated insulin delivery systems.[8][9] Polymers functionalized with this compound can form hydrogels or nanoparticles that encapsulate insulin. In the presence of high glucose concentrations, the glucose molecules competitively bind to the boronic acid moieties, leading to a change in the polymer's hydrophilicity and causing the matrix to swell or disassemble, thereby releasing the encapsulated insulin.[9] The lower pKa of this particular boronic acid derivative is advantageous for achieving a significant response at physiological pH (7.4).[10]
-
Redox-Responsive Systems: The nitro group on the phenyl ring can be reduced to an amine group in hypoxic environments, which are characteristic of solid tumors.[5] This transformation can trigger the disassembly of polymer-drug conjugates, leading to targeted drug release at the tumor site. This redox-responsiveness can be combined with the glucose-sensing capability to create multi-responsive drug delivery platforms.[11]
Advanced Sensing Platforms
The ability of boronic acids to bind with diols has been extensively used in the development of sensors for saccharides and other biologically important molecules.[12][13]
-
Fluorescent Glucose Sensors: this compound can be incorporated into fluorescent sensor systems. In one common approach, a fluorescent dye and the boronic acid are co-immobilized on a polymer scaffold. Binding of glucose to the boronic acid can modulate the fluorescence of the dye through mechanisms like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET), allowing for quantitative glucose detection.[14]
Self-Healing Materials
The reversible nature of the boronate ester bond is ideal for the design of self-healing polymers and hydrogels.[1][15] When a material containing these dynamic covalent bonds is damaged, the bonds can reform at the site of the damage, restoring the material's integrity. Polymers cross-linked with this compound can exhibit self-healing properties, with the added benefit of being responsive to pH and the presence of diols.[16]
Experimental Protocols
The following protocols are provided as a guide for researchers and are based on established methodologies for analogous nitrophenylboronic acids. Optimization for specific applications and polymer systems is recommended.
Protocol 1: Synthesis of a Boronic Acid-Functionalized Monomer
To incorporate this compound into a polymer, it is often necessary to first synthesize a polymerizable monomer. This protocol describes the synthesis of an acrylamide-based monomer.
Materials:
-
3-Amino-5-nitrophenylboronic acid
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Methylamine solution (for the final carbamoyl formation)
Procedure:
-
Acrylamide Formation:
-
Dissolve 3-Amino-5-nitrophenylboronic acid (1 equivalent) and TEA (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.1 equivalents) dissolved in anhydrous DCM dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain 3-acrylamido-5-nitrophenylboronic acid.[17]
-
-
Methylcarbamoyl Group Formation:
-
The conversion of a precursor acid or ester to the methylcarbamoyl group is a standard organic transformation. A common method involves activating the corresponding carboxylic acid (if starting from a carboxy-functionalized analog) with a coupling agent (e.g., HATU, HOBt) followed by reaction with methylamine. Alternatively, direct amidation from an ester can be achieved with methylamine.
-
Diagram of Monomer Synthesis Workflow:
Caption: Workflow for the synthesis of a polymerizable monomer.
Protocol 2: Synthesis of a Glucose-Responsive Hydrogel
This protocol describes the preparation of a self-healing and glucose-responsive hydrogel by crosslinking a diol-containing polymer (e.g., polyvinyl alcohol, PVA) with a copolymer containing this compound.
Materials:
-
Poly(N-isopropylacrylamide-co-3-(methylcarbamoyl)-5-nitrophenylboronic acid acrylamide) (synthesized via radical polymerization of the respective monomers)
-
Polyvinyl alcohol (PVA, 87-89% hydrolyzed)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glucose solutions of varying concentrations
Procedure:
-
Polymer Solution Preparation:
-
Prepare a 5% (w/v) solution of the boronic acid-containing copolymer in PBS (pH 7.4).
-
Prepare a 5% (w/v) solution of PVA in PBS (pH 7.4). Gentle heating may be required to dissolve the PVA completely.
-
-
Hydrogel Formation:
-
In a small vial, mix equal volumes of the boronic acid copolymer solution and the PVA solution.
-
Vortex the mixture for 30 seconds. The hydrogel should form rapidly.
-
-
Characterization of Glucose Responsiveness:
-
Place a known volume of the hydrogel into separate vials.
-
Add PBS containing different concentrations of glucose (e.g., 0 mM, 5 mM, 10 mM, 20 mM) to each vial.
-
Incubate the hydrogels at 37 °C and monitor the swelling or degradation of the hydrogel over time. The swelling ratio can be calculated as (Wt - Wd) / Wd, where Wt is the weight of the swollen hydrogel at time t, and Wd is the weight of the dry hydrogel.
-
Diagram of Hydrogel Formation and Glucose Response:
References
- 1. Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. Redox-responsive polymers for drug delivery: from molecular design to applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. (4-Carbamoylphenyl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cenmed.com [cenmed.com]
- 8. US20100029545A1 - Boronic acid-containing block copolymers for controlled drug delivery - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent progress of redox-responsive polymeric nanomaterials for controlled release - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Novel Chemical Glucose Sensing Method Based on Boronic Acids and Graphene Foam - Tech Briefs [techbriefs.com]
- 14. jfda-online.com [jfda-online.com]
- 15. Self-healing and functional materials based on dynamic boronic ester bonds - American Chemical Society [acs.digitellinc.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions Utilizing 3-(Methylcarbamoyl)-5-nitrophenylboronic Acid
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic applications of palladium with 3-(Methylcarbamoyl)-5-nitrophenylboronic acid. This document delves into the mechanistic rationale, practical applications, and detailed protocols for leveraging this versatile building block in modern organic synthesis, particularly in the construction of complex biaryl structures relevant to medicinal chemistry.
Introduction: The Strategic Advantage of this compound in Palladium Catalysis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The choice of the boronic acid partner is pivotal to the success and scope of this transformation. This compound is a particularly valuable reagent for several strategic reasons:
-
Dual Functionality for Library Synthesis: The presence of both a methylcarbamoyl (amide) and a nitro group offers multiple points for diversification. The boronic acid moiety serves as the primary handle for palladium-catalyzed coupling, while the other functional groups can be subsequently modified to generate libraries of analogues for structure-activity relationship (SAR) studies.
-
Modulation of Physicochemical Properties: The introduction of this substituted phenyl ring can significantly influence the solubility, polarity, and electronic properties of a target molecule, which are critical parameters in drug design.[3]
-
Bioisosteric Replacement: The methylcarbamoyl and nitro functionalities can act as bioisosteres for other chemical groups, allowing for fine-tuning of a molecule's interaction with biological targets.
This guide will focus on the practical application of this compound in the Suzuki-Miyaura coupling, providing both a mechanistic understanding and actionable protocols.
Mechanistic Considerations for a Deactivated Boronic Acid
The electronic nature of the substituents on the aryl boronic acid significantly influences the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] this compound possesses two strong electron-withdrawing groups (the nitro group being particularly potent). This electronic deficiency can render the boronic acid less nucleophilic, potentially slowing down the transmetalation step compared to electron-rich boronic acids.[4]
However, with the appropriate choice of catalyst, ligand, and base, this challenge can be readily overcome. Modern palladium catalysis has seen the development of highly efficient systems for the coupling of deactivated and sterically hindered substrates.[5]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below.[6] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step, especially with electron-deficient boronic acids.
-
Reductive Elimination: The two organic moieties on the palladium complex are reductively eliminated to form the desired biaryl product (Ar-Ar') and regenerate the Pd(0) catalyst.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Applications in Drug Discovery and Development
The biaryl motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability to efficiently synthesize substituted biaryls using reagents like this compound is therefore of high importance.
-
Scaffold Hopping and SAR Exploration: By coupling this boronic acid with a variety of aryl and heteroaryl halides, medicinal chemists can rapidly generate a diverse set of compounds to explore the chemical space around a biological target.
-
Fragment-Based Drug Discovery (FBDD): The title compound can be considered a valuable fragment for FBDD campaigns due to its desirable molecular weight and functionality.
-
Late-Stage Functionalization: In some synthetic routes, the Suzuki-Miyaura coupling can be employed as a late-stage functionalization step, allowing for the introduction of the 3-(methylcarbamoyl)-5-nitrophenyl moiety at a later, more convergent point in the synthesis.
Experimental Protocols
The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of this compound with a range of aryl halides. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is suitable for a wide range of aryl and heteroaryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos or XPhos
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(OAc)₂ (0.02 mmol, 2 mol%) and the ligand, for example, PPh₃ (0.08 mmol, 8 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Protocol 2: Microwave-Assisted Coupling for Accelerated Reaction Times
Microwave irradiation can significantly reduce reaction times, which is particularly beneficial for high-throughput synthesis.[7]
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vessel.
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the aryl bromide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), potassium carbonate (1.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), and a suitable ligand (e.g., SPhos, 0.02 mmol, 4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (2 mL) and water (0.4 mL).
-
Microwave Reaction: Seal the vessel and place it in the microwave reactor. Heat the mixture to 120-150 °C for 10-30 minutes.
-
Workup and Purification: Follow steps 5 and 6 from Protocol 1, scaling the solvent volumes accordingly.
Data Presentation: Catalyst and Ligand Screening
The choice of palladium catalyst and ligand is critical for achieving high yields, especially with challenging substrates. The following table provides a summary of typical performance for various catalytic systems in the coupling of an electronically deactivated aryl bromide with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 65 |
| Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 80 | 4 | 92 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 8 | 85 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 78 |
Yields are representative and will vary depending on the specific aryl halide substrate.
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider screening different ligands, bases, and solvents. For electron-deficient boronic acids, more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) can be beneficial.[2] An increase in temperature or reaction time may also be necessary.
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond, leading to the formation of 3-methylcarbamoyl-5-nitrobenzene. This can be minimized by using milder bases, lower temperatures, and shorter reaction times where possible. The use of anhydrous conditions can sometimes suppress this side reaction.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often more prevalent at higher catalyst loadings and temperatures.
-
Incomplete Conversion: Ensure all reagents and solvents are of high purity and adequately degassed to prevent catalyst deactivation. If the aryl halide is particularly unreactive (e.g., an aryl chloride), a more active catalyst system and higher temperatures may be required.[5]
Conclusion
This compound is a valuable and versatile building block for palladium-catalyzed cross-coupling reactions. While its electron-deficient nature requires careful consideration of reaction conditions, the use of modern catalytic systems allows for its efficient incorporation into a wide range of molecular scaffolds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - ProQuest [proquest.com]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Application Note: A Practical Guide to Cross-Coupling Reactions with 3-(Methylcarbamoyl)-5-nitrophenylboronic acid
Abstract
This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed experimental protocols for utilizing 3-(Methylcarbamoyl)-5-nitrophenylboronic acid in palladium-catalyzed cross-coupling reactions. This versatile building block, characterized by its electron-deficient aromatic ring, is of significant interest for the synthesis of complex molecules in medicinal chemistry and materials science. This note elucidates the mechanistic principles behind the Suzuki-Miyaura and Sonogashira coupling reactions, explains the critical role of reaction parameters, and offers robust, step-by-step protocols for practical implementation. Furthermore, a troubleshooting guide is included to address common experimental challenges, ensuring reliable and reproducible outcomes.
Introduction: The Utility of an Electron-Deficient Building Block
Palladium-catalyzed cross-coupling reactions represent one of the most powerful transformations in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. At the core of these reactions are organoboron reagents, particularly boronic acids, prized for their stability, low toxicity, and broad commercial availability.
This compound is a particularly valuable reagent. Its aromatic core is substituted with two potent electron-withdrawing groups: a nitro group and a methylcarbamoyl group. This electronic characteristic significantly influences its reactivity, making it an excellent coupling partner in reactions like the Suzuki-Miyaura and Sonogashira couplings. The resulting products are key intermediates in the development of novel pharmaceuticals and advanced organic materials. This guide provides the foundational knowledge and practical steps required to successfully employ this reagent in key synthetic transformations.
Reagent Profile and Safety Considerations
Chemical Properties
| Property | Value |
| IUPAC Name | [3-(Methylcarbamoyl)-5-nitrophenyl]boronic acid |
| CAS Number | 871332-77-3 |
| Molecular Formula | C₈H₉BN₂O₅ |
| Molecular Weight | 223.98 g/mol |
| Appearance | Typically an off-white to yellow solid |
Safety, Handling, and Storage
Handling nitro-containing aromatic compounds requires adherence to strict safety protocols due to their potential reactivity and toxicity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid creating dust. Nitro compounds can be sensitive to heat, shock, or friction; while this specific boronic acid is not rated as explosive, caution is warranted. Grounding and bonding equipment during transfer can prevent static discharge.
-
Health Hazards: This compound is classified as a potential skin, eye, and respiratory irritant. Harmful if swallowed. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.
Foundational Principles: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a cornerstone of C(sp²)–C(sp²) bond formation, linking an organoboron species with an organic halide or triflate. The reaction is renowned for its mild conditions and tolerance of a wide array of functional groups.
Mechanistic Overview: The Catalytic Cycle
The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The catalyst, typically a Pd(0) complex, is regenerated at the end of the cycle, allowing for low catalyst loadings.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Critical Role of Reagents
-
Catalyst and Ligand Selection: Palladium complexes are the most common catalysts. For electron-deficient boronic acids and potentially challenging aryl chlorides, ligands play a crucial role. Bulky, electron-rich phosphine ligands facilitate both the oxidative addition and reductive elimination steps. Catalysts like Pd(dppf)Cl₂ and Pd(PPh₃)₄ are robust choices, offering a good balance of stability and reactivity.
-
Base Selection: The base is not merely a spectator; it is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic borate species (R-B(OH)₃⁻), which then participates in the transmetalation step. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact reaction rate and yield, with stronger bases often required for less reactive coupling partners.
-
Solvent System: A mixture of an organic solvent and water is common. Solvents like 1,4-dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are used to dissolve the organic reagents and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active borate species.
Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide
Objective
To synthesize a 3-(methylcarbamoyl)-5-nitro-biphenyl derivative via a Suzuki-Miyaura cross-coupling reaction between this compound and 4-bromoanisole.
Materials and Reagents
| Reagent | CAS Number | M.W. | Amount | Moles (mmol) | Equiv. |
| This compound | 871332-77-3 | 223.98 | 246 mg | 1.1 | 1.1 |
| 4-Bromoanisole | 104-92-7 | 187.04 | 187 mg | 1.0 | 1.0 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | 24.5 mg | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 8 mL | - | - |
| Deionized Water | 7732-18-5 | 18.02 | 2 mL | - | - |
Step-by-Step Experimental Protocol
-
Vessel Preparation: To a 25 mL round-bottom flask or pressure vessel equipped with a magnetic stir bar, add this compound (246 mg, 1.1 mmol), 4-bromoanisole (187 mg, 1.0 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Degassing: Sparge the resulting suspension with a gentle stream of Argon for 10-15 minutes to thoroughly degas the solvent mixture.
-
Catalyst Addition: Briefly remove the septum and quickly add the Pd(dppf)Cl₂ catalyst (24.5 mg, 0.03 mmol) to the flask under a positive flow of inert gas. Reseal the flask immediately.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C. Stir the reaction vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.
Foundational Principles: The Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming C(sp²)–C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide. The classic protocol uses a dual-catalyst system of palladium and a copper(I) salt, though copper-free versions have also been developed.
Mechanistic Considerations
In the traditional Pd/Cu catalyzed cycle, the palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex. The final product is released via reductive elimination, regenerating the Pd(0) catalyst. The base, typically an amine, is crucial for deprotonating the alkyne and neutralizing the HX byproduct. Sonogashira-type couplings directly involving arylboronic acids have also been developed, often requiring an oxidant to facilitate the catalytic cycle.
Protocol 2: Oxidative Sonogashira-Type Coupling with a Terminal Alkyne
Objective
To synthesize an aryl-alkyne conjugate by coupling this compound with phenylacetylene. This protocol is adapted from methodologies for the oxidative coupling of boronic acids with terminal alkynes.
Materials and Reagents
| Reagent | CAS Number | M.W. | Amount | Moles (mmol) | Equiv. |
| This compound | 871332-77-3 | 223.98 | 224 mg | 1.0 | 1.0 |
| Phenylacetylene | 536-74-3 | 102.14 | 123 mg (132 µL) | 1.2 | 1.2 |
| Pd(OAc)₂ | 3375-31-3 | 224.50 | 11.2 mg | 0.05 | 0.05 |
| Silver(I) Oxide (Ag₂O) | 20667-12-3 | 231.74 | 255 mg | 1.1 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 276 mg | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 10 mL | - | - |
Step-by-Step Experimental Protocol
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (224 mg, 1.0 mmol), Silver(I) oxide (255 mg, 1.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon three times.
-
Reagent Addition: Under a positive pressure of Argon, add anhydrous DMF (10 mL) followed by phenylacetylene (132 µL, 1.2 mmol).
-
Catalyst Addition: Add Pd(OAc)₂ (11.2 mg, 0.05 mmol) to the flask under a positive flow of Argon.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 18-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate (30 mL) and filter through a pad of Celite® to remove the catalyst and silver salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) to remove DMF, followed by a wash with brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography (hexanes/ethyl acetate) to obtain the desired aryl-alkyne.
General Workflow and Troubleshooting
Experimental Workflow Diagram
The following diagram outlines the logical progression of a typical cross-coupling experiment.
Caption: General experimental workflow for cross-coupling reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed).2. Insufficiently inert atmosphere (O₂ present).3. Ineffective base or solvent system. | 1. Use a fresh bottle of catalyst or a pre-catalyst.2. Ensure thorough degassing of solvents and proper inert gas technique.3. Screen alternative bases (e.g., K₃PO₄, CsF) or solvents (e.g., THF, DMF). |
| Protodeborylation (Boronic acid replaced by -H) | 1. Reaction temperature too high.2. Prolonged reaction time.3. Presence of excess water or acidic impurities. | 1. Lower the reaction temperature.2. Monitor the reaction closely and stop it upon completion.3. Use anhydrous solvents and ensure the base is not hygroscopic. |
| Homocoupling (Biaryl of starting material) | 1. Presence of oxygen.2. Catalyst decomposition to palladium black. | 1. Improve degassing procedure rigorously.2. Use ligands that stabilize the Pd(0) state (e.g., bulky phosphines). Lower the reaction temperature. |
| Difficult Purification | 1. Formation of persistent byproducts.2. Residual palladium in the product. | 1. Optimize reaction conditions to improve selectivity.2. Filter the crude product through a pad of Celite® or silica before concentration. Consider a charcoal or scavenger resin treatment. |
Conclusion
This compound is a robust and highly useful building block for the synthesis of complex organic molecules. Its electron-deficient nature makes it a prime candidate for efficient palladium-catalyzed cross-coupling reactions. By understanding the fundamental mechanisms and paying careful attention to experimental parameters such as the choice of catalyst, base, and solvent, researchers can reliably incorporate this valuable synthon into their synthetic routes. The protocols and troubleshooting guidance provided herein serve as a solid foundation for achieving successful and reproducible outcomes in the laboratory.
Application Notes and Protocols for the Quantification of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid
Introduction
3-(Methylcarbamoyl)-5-nitrophenylboronic acid is a bespoke chemical entity of significant interest in contemporary drug discovery and development. Its unique trifunctional architecture, comprising a boronic acid moiety, a nitroaromatic system, and a methylcarbamoyl group, positions it as a versatile building block in medicinal chemistry and a potential candidate for targeted therapies. The boronic acid group is renowned for its ability to form reversible covalent bonds with diols, a feature exploited in sensors and drug delivery systems for targeting glycoproteins and RNA.[1][2] The nitroaromatic core serves as a critical pharmacophore and a useful synthetic handle, while the methylcarbamoyl group modulates the molecule's solubility and electronic properties.
Given its pivotal role in synthetic pathways and as a potential active pharmaceutical ingredient (API), the development of robust, accurate, and precise analytical methods for the quantification of this compound is imperative. These methods are essential for a range of applications, including quality control of starting materials, reaction monitoring, stability testing, and formulation analysis.
This comprehensive guide provides detailed, field-proven protocols for the quantification of this compound, designed for researchers, scientists, and drug development professionals. We will delve into two orthogonal analytical techniques: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) and Quantitative ¹¹B Nuclear Magnetic Resonance (q¹¹B NMR) Spectroscopy . The causality behind experimental choices is elucidated to empower the user to not only execute the protocols but also to adapt and troubleshoot them effectively.
Method 1: Quantification by Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC-UV is a cornerstone analytical technique in the pharmaceutical industry, offering a harmonious balance of specificity, sensitivity, and cost-effectiveness.[3][4] The inherent UV chromophore of the nitroaromatic ring in this compound makes this method particularly suitable for its quantification.
Scientific Rationale
The selection of a reversed-phase C18 column is predicated on the non-polar nature of the phenyl ring of the analyte, which will interact with the stationary phase.[5][6] A mobile phase consisting of acetonitrile and water provides the necessary polarity gradient to elute the analyte from the column. The addition of an acid, such as formic acid, to the mobile phase serves a dual purpose: it protonates the silanol groups on the silica-based column, minimizing peak tailing, and it suppresses the ionization of the boronic acid, leading to a more consistent retention time.[4] UV detection is set at a wavelength corresponding to the absorbance maximum of the nitroaromatic moiety to ensure optimal sensitivity.
Experimental Workflow: RP-HPLC-UV
Caption: Workflow for RP-HPLC-UV quantification.
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Degas both mobile phases by sonication or vacuum filtration.
4. Preparation of Standard Solutions:
-
Prepare a stock solution of the reference standard at 1 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
5. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.
-
Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter into an HPLC vial.
6. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by scanning the UV spectrum of the analyte (typically around 260-280 nm for nitroaromatic compounds).[7]
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-10 min: 10-90% B
-
10-12 min: 90% B
-
12-13 min: 90-10% B
-
13-15 min: 10% B (re-equilibration)
-
7. Data Analysis:
-
Integrate the peak area of the analyte in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample using the linear regression equation of the calibration curve.
Performance Characteristics
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Method 2: Quantification by Quantitative ¹¹B Nuclear Magnetic Resonance (q¹¹B NMR) Spectroscopy
q¹¹B NMR is a powerful and direct analytical technique for the quantification of boron-containing compounds.[8][9] It offers high specificity as the ¹¹B nucleus is unique to the analyte of interest in most organic samples. This method is particularly valuable as it is a primary ratio method, meaning it can provide a direct measurement of the analyte concentration without the need for a calibration curve of the analyte itself.
Scientific Rationale
The ¹¹B nucleus has a nuclear spin of 3/2 and is 80.1% naturally abundant, making it readily detectable by NMR. The chemical shift of the ¹¹B nucleus is sensitive to its local electronic environment, allowing for the differentiation of the boronic acid from other boron species. In q¹¹B NMR, an internal standard of known concentration containing a boron nucleus is added to the sample. The concentration of the analyte is then determined by comparing the integral of the analyte's ¹¹B signal to the integral of the internal standard's ¹¹B signal.[8][9]
Experimental Workflow: q¹¹B NMR
Caption: Workflow for q¹¹B NMR quantification.
Detailed Protocol
1. Materials and Reagents:
-
This compound sample
-
Boric acid (certified reference material for internal standard)
-
DMSO-d₆ (or other suitable deuterated solvent)
-
NMR tubes
2. Instrumentation:
-
NMR spectrometer with a boron-observe probe
3. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh an appropriate amount of the boric acid internal standard into the same vial. The molar ratio of analyte to standard should be close to 1:1.
-
Add a known volume (e.g., 0.6 mL) of DMSO-d₆ to the vial.
-
Vortex thoroughly to ensure complete dissolution.
-
Transfer the solution to an NMR tube.
4. NMR Acquisition:
-
Nucleus: ¹¹B
-
Pulse Program: A single pulse experiment with a relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest. A typical D1 of 20-30 seconds is a good starting point.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 128 or 256 scans).
-
Temperature: 298 K
5. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate the ¹¹B NMR signals corresponding to the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following equation:
C_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std
Where:
-
C_analyte = Concentration of the analyte
-
I_analyte = Integral of the analyte signal
-
I_std = Integral of the internal standard signal
-
N_std = Number of boron atoms in the internal standard (1 for boric acid)
-
N_analyte = Number of boron atoms in the analyte (1)
-
MW_analyte = Molecular weight of the analyte
-
MW_std = Molecular weight of the internal standard
-
m_std = Mass of the internal standard
-
m_sample = Mass of the sample
-
P_std = Purity of the internal standard
-
Performance Characteristics
| Parameter | Typical Value |
| Linearity (R²) | Not applicable (direct ratio method) |
| Range | Dependent on sample and standard concentration |
| Limit of Quantification (LOQ) | ~0.04% w/w[8] |
| Precision (%RSD) | < 1.5% |
| Accuracy (% Recovery) | 99 - 101% |
Conclusion
This application note has detailed two robust and reliable analytical methods for the quantification of this compound. The choice between RP-HPLC-UV and q¹¹B NMR will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. RP-HPLC-UV is a versatile and widely accessible method suitable for routine quality control, while q¹¹B NMR offers a highly accurate and direct measurement, ideal for the certification of reference materials and in-depth structural characterization. By understanding the scientific principles and following the detailed protocols provided, researchers, scientists, and drug development professionals can confidently and accurately quantify this important chemical entity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. waters.com [waters.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
The Strategic Application of 3-(Methylcarbamoyl)-5-nitrophenylboronic Acid in the Synthesis of Complex Molecules: A Guide for Advanced Synthesis
Introduction: Navigating the Nuances of an Electron-Deficient Building Block
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan for the construction of carbon-carbon bonds, particularly in the assembly of biaryl scaffolds critical to pharmaceuticals and functional materials.[1] The choice of boronic acid is paramount, dictating not only the feasibility of the coupling but also the accessible chemical space for novel molecular architectures. This guide focuses on a particularly challenging yet valuable reagent: 3-(Methylcarbamoyl)-5-nitrophenylboronic acid .
This molecule is distinguished by the presence of two potent electron-withdrawing groups: a nitro group and a methylcarbamoyl group. This electronic signature presents unique challenges and opportunities in synthesis. While electron-withdrawing groups on the boronic acid partner are known to be unfavorable for the Suzuki reaction, successful coupling provides a direct route to highly functionalized biaryl systems.[2] These systems are of significant interest in medicinal chemistry, where the nitro group can serve as a handle for further transformations (e.g., reduction to an amine) and the methylcarbamoyl moiety can engage in crucial hydrogen bonding interactions with biological targets.[3][4]
This document provides a comprehensive overview of the strategic considerations and practical protocols for the effective use of this compound in the synthesis of complex molecules, empowering researchers to leverage its unique properties in their synthetic endeavors.
Understanding the Reactivity Profile: The Impact of Electron-Deficient Substituents
The success of a Suzuki-Miyaura coupling hinges on a delicate balance of electronic effects throughout the catalytic cycle. The presence of the nitro and methylcarbamoyl groups on the phenylboronic acid ring significantly influences its reactivity.
Key Mechanistic Considerations:
-
Transmetalation: This is often the rate-determining step in Suzuki-Miyaura couplings.[1] The boronic acid must be sufficiently nucleophilic to transfer its organic group to the palladium(II) center. The potent electron-withdrawing nature of the nitro and methylcarbamoyl groups diminishes the electron density on the boron-bearing carbon, thereby decreasing the nucleophilicity of the boronic acid and potentially slowing down the transmetalation step.[2]
-
Protodeboronation: Electron-deficient arylboronic acids are particularly susceptible to this undesired side reaction, where the carbon-boron bond is cleaved by a proton source (often water in the presence of a base), leading to the formation of the corresponding arene and boric acid.[5] This side reaction consumes the boronic acid, reducing the overall yield of the desired cross-coupled product.
To overcome these challenges, careful optimization of the reaction conditions is crucial. This includes the judicious selection of the palladium catalyst, ligand, base, and solvent system.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps of the Suzuki-Miyaura cross-coupling reaction, highlighting the critical transmetalation step influenced by the electronic nature of the boronic acid.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Protocol Development for Coupling of this compound
Given the electron-deficient nature of this compound, a robust protocol is required to favor the desired cross-coupling over side reactions. The following protocol is a starting point, based on established methods for challenging Suzuki-Miyaura couplings.[6][7][8]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or sealed reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, the base, the palladium catalyst, and the ligand.
-
Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the aryl halide.
-
Reaction Execution: Stir the reaction mixture at an elevated temperature (typically 80-130 °C). The optimal temperature should be determined empirically. Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or recrystallization to afford the desired biaryl product.[9]
Data Presentation: Catalyst and Base Selection for Challenging Couplings
The choice of catalyst and base is critical for the success of this reaction. The following table provides a starting point for optimization, drawing from literature on related electron-deficient systems.[6]
| Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Expected Outcome |
| Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (5:1) | 100-110 | A robust system for many challenging couplings. |
| Pd₂(dba)₃ (1.5%) | XPhos (3.5%) | Cs₂CO₃ (2.0) | Toluene | 110 | Often effective for sterically hindered substrates. |
| Pd(PPh₃)₄ (5%) | - | K₂CO₃ (3.0) | Toluene/EtOH/H₂O (4:1:1) | 90 | A more "classical" system, may be less effective. |
| Pd(acac)₂ (2%) | BrettPhos (4%) | K₃PO₄·nH₂O (3.0) | 1,4-Dioxane | 130 | Reported to be effective for coupling of nitroarenes.[10] |
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the synthesis and purification of a biaryl product using this compound.
Figure 2: A generalized experimental workflow for Suzuki-Miyaura coupling.
Safety and Handling of Nitrophenylboronic Acids
This compound, like other nitrophenylboronic acids, should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion: A Powerful Tool for the Synthesis of Functionalized Molecules
This compound is a valuable, albeit challenging, building block for the synthesis of complex, highly functionalized biaryl molecules. Its electron-deficient nature necessitates a departure from standard Suzuki-Miyaura coupling conditions. By understanding the underlying mechanistic principles and employing optimized protocols with robust catalyst systems, researchers can successfully incorporate this versatile reagent into their synthetic strategies. The resulting biaryl products, bearing the nitro and methylcarbamoyl functionalities, offer a gateway to novel chemical entities with potential applications in drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TCI Practical Example: Cross-Coupling Reaction Using Palladium on Carbon | TCI AMERICA [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-(Methylcarbamoyl)-5-nitrophenylboronic Acid
Welcome to the technical support hub for researchers and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the challenging substrate, 3-(Methylcarbamoyl)-5-nitrophenylboronic acid . The presence of two strong electron-withdrawing groups (nitro and methylcarbamoyl) on the boronic acid presents unique challenges that require careful consideration of reaction parameters. This document will guide you through common pitfalls and advanced optimization techniques to ensure successful and reproducible outcomes.
Section 1: Frequently Asked Questions (FAQs) & First-Line Troubleshooting
This section addresses the most common initial hurdles encountered when working with this electron-deficient boronic acid.
Q1: My reaction is giving very low or no yield. What are the most critical initial checks?
A1: When a Suzuki coupling fails, a systematic review of the foundational parameters is the most effective first step. Low yields with this substrate are common without optimization, often stemming from issues beyond simple procedural errors.
-
Inert Atmosphere Integrity: The palladium(0) active catalyst is highly sensitive to oxygen, which can cause oxidation to inactive palladium(II) and promote unwanted side reactions like the homocoupling of boronic acids.[1]
-
Action: Ensure your entire apparatus is leak-proof. Solvents must be rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[2]
-
-
Reagent Quality and Stability:
-
Boronic Acid Integrity: this compound is particularly susceptible to protodeboronation due to its electron-deficient nature.[3][4] Over time, it can also dehydrate to form boroxine trimers, which are often less reactive. Use fresh, high-purity boronic acid. If the purity is questionable, consider purification or resynthesis.
-
Catalyst and Ligand Activity: Palladium precatalysts can degrade, and phosphine ligands are prone to oxidation.[3] Use fresh reagents from a reliable source that have been stored correctly under an inert atmosphere.
-
-
Aryl Halide Partner Reactivity: The choice of your coupling partner is paramount. The general reactivity trend for the halide (X) is I > Br > OTf >> Cl.[3] Coupling with aryl chlorides is significantly more challenging and requires highly specialized, active catalyst systems.[5][6] If you are using an aryl chloride and failing, consider switching to the analogous bromide or iodide if synthetically feasible.
Q2: I'm observing a significant amount of 3-methylcarbamoyl-5-nitrobenzene as a byproduct. How can I minimize this protodeboronation?
A2: Protodeboronation is the most common failure mode for this class of substrate.[3] It is the cleavage of the C–B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This process is often accelerated by high temperatures and strong bases.
-
Choice of Base: The base is required to activate the boronic acid for transmetalation, but it can also promote protodeboronation.[7][8] Avoid strong, hard bases like NaOH or KOH.
-
Action: Employ milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[3] These bases are effective at promoting the catalytic cycle while minimizing the rate of the undesired protodeboronation pathway.
-
-
Anhydrous Conditions: While many Suzuki protocols use aqueous base solutions, water is a direct proton source.
-
Action: Consider running the reaction under strictly anhydrous conditions. This involves using anhydrous solvents and a base that is soluble in the organic phase (or using a phase-transfer catalyst).
-
-
Reaction Temperature and Time: Higher temperatures accelerate both the desired coupling and the protodeboronation side reaction.
-
Action: Screen lower reaction temperatures (e.g., start at 60-80 °C instead of >100 °C). Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product and remaining boronic acid to decomposition-promoting conditions.[3]
-
Q3: What are the best general starting conditions for a challenging, electron-deficient substrate like this?
A3: For a substrate like this compound, you cannot rely on standard "generic" Suzuki conditions. You must employ a highly active catalyst system from the outset.
-
Catalyst System: Use a modern, well-defined palladium precatalyst paired with a sterically hindered, electron-rich biarylphosphine ligand. These ligands stabilize the palladium center and promote the difficult oxidative addition and reductive elimination steps.[2][9]
-
Base: As mentioned, a moderately weak base is crucial. K₃PO₄ is an excellent starting point.
-
Solvent: A polar aprotic solvent is generally preferred. A mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 ratio) is a robust starting point that aids in dissolving the base.[2] Toluene or THF can also be effective.
Section 2: Advanced Troubleshooting - Optimizing Key Parameters
If initial troubleshooting fails, a more systematic optimization of each reaction component is necessary.
Q4: The choice of base is clearly critical. Can you elaborate on the mechanism and provide a screening guide?
A4: The base plays a dual, often conflicting, role. Its primary function is to react with the boronic acid [ArB(OH)₂] to form a more nucleophilic borate species [ArB(OH)₃]⁻.[8][10] This borate is what participates in the rate-determining transmetalation step with the palladium-halide complex. However, the basic conditions also facilitate the undesired protodeboronation. The key is to find a base that promotes transmetalation efficiently without overly accelerating decomposition.
Table 1: Base Screening Guide for Electron-Deficient Suzuki Coupling
| Base | Strength | Common Solvent System | Rationale & Key Considerations |
| K₃PO₄ | Moderate | Dioxane/H₂O, Toluene/H₂O | Excellent first choice. Generally provides a good balance between reactivity and minimizing protodeboronation.[2] |
| Cs₂CO₃ | Moderate | Dioxane/H₂O, THF/H₂O | Often more soluble in organic solvents than K₂CO₃, leading to higher efficacy. Can be very effective but is more expensive.[3] |
| K₂CO₃ | Moderate | Dioxane/H₂O, DMF/H₂O | A standard, cost-effective choice, but often less effective than K₃PO₄ or Cs₂CO₃ for challenging substrates due to lower basicity and solubility.[11] |
| KF | Weak | Anhydrous Dioxane or THF | Can be very effective under anhydrous conditions, activating the boronic acid through a different mechanism (formation of a fluoroborate). Ideal for base-sensitive substrates.[12] |
| Organic Bases (e.g., Et₃N) | Weak | Toluene, Dioxane | Generally not effective as the primary base for activating the boronic acid but can sometimes be used as an additive. |
Q5: Which specific palladium catalyst and ligand combinations are most suitable for this system?
A5: The deactivating nature of the nitro and carbamoyl groups slows the catalytic cycle. To overcome this, the catalyst system must be highly active. This is achieved by using ligands that are both sterically bulky and strongly electron-donating.
-
Steric Bulk: Hindered ligands promote the final reductive elimination step and help prevent catalyst decomposition.
-
Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which accelerates the initial, often rate-limiting, oxidative addition step, particularly with less reactive aryl chlorides or bromides.[13]
Table 2: Recommended Catalyst Systems for Deactivated Substrates
| Precatalyst | Ligand | Trade Name (if applicable) | Key Advantages & Use Case |
| Pd₂(dba)₃ | SPhos | - | Excellent for electron-deficient and sterically hindered substrates. High activity. |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos | - | A very common and robust choice for a wide range of challenging couplings.[2] |
| Pd₂(dba)₃ | BrettPhos | - | Particularly effective for couplings involving nitroarenes as the electrophile, indicating its suitability for systems with nitro groups.[14][15] |
| XPhos Pd G3 | XPhos | Buchwald Precatalyst | An air- and thermally-stable precatalyst that reliably generates the active Pd(0) species. Highly recommended for reproducibility.[1] |
| SPhos Pd G3 | SPhos | Buchwald Precatalyst | Similar to XPhos G3, offering high activity and stability. |
Q6: How do I select the optimal solvent and temperature?
A6: Solvent choice affects reagent solubility and reaction rates. Temperature must be carefully controlled to drive the reaction to completion without causing significant degradation.
-
Solvent Selection:
-
Polar Aprotic Solvents: 1,4-Dioxane, THF, and Toluene are excellent choices. They effectively dissolve the organic coupling partners and the catalyst complex.
-
Aqueous Mixtures: A small amount of water (e.g., in a 10:1 to 4:1 organic/water ratio) is often beneficial as it can dramatically increase the solubility of the inorganic base (like K₃PO₄), facilitating its role in the catalytic cycle.[16]
-
Anhydrous Systems: If protodeboronation is severe, switching to a completely anhydrous system (e.g., anhydrous dioxane with KF as the base) may be necessary.
-
-
Temperature Optimization:
-
Start with a moderate temperature (e.g., 80 °C).
-
If the reaction is sluggish, incrementally increase the temperature to 90-110 °C.
-
If protodeboronation is the major product, decrease the temperature to 50-70 °C and accept a longer reaction time. Microwave irradiation can sometimes be effective at accelerating the desired reaction over decomposition pathways by allowing for rapid heating to a set temperature.[6]
-
Section 3: Side Reactions and In-Process Monitoring
Q7: Besides protodeboronation, what other side reactions should I be aware of?
A7: While protodeboronation is the primary concern, other byproducts can form:
-
Homocoupling (Glaser-Hay type): The boronic acid can couple with itself to form a symmetrical biaryl. This is often promoted by the presence of oxygen, which re-oxidizes the Pd(0) catalyst. A robust inert atmosphere is the best preventative measure.[1]
-
Dehalogenation of the Coupling Partner: The aryl halide can be reduced to the corresponding arene. This can occur if there are sources of hydride in the reaction, sometimes from solvent or additives, that intercept the palladium catalytic cycle.[17]
-
Reduction of the Nitro Group: While generally stable, the nitro group can be susceptible to reduction to an aniline or other intermediates under certain conditions, especially if using less pure reagents or if the reaction is run for extended periods at high temperatures with certain ligands. This is less common but possible.
Q8: How can I effectively monitor the reaction to identify the optimal endpoint?
A8: Proper reaction monitoring is crucial to maximize yield and minimize byproduct formation.
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of the limiting reagent (usually the aryl halide).[18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) / Gas Chromatography-Mass Spectrometry (GC-MS): These are the preferred methods. They provide quantitative information on the disappearance of starting materials and the appearance of the desired product, as well as allowing for the identification of key byproducts like the protodeboronated species.[18][19] Taking aliquots every 1-2 hours allows you to build a reaction profile and determine when the reaction has stalled or is complete.
Section 4: Experimental Protocols & Data
General Experimental Workflow for Optimization
This protocol provides a reliable starting point for a small-scale screening reaction.
-
Vessel Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv, e.g., 0.2 mmol), This compound (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/H₂O) via syringe to achieve a final concentration of ~0.1 M with respect to the limiting aryl halide.
-
Reaction Execution: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80 °C).
-
Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Section 5: Visualization & Workflow Diagrams
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for systematically troubleshooting low-yield reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scite.ai [scite.ai]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. shoko-sc.co.jp [shoko-sc.co.jp]
- 19. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Technical Support Center: Synthesis of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid
Welcome to the technical support resource for the synthesis of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the challenges of this synthesis.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual questions about the synthesis and properties of this compound.
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and robust method for synthesizing this compound is the Miyaura borylation reaction .[1] This palladium-catalyzed cross-coupling reaction utilizes the corresponding aryl halide, 3-bromo-5-nitro-N-methylbenzamide, as the starting material and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), to install the boronic acid group (in a protected ester form).[1][2] The resulting boronic ester is then hydrolyzed during the workup to yield the final boronic acid. The reaction is favored for its mild conditions and high tolerance for various functional groups, including the amide and nitro groups present in the target molecule.[3][4]
References
Technical Support Center: Optimizing Yields with 3-(Methylcarbamoyl)-5-nitrophenylboronic acid
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I have designed this guide to address the specific challenges encountered when using 3-(Methylcarbamoyl)-5-nitrophenylboronic acid in cross-coupling reactions. This reagent, characterized by its electron-deficient aromatic ring, presents unique hurdles that can lead to diminished yields if not properly managed. This document provides in-depth, field-proven troubleshooting strategies and optimized protocols to ensure the success of your synthetic campaigns.
Section 1: The Core Challenge—Understanding Reactivity and Instability
This compound is an electron-deficient boronic acid due to the strong electron-withdrawing effects of both the nitro (-NO₂) and methylcarbamoyl (-CONHMe) groups. This electronic nature is the primary source of difficulty in its application, particularly in the widely used Suzuki-Miyaura cross-coupling reaction.
The main obstacle is a prevalent and often rapid side reaction known as protodeboronation .[1] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively consuming your starting material and generating 3-nitro-N-methylbenzamide as a byproduct.[2] This undesired reaction is frequently accelerated under the very conditions required for the desired cross-coupling, namely high temperatures and the presence of a base and a proton source (like water).[2][3]
Therefore, the central strategy for improving reaction yield is to accelerate the desired catalytic cycle while simultaneously suppressing the protodeboronation pathway.
Caption: Competing reaction pathways for an electron-deficient boronic acid.
Section 2: Troubleshooting Guide for Low Reaction Yields
This section is structured to help you diagnose and solve specific issues encountered during your experiments.
Q1: My reaction shows low or no conversion of starting materials. What are the first things I should check?
A1: When a Suzuki coupling fails to initiate, the issue often lies with the fundamental reaction setup rather than the specific boronic acid. Before making significant changes to the methodology, perform a systematic check of these key parameters.[4]
Table 1: Initial Troubleshooting Checklist
| Parameter | Checkpoint & Rationale |
|---|---|
| Inert Atmosphere | Is your system truly oxygen-free? Oxygen can oxidize and deactivate the active Pd(0) catalyst and any phosphine ligands.[4][5] Ensure solvents are rigorously degassed (e.g., by sparging with argon for 20-30 minutes) and the reaction is conducted under a positive pressure of an inert gas (Argon or N₂). |
| Catalyst Activity | Are your catalyst and ligand fresh and active? Palladium precatalysts, especially Pd(II) sources like Pd(OAc)₂, can degrade over time. Phosphine ligands are notoriously sensitive to air oxidation.[5] Use a fresh batch or a more robust, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle).[4] |
| Reagent Purity | What is the quality of your boronic acid and coupling partner? Boronic acids can degrade upon storage. Ensure your this compound is a free-flowing powder and has been stored correctly. The reactivity of the aryl halide partner follows the trend I > Br > OTf >> Cl.[6] |
| Solvent & Base | Are your solvents anhydrous and your base pure? Use high-purity, anhydrous grade solvents when possible, as excess water can facilitate protodeboronation.[5] Ensure the base is of high quality and has been stored properly to avoid hydration. |
Q2: I'm observing significant formation of the protodeboronated side product (3-nitro-N-methylbenzamide). How do I stop this?
A2: This is the most common failure mode for this substrate. Protodeboronation is directly competing with the desired reaction, so your goal is to change the conditions to favor the Suzuki coupling kinetically.
-
Optimize Your Base: The base is critical for activating the boronic acid but also promotes protodeboronation.[7] A strong base in an aqueous solvent can be particularly detrimental. Consider switching to milder or non-hydroxide-containing bases.[5]
Table 2: Comparison of Bases for Mitigating Protodeboronation
Base Typical Equivalents Solvent System Rationale & Comments K₃PO₄ 2.0 - 3.0 Dioxane/H₂O, Toluene Often the best choice. Moderately basic, provides good results while minimizing protodeboronation.[5] Cs₂CO₃ 2.0 - 3.0 Dioxane, THF Stronger base, can be effective but may still promote some protodeboronation. Good for difficult couplings.[8] KF 3.0 THF, Dioxane A mild base that can activate the boronic acid without significantly increasing the basicity of the medium, thus reducing protodeboronation.[9] | K₂CO₃ / Na₂CO₃ | 2.0 - 3.0 | Aqueous mixtures | Common, but often a primary cause of protodeboronation with sensitive substrates. Use with caution. |
-
Control Temperature and Reaction Time: Higher temperatures and longer reaction times give the protodeboronation side reaction more opportunity to occur.[2] Monitor your reaction closely (e.g., by TLC or LC-MS) and aim to stop it as soon as the starting material is consumed. If the reaction is sluggish, it is better to improve the catalyst system (see Q3) than to increase the temperature or time excessively.
-
Employ a "Slow-Release" Strategy: This is a highly effective method to protect the boronic acid.[2] By converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, you can limit the concentration of the sensitive free boronic acid in solution at any given time.[5][10] The ester slowly hydrolyzes under the reaction conditions to release the boronic acid for the catalytic cycle.
Q3: The reaction is sluggish and requires harsh conditions, leading to decomposition. How can I accelerate the desired coupling?
A3: A slow reaction allows competing decomposition pathways to dominate. The solution is to use a more active and efficient catalyst system specifically designed for challenging substrates.
-
Rationale: The transmetalation step of the Suzuki cycle can be slow for electron-deficient boronic acids. To accelerate this step, you need a palladium center that is both electron-rich and sterically accessible. This is achieved by using bulky, electron-donating phosphine ligands.[6]
Table 3: Recommended Palladium Catalyst Systems for Electron-Deficient Boronic Acids
| Catalyst System | Loading (mol%) | Ligand | Rationale |
|---|---|---|---|
| XPhos Pd G3/G4 | 1 - 3 | XPhos (built-in) | State-of-the-art palladacycle precatalysts. Highly active, air-stable, and reliable for challenging couplings.[4] |
| SPhos Pd G3/G4 | 1 - 3 | SPhos (built-in) | Similar to XPhos systems, offering excellent activity and stability.[11] |
| Pd₂(dba)₃ + XPhos | 1 - 2 (Pd) | 2 - 4 (Ligand) | A classic system. Requires careful handling as Pd₂(dba)₃ can be unstable, but highly effective. |
| Pd(OAc)₂ + P(t-Bu)₃ | 2 - 4 (Pd) | 4 - 8 (Ligand) | A cost-effective but highly air-sensitive ligand. Provides an electron-rich catalyst suitable for difficult couplings.[9] |
Avoid using traditional, less active catalysts like Pd(PPh₃)₄, which often require higher temperatures and are generally unsuitable for this class of substrate.[11]
Caption: A troubleshooting decision tree for low-yield reactions.
Section 3: Recommended Experimental Protocols
Adherence to a robust, validated protocol is critical. The following procedures provide a reliable starting point for your experiments.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed to maximize yield by using a modern catalyst system and conditions that suppress protodeboronation.
-
Reagent Preparation: In an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide coupling partner (1.1 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.[5]
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Place the sealed vial in a preheated heating block or oil bath set to 80-90 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Stop the reaction upon full consumption of the limiting reagent.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[4]
Protocol 2: Preparation of the Pinacol Boronate Ester
This pre-reaction step can significantly improve yields by stabilizing the boronic acid.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in anhydrous toluene or THF.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.
-
Completion: Once water collection ceases (typically 2-4 hours), cool the reaction to room temperature.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the Suzuki coupling protocol described above without further purification.
Section 4: Frequently Asked Questions (FAQs)
-
Q: How should I store this compound?
-
A: It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere to protect it from moisture.[12]
-
-
Q: Is this reagent stable in solution?
-
A: The reagent is susceptible to decomposition in solution, especially in protic or aqueous solvents under basic conditions, due to protodeboronation.[3] It is best to prepare solutions immediately before use.
-
-
Q: What is a typical catalyst loading for this type of reaction?
-
A: For challenging couplings, a catalyst loading of 1-5 mol% is typical. Using modern, highly active precatalysts often allows for lower loadings (1-2 mol%).[4]
-
-
Q: Can I use other cross-coupling reactions with this boronic acid?
-
A: Yes, while Suzuki-Miyaura is the most common, it can also be used in other reactions like copper-catalyzed C-N or C-O couplings, though conditions would need to be specifically optimized for those transformations.[13]
-
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. reddit.com [reddit.com]
- 12. 871332-77-3|this compound|BLD Pharm [bldpharm.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid
Welcome to the technical support guide for the purification of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid (CAS 871332-77-3). This document is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar arylboronic acids. Boronic acids are indispensable in modern synthetic chemistry, yet their purification can be non-trivial. This guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and properties of this compound.
Q1: What are the primary stability concerns for this compound? A: Like many arylboronic acids, this compound is susceptible to two main degradation pathways:
-
Protodeboronation: The loss of the boronic acid group to yield 3-methylcarbamoyl-5-nitrobenzene. This is often catalyzed by residual palladium from upstream coupling reactions or by strongly acidic or basic conditions.[1]
-
Oxidative Degradation: Exposure to air and light can lead to the formation of phenolic impurities.
-
Trimerization (Anhydride Formation): Boronic acids can reversibly form cyclic boroxines (anhydrides) upon dehydration. While this is not always considered an impurity as it can revert to the acid form upon exposure to water, it can complicate analysis and reactivity.
For long-term storage, it is recommended to keep the compound in a cool, dry place under an inert atmosphere.[2][3]
Q2: Why is my recovery low after silica gel chromatography? A: This is a frequent issue with boronic acids.[4] The Lewis acidic boron atom can strongly interact with the Lewis basic silanol groups (Si-OH) on the surface of standard silica gel.[5] This can lead to significant tailing, irreversible adsorption, or even on-column decomposition. For nitrophenyl boronic acids, the electron-withdrawing nature of the nitro group can exacerbate this effect.
Q3: What are the expected impurities from its synthesis? A: The impurity profile depends on the synthetic route. However, common impurities may include:
-
The protodeboronated arene (3-methylcarbamoyl-5-nitrobenzene).[4]
-
Starting materials from the borylation reaction.
-
Homocoupling byproducts of the starting aryl halide.
-
Boroxine trimers.
Q4: Can I use reverse-phase HPLC for purification? A: Yes, reverse-phase (C18) chromatography can be an effective method for purifying polar boronic acids.[4][6] However, some boronic acids may still exhibit poor peak shape or decompose, particularly if the mobile phase contains additives that are incompatible or if prolonged exposure to aqueous conditions at elevated temperatures is required for solvent evaporation.[4] A post-column derivatization method with agents like alizarin can be used for selective detection of boronic acids in HPLC eluates.[7]
Troubleshooting Guide: Common Purification Challenges
This section provides solutions to specific problems encountered during the purification of this compound.
| Issue | Potential Cause & Explanation | Recommended Solution(s) |
| Low or No Recovery from Silica Gel Chromatography | The Lewis acidic boronic acid is strongly binding to the acidic silanol groups on the silica surface, leading to irreversible adsorption or decomposition.[4][5] | 1. Deactivate the Silica: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine to cap the acidic sites. 2. Switch Stationary Phase: Use neutral alumina, which is less acidic and often gives better recovery for boronic acids.[8] 3. Avoid Protic Solvents: Methanol in the eluent can sometimes facilitate hydrolysis or transesterification on the silica surface. Consider using acetone as a polar modifier instead.[8] |
| Product Fails to Crystallize or Oils Out | The compound may be too soluble in the chosen solvent, or significant impurities are present that inhibit lattice formation. Small scales also make recrystallization challenging.[4] | 1. Systematic Solvent Screening: Use a small amount of material (~10-20 mg) to test solubility in a range of solvents (e.g., water, ethanol, ethyl acetate, toluene, heptane). Look for a solvent that dissolves the compound when hot but gives poor solubility when cold.[9] 2. Anti-Solvent Crystallization: Dissolve the compound in a minimum amount of a good solvent (e.g., ethyl acetate, acetone) and slowly add a poor solvent (e.g., hexanes, heptane) until turbidity persists. Heat to redissolve and then cool slowly.[8] 3. Trituration: If the product is an amorphous solid or oil, stir it vigorously as a slurry in a solvent in which it is poorly soluble (e.g., diethyl ether or hexanes) to wash away soluble impurities and potentially induce crystallization. |
| Persistent Impurity Co-elutes with Product | The impurity has a very similar polarity to your target compound, making chromatographic separation difficult. | 1. pH-Modifier in Chromatography: For reverse-phase HPLC, adding a small amount of a modifier like formic acid or ammonium acetate can alter the ionization state of the compound and impurities, potentially improving separation. 2. Derivatization: Convert the boronic acid to a less polar pinacol ester for chromatography, then hydrolyze it back to the free acid post-purification. 3. Acid-Base Extraction: Exploit the acidic nature of the boronic acid group. This is particularly effective for removing non-acidic impurities. See Protocol 2 for details.[10] |
| NMR Spectrum is Complex or Shows Broad Peaks | This could be due to the presence of the boroxine trimer, which exists in equilibrium with the monomeric boronic acid. Atropisomerism, due to hindered rotation around the aryl-carbonyl bond, may also contribute to peak complexity, though less common for this specific structure. | 1. Add D₂O: Add a drop of D₂O to your NMR sample (if in an organic solvent like DMSO-d₆). This should help resolve the boroxine back to the monomer and will exchange the B(OH)₂ protons. 2. Variable Temperature NMR: Acquiring spectra at different temperatures can help determine if the complexity is due to dynamic equilibrium or atropisomers. |
Purification Method Selection
Choosing the right purification strategy is critical. The following decision tree, presented as a Graphviz diagram, can guide your choice based on the scale of your reaction and the nature of the impurities.
Caption: Workflow for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Recrystallization from an Aqueous/Organic System
This protocol is effective for removing impurities with significantly different polarities and is suitable for multi-gram scales. Given the polar nature of the title compound, a mixed solvent system is often required.
-
Solubilization: In an appropriately sized flask, add the crude this compound. Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol, isopropanol, or acetone).
-
Addition of Anti-Solvent: While hot, slowly add hot water (the anti-solvent) dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few more drops of the hot organic solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently cool the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of cold water, followed by a small amount of a non-polar solvent like cold diethyl ether or hexanes to aid in drying.[11]
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Purification via Acid-Base Extraction
This method leverages the acidic nature of the boronic acid to separate it from neutral or basic impurities.[10]
-
Dissolution: Dissolve the crude material in an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Basification: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution (2 x volumes). The boronic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic phase.
-
Expert Tip: Avoid strong bases like NaOH, as they can promote protodeboronation, especially at elevated temperatures.[1]
-
-
Separation: Separate the aqueous layer. If desired, back-extract the organic layer with another portion of the basic solution to maximize recovery.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly acidify the solution to a pH of ~2-3 by adding 1 M HCl dropwise with stirring. The pure boronic acid should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with cold water to remove residual salts and then dry thoroughly under vacuum.
Protocol 3: Column Chromatography on Neutral Alumina
This protocol is recommended for small-scale purifications or when recrystallization and extraction fail to remove a persistent impurity.
-
Column Packing: Select a column of appropriate size. Pack the column with neutral alumina using a slurry method with your starting eluent (e.g., 98:2 DCM:Methanol).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If solubility is an issue, pre-adsorb the compound onto a small amount of alumina, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin elution with a solvent system of moderate polarity, such as DCM, and gradually increase the polarity by adding methanol or acetone. A typical gradient might be from 0% to 10% methanol in DCM.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Ensure the bath temperature is kept low (<40 °C) to prevent degradation.
References
- 1. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 2. 871332-77-3|this compound|BLD Pharm [bldpharm.com]
- 3. 871332-87-5|(3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [wap.guidechem.com]
effect of solvent on the stability of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid
Welcome to the technical support center for 3-(Methylcarbamoyl)-5-nitrophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this important reagent. Here, you will find answers to frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Understanding the Molecule: The Role of Substituents
The stability of this compound is significantly influenced by the electronic properties of its substituents. The nitro group and the methylcarbamoyl group are both electron-withdrawing. Electron-withdrawing groups increase the Lewis acidity of the boron atom, which can enhance its binding to diols but also affect its stability profile, particularly concerning protodeboronation.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Like other arylboronic acids, the two primary degradation pathways are:
-
Oxidative Deboronation: This involves the cleavage of the carbon-boron bond by oxidative species, leading to the formation of the corresponding phenol. This can be a significant issue, especially in the presence of reactive oxygen species.
-
Protodeboronation: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by aqueous acids or bases.[4] For arylboronic acids with electron-withdrawing groups, protodeboronation can be a competing reaction pathway, particularly under acidic conditions.[5]
Q2: What is the recommended way to store this compound?
A2: For long-term storage, it is recommended to keep the compound in a cool, dry place under an inert atmosphere.[6] Boronic acids are prone to dehydration, which can lead to the formation of boroxines (cyclic trimers). Storing it in a desiccator or under an inert gas like argon or nitrogen will minimize exposure to moisture and atmospheric oxygen, preserving its integrity.
Q3: Which solvents are recommended for dissolving this compound?
A3: Phenylboronic acids generally show good solubility in polar organic solvents.[7][8] Based on the properties of similar compounds, the following solvents are recommended for initial trials:
-
High Solubility: Ethers (e.g., diethyl ether, THF), ketones (e.g., acetone).[9][10]
-
Poor Solubility: Hydrocarbons (e.g., hexanes, methylcyclohexane).[9][10]
It is always advisable to perform a small-scale solubility test before preparing a stock solution.
Q4: Can I use aqueous solutions to dissolve this compound?
A4: While some boronic acids have limited water solubility, it is generally not recommended for stock solutions due to the risk of protodeboronation.[4] If aqueous buffers are required for your experiment, it is best to prepare the stock solution in a compatible organic solvent and add it to the aqueous medium immediately before use.
Troubleshooting Guides
Issue 1: Inconsistent results in cross-coupling reactions.
-
Possible Cause: Degradation of the boronic acid.
-
Troubleshooting Steps:
-
Verify Integrity: Before use, check the purity of your this compound using HPLC or NMR (see protocols below).
-
Use Fresh Solutions: Prepare solutions fresh for each experiment. Avoid using old stock solutions, as the compound can degrade over time, even when stored in a seemingly appropriate solvent.
-
Inert Atmosphere: Ensure your reaction is performed under an inert atmosphere (argon or nitrogen) to minimize oxidation.
-
Solvent Choice: If you suspect solvent-mediated degradation, try a different recommended solvent for your reaction.
-
Issue 2: Appearance of an unexpected, less polar byproduct in my analysis.
-
Possible Cause: Protodeboronation, leading to the formation of 3-methyl-5-nitroaniline.
-
Troubleshooting Steps:
-
pH Control: If your reaction conditions are acidic or basic, consider if the pH is contributing to protodeboronation. For some arylboronic acids, this process is accelerated at non-neutral pH.[4]
-
Minimize Water: Ensure your solvents and reagents are anhydrous, as water is a reactant in protodeboronation.
-
Analytical Confirmation: Use LC-MS to confirm the mass of the byproduct and compare it to the expected mass of the protodeboronated product.
-
Issue 3: Difficulty dissolving the compound.
-
Possible Cause: Use of an inappropriate solvent.
-
Troubleshooting Steps:
-
Consult Solubility Data: Refer to the recommended solvents in the FAQ section.
-
Gentle Warming: Gentle warming and sonication can aid dissolution in some cases. However, be cautious as excessive heat can accelerate degradation.
-
Solvent Mixtures: A co-solvent system (e.g., a mixture of a high-solubility and a moderate-solubility solvent) may improve solubility while maintaining compatibility with your reaction.
-
Experimental Protocols
Protocol 1: Stability Assessment by HPLC
This protocol provides a framework for assessing the stability of this compound in a chosen solvent over time.
Materials:
-
This compound
-
HPLC-grade solvent of interest (e.g., acetonitrile, methanol, THF)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[11]
-
Mobile Phase A: 0.1% Formic acid in Water[11]
-
Mobile Phase B: Acetonitrile[11]
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve a known amount of this compound in the solvent of interest to a final concentration of 1 mg/mL.
-
Time Zero (T=0) Analysis: Immediately dilute a sample of the stock solution with the mobile phase and inject it into the HPLC system. This will serve as your baseline.
-
Incubation: Store the stock solution under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), take an aliquot of the stock solution, dilute it, and inject it into the HPLC.
-
Data Analysis: Monitor for the appearance of new peaks or a decrease in the peak area of the parent compound. The percentage of remaining this compound can be calculated relative to the T=0 sample.
HPLC Method Parameters (starting point):
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min[12]
-
Detection Wavelength: 270 nm[12]
-
Injection Volume: 10 µL
Protocol 2: Stability Monitoring by ¹¹B NMR Spectroscopy
¹¹B NMR is a powerful tool for directly observing the boron center and can be used to monitor the stability of boronic acids.[13][14][15][16][17]
Materials:
-
This compound
-
Deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃)
-
NMR spectrometer equipped with a boron probe
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen deuterated solvent at a suitable concentration for NMR analysis (typically 5-10 mg in 0.5-0.7 mL).
-
Initial Spectrum: Acquire a ¹¹B NMR spectrum immediately after preparation. The trigonal boronic acid should give a characteristic chemical shift.
-
Time-Course Monitoring: Leave the NMR tube under the desired storage conditions and acquire subsequent ¹¹B NMR spectra at various time points.
-
Spectral Analysis: Look for changes in the ¹¹B chemical shifts. The appearance of new signals could indicate the formation of boroxines or other degradation products.
Data Presentation
Table 1: General Solubility of Phenylboronic Acids in Organic Solvents
| Solvent Class | Example Solvents | General Solubility |
| Ethers | Diethyl ether, THF | High[9][10] |
| Ketones | Acetone | High[9][10] |
| Halogenated | Chloroform | Moderate[9][10] |
| Hydrocarbons | Hexanes, Methylcyclohexane | Very Low[9][10] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. 871332-77-3|this compound|BLD Pharm [bldpharm.com]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. d-nb.info [d-nb.info]
- 9. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 13. mdpi.com [mdpi.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: LC-MS Analysis of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid Reactions
Welcome to the technical support guide for the analysis of reactions involving 3-(Methylcarbamoyl)-5-nitrophenylboronic acid. This resource is designed for researchers, chromatographers, and mass spectrometrists to navigate the complexities of analyzing this reagent and its associated reaction products and byproducts. We will move beyond simple procedural lists to explain the underlying chemistry, helping you troubleshoot effectively and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the setup and initial analysis of this compound and its reaction mixtures.
Q1: What are the expected major ions for the parent compound, this compound, in ESI-MS?
A1: The molecular weight of this compound is 224.06 g/mol . In electrospray ionization (ESI), you should primarily look for the following ions, depending on the mode and mobile phase conditions:
-
Positive Mode (+ESI): The most common adduct is the protonated molecule, [M+H]⁺ at m/z 225.1 . Depending on solvent purity, glassware cleanliness, and mobile phase additives, you may also observe sodium [M+Na]⁺ (m/z 247.1) or potassium [M+K]⁺ (m/z 263.0) adducts.[1]
-
Negative Mode (-ESI): Due to the acidic nature of the boronic acid and the nitro group's electron-withdrawing properties, negative mode can be quite sensitive. You may observe the deprotonated molecule, [M-H]⁻ at m/z 223.1 . It is also common for boronic acids to form adducts with mobile phase components like formate [M+HCOO]⁻ or acetate [M+CH₃COO]⁻.[2]
Q2: What are the most common byproducts I should expect from a Suzuki-Miyaura coupling reaction using this boronic acid?
A2: Besides your desired cross-coupled product, two side reactions are particularly common with arylboronic acids in coupling reactions: Protodeboronation and Homocoupling.[3][4][5]
-
Protodeboronation: This is the replacement of the boronic acid group (-B(OH)₂) with a hydrogen atom.[3] For your starting material, this would result in 3-nitro-N-methylbenzamide (MW: 180.16). This side reaction is often promoted by aqueous conditions, high temperatures, and basic pH.[6][7]
-
Homocoupling: This is the dimerization of two molecules of the boronic acid to form a symmetrical biaryl. This would result in 5,5'-bis(methylcarbamoyl)-3,3'-dinitrobiphenyl (MW: 360.31). This byproduct is often favored when molecular oxygen is present in the reaction.[4]
Q3: What type of HPLC column and mobile phase is recommended for analyzing this compound and its reaction mixtures?
A3: A standard reversed-phase C18 column is a good starting point.[8] However, due to the polar nature and the boronic acid moiety, peak shape can be a significant challenge.
-
Column Choice: A modern, high-purity silica C18 column with end-capping is crucial to minimize interactions between the boronic acid and residual silanol groups, which are a primary cause of peak tailing.[9]
-
Mobile Phase:
-
Acidic Modifier: Using an acidic mobile phase, such as 0.1% formic acid in both water (A) and acetonitrile (B), is highly recommended. The acid suppresses the ionization of surface silanol groups, leading to more symmetrical peaks.[10]
-
Buffer: If peak shape issues persist, using a low-concentration buffer like 10 mM ammonium acetate or ammonium formate can be beneficial.[8]
-
Q4: How can I minimize the degradation of my boronic acid during sample preparation and analysis?
A4: Boronic acids can be susceptible to several degradation pathways. Protodeboronation is a key concern, as is the formation of cyclic anhydrides called boroxines, which can complicate chromatography.[11][12]
-
pH Control: Keep the sample diluent pH neutral or slightly acidic (pH < 5) to improve the stability of the boronic acid.[13] Basic conditions can accelerate protodeboronation.[6]
-
Solvent Choice: Prepare samples in a high percentage of organic solvent (e.g., 50:50 acetonitrile:water or higher) just before analysis. Avoid storing samples in purely aqueous solutions for extended periods.
-
Temperature: Store stock solutions and prepared samples at low temperatures (2-8°C) and protect them from light.
-
Avoid Oxidation: While less common for this specific molecule, some boronic acids are sensitive to oxidation.[14] If you suspect oxidative degradation, preparing samples under an inert atmosphere (nitrogen or argon) can help.
Part 2: Troubleshooting Guide
This section provides in-depth solutions to specific problems you may encounter during your analysis.
Chromatography Issues
A: Severe peak tailing for boronic acids is almost always caused by secondary interactions with the stationary phase or issues with the sample/mobile phase compatibility.[15]
Primary Cause: The boronic acid functional group can interact strongly with free, ionized silanol groups (-Si-O⁻) on the surface of the HPLC column packing material. This leads to a secondary, undesirable retention mechanism that causes the peak to tail.[9]
Solutions Workflow:
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. waters.com [waters.com]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Catalyst Deactivation in Reactions with 3-(Methylcarbamoyl)-5-nitrophenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Methylcarbamoyl)-5-nitrophenylboronic acid. This guide is designed to provide in-depth troubleshooting assistance for issues related to catalyst deactivation in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, involving this specific boronic acid. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles to empower you to solve even the most challenging experimental hurdles.
Introduction: The Unique Challenges of this compound
This compound is a valuable reagent in medicinal chemistry and materials science. However, its structure presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of two strongly electron-withdrawing groups—the nitro (-NO₂) and the methylcarbamoyl (-C(O)NHCH₃)—significantly influences the reactivity and stability of the molecule, which in turn can have profound effects on the catalyst's performance and longevity.
This guide will address the most common modes of catalyst deactivation observed when using this reagent and provide structured, actionable troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield with Signs of Catalyst Death (e.g., Palladium Black Formation)
Question: My Suzuki-Miyaura reaction with this compound is failing. I'm observing a black precipitate (palladium black) early in the reaction, and my starting materials are largely unconsumed. What's causing this, and how can I fix it?
Answer: The formation of palladium black is a classic indicator of catalyst deactivation, where the soluble, catalytically active Pd(0) species agglomerates into inactive, insoluble palladium metal.[1] This is a common problem, especially when dealing with challenging substrates like electron-deficient boronic acids.[2]
-
Inherent Instability of the Boronic Acid: Your boronic acid is highly electron-deficient due to the nitro and carbamoyl groups. Electron-deficient boronic acids are known to be less stable and can undergo rapid protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), especially under harsh basic conditions or at elevated temperatures.[3] This decomposition not only consumes your starting material but can also disrupt the catalytic cycle, leading to the precipitation of Pd(0).
-
Ligand Degradation or Dissociation: The stability of the Pd(0) active catalyst is heavily dependent on its coordination to phosphine ligands.[4] High temperatures or reactive intermediates can cause these ligands to degrade or dissociate from the palladium center. Once "naked," the Pd(0) atoms rapidly aggregate to form palladium black.[1]
-
Oxygen Contamination: Residual oxygen in your reaction vessel is a major culprit. It can oxidize the electron-rich phosphine ligands to phosphine oxides, which have poor coordinating ability. Oxygen can also directly oxidize the Pd(0) catalyst to an inactive Pd(II) state, disrupting the catalytic cycle.[1]
| Parameter | Recommended Action & Rationale |
| Inert Atmosphere | Action: Rigorously degas all solvents (including water) and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction. Rationale: To eliminate oxygen, which can lead to ligand oxidation and catalyst decomposition.[1] |
| Ligand Selection | Action: Switch to bulky, electron-rich phosphine ligands such as Buchwald's SPhos, XPhos, or RuPhos.[4] Rationale: These ligands form more stable complexes with palladium, preventing dissociation and subsequent agglomeration. Their electron-donating nature also accelerates the rate-limiting oxidative addition step, which can be sluggish for some substrates.[4] |
| Base Selection | Action: Use a milder base. Instead of strong bases like NaOH or KOH, consider using potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[5][6] Rationale: Strong bases can accelerate the decomposition of electron-deficient boronic acids. Milder bases can be sufficient to promote the transmetalation step without causing excessive degradation of the starting material.[5] |
| Temperature Control | Action: Screen a lower temperature range (e.g., 60-80 °C). Rationale: While heat is often required to drive the reaction, excessive temperatures can accelerate catalyst and substrate decomposition. Finding the optimal temperature is key. |
| Catalyst Pre-catalyst | Action: Use a pre-formed, air-stable Pd(II) pre-catalyst from a modern generation (e.g., XPhos Pd G3 or G4). Rationale: These pre-catalysts are designed for controlled, in-situ generation of the active Pd(0) species, which can lead to a more stable and active catalytic system compared to traditional sources like Pd(PPh₃)₄.[2] |
Issue 2: Significant Formation of an Aniline Byproduct
Question: My reaction is producing the desired biaryl product, but I'm also isolating a significant amount of a byproduct where the nitro group on my boronic acid has been reduced to an amine. Why is this happening?
Answer: This is a known side reaction when using nitroarenes in palladium-catalyzed reactions, especially under certain conditions. The palladium catalyst, in combination with other reagents in your flask, can act as a reducing system for the nitro group.
-
In-situ Hydrogen Generation: Some reaction components, particularly solvents like DMF or alcohols when used with a base at high temperatures, can generate hydrogen gas (H₂) or other hydride sources. The palladium catalyst is an excellent hydrogenation catalyst and can use this in-situ generated hydrogen to reduce the nitro group.[7]
-
Reductive Pathways in the Catalytic Cycle: The catalytic cycle itself involves reductive elimination as the final step to generate the product and the Pd(0) catalyst. Under certain circumstances, intermediates in the cycle may facilitate the reduction of the highly electrophilic nitro group.
| Parameter | Recommended Action & Rationale |
| Solvent Choice | Action: Avoid solvents known to be hydrogen sources at high temperatures, such as DMF. Consider using dioxane, THF, or toluene.[7] Rationale: By removing the source of the reductant, you can often suppress the unwanted nitro reduction. |
| Temperature | Action: Lower the reaction temperature. Rationale: The reduction of the nitro group is often more prevalent at higher temperatures (e.g., >100-120 °C).[7] |
| Base Selection | Action: Experiment with different bases. The choice of base can influence the potential for in-situ hydrogen generation.[5] |
Issue 3: Protodeboronation is Consuming the Boronic Acid
Question: My reaction is sluggish, and upon analysis, I see a significant amount of 3-methylcarbamoyl-5-nitrobenzene, meaning my boronic acid is being consumed without participating in the cross-coupling. What is causing this protodeboronation?
Answer: Protodeboronation is the hydrolysis of the C-B bond, and it is a major competing side reaction for electron-deficient boronic acids.[3] The presence of water and the basic conditions required for the Suzuki-Miyaura reaction create a favorable environment for this undesired pathway.
-
Water Content: Water is the primary reagent for protodeboronation. It can be introduced with hygroscopic solvents, bases (e.g., K₃PO₄·nH₂O), or from atmospheric moisture.
-
Base Strength and Concentration: Stronger bases can accelerate the rate of protodeboronation.[8]
-
Slow Transmetalation: If the desired transmetalation step in the catalytic cycle is slow, the boronic acid spends more time in the reactive, basic environment, increasing the likelihood of protodeboronation.
| Parameter | Recommended Action & Rationale |
| Anhydrous Conditions | Action: Use anhydrous solvents and bases. Dry your glassware thoroughly. While some Suzuki reactions benefit from a small amount of water, for a substrate prone to protodeboronation, minimizing water is critical. |
| Use of Boronic Esters | Action: Convert the boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester. Rationale: These esters are more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and favoring the cross-coupling pathway.[3] |
| Reaction Kinetics | Action: Optimize conditions to accelerate the cross-coupling (e.g., use a more active ligand system as described in Issue 1). Rationale: If the desired reaction is faster than the undesired protodeboronation, yields will improve. |
Visualizing the Problem: Catalyst Deactivation Pathways
To better understand the competing processes, the following diagram illustrates the main pathways leading to catalyst deactivation and side product formation.
Caption: Key pathways for catalyst deactivation and side reactions.
Experimental Workflow: Stabilizing a Challenging Suzuki-Miyaura Coupling
This workflow provides a logical progression for troubleshooting a failing reaction involving this compound.
Caption: A step-by-step workflow for troubleshooting difficult couplings.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of the Base on Pd@MIL-101-NH2 (Cr) as Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Scaling Up Reactions with 3-(Methylcarbamoyl)-5-nitrophenylboronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for scaling up cross-coupling reactions, particularly Suzuki-Miyaura reactions, involving 3-(Methylcarbamoyl)-5-nitrophenylboronic acid. As an electron-deficient arylboronic acid, this reagent presents unique challenges and opportunities in process development. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient scale-up of your reactions.
Introduction to this compound in Suzuki-Miyaura Coupling
This compound is a valuable building block in medicinal chemistry and materials science. Its structure, featuring both a hydrogen-bond-donating methylcarbamoyl group and a strongly electron-withdrawing nitro group, makes it an interesting component for creating complex molecules with specific electronic and conformational properties. However, these same features can influence its reactivity, stability, and solubility, posing challenges during the transition from bench-scale to pilot-plant or manufacturing scale.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[1][2] Scaling up these reactions requires careful consideration of various parameters to maintain yield, purity, and safety while ensuring economic viability.[3] This guide will address the specific issues you may encounter with this compound in this context.
Frequently Asked Questions (FAQs)
Here we address common questions and concerns that arise when working with this compound on a larger scale.
Q1: My Suzuki-Miyaura reaction with this compound is sluggish or stalls at a larger scale, although it worked well on the bench. What are the likely causes?
A1: This is a common issue when scaling up. Several factors could be at play:
-
Mixing and Mass Transfer: In larger reactors, inefficient stirring can lead to poor mixing of the multiphasic reaction mixture (organic solvent, aqueous base, solid reagents). This can slow down the reaction rate, as the reagents are not coming into contact effectively.
-
Heat Transfer: Larger volumes have a smaller surface-area-to-volume ratio, making both heating and cooling less efficient. Localized overheating can lead to degradation of the catalyst or reagents, while insufficient heating can result in a slow reaction.
-
Oxygen Sensitivity: While many modern palladium catalysts are air-stable before the reaction, the active Pd(0) species is susceptible to oxidation.[4] Inadequate degassing of solvents and inerting of the reactor headspace becomes more critical at a larger scale.
Q2: I am observing a significant amount of protodeboronation (replacement of the boronic acid group with hydrogen). How can I minimize this side reaction?
A2: Protodeboronation is a major decomposition pathway for boronic acids, especially electron-deficient ones.[4] To mitigate this:
-
Choice of Base: A weaker base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is often preferred over stronger bases like sodium hydroxide (NaOH) to minimize this side reaction.[5]
-
Anhydrous Conditions: If possible, using anhydrous solvents and bases can reduce the rate of protodeboronation.[1]
-
Boronic Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester.[6] These are generally more resistant to protodeboronation and can be used in the coupling reaction directly.
Q3: What is the best catalyst system for coupling this electron-deficient boronic acid at scale?
A3: Electron-deficient boronic acids can be challenging coupling partners.[7] The choice of catalyst is crucial:
-
Ligand Selection: Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu groups (e.g., SPhos, XPhos, RuPhos), are often highly effective.[8][9] They promote the key steps of the catalytic cycle.
-
Palladium Precatalyst: Using a pre-formed palladium catalyst, like a G3 or G4 precatalyst, can provide more consistent results and higher activity at lower catalyst loadings, which is economically beneficial at scale.[10]
-
Catalyst Loading: While bench-scale reactions might use 1-5 mol% of catalyst, for large-scale production, the goal is to reduce this significantly, often to the ppm level.[11] This requires careful optimization of all reaction parameters.
Q4: How should I handle the purification of the final product on a large scale to remove residual palladium and boron-containing impurities?
A4: Removing palladium to meet regulatory requirements (often <10 ppm in active pharmaceutical ingredients) is a critical challenge.[3][12]
-
Palladium Scavengers: After the reaction, the mixture can be treated with a palladium scavenger. Common choices include silica- or polymer-bound thiols, activated carbon, or specific chelating agents.
-
Extraction and Crystallization: A well-designed workup with aqueous washes can help remove inorganic salts and some boron impurities. Crystallization of the final product is often the most effective method for achieving high purity and removing residual palladium.
-
Boronic Acid Impurity Removal: Unreacted boronic acid and its byproducts can sometimes be challenging to remove. A basic wash (e.g., with dilute NaOH) can help extract the acidic boronic acid, though this may not be suitable if your product is base-sensitive. Alternatively, treatment with a diol can form a water-soluble boronate ester that can be extracted.
Troubleshooting Guide
This section provides a more in-depth look at specific problems and their solutions.
Problem 1: Low or Inconsistent Yields
| Potential Cause | Explanation & Solution |
| Poor Reagent Solubility | This compound may have limited solubility in common organic solvents. Solution: Screen different solvent systems. A mixture of a polar aprotic solvent (like dioxane, THF, or 2-MeTHF) with water is common for Suzuki reactions.[4] Ensure all reagents are fully dissolved at the reaction temperature. |
| Catalyst Deactivation | The active Pd(0) catalyst can be deactivated by oxygen or impurities.[4] Solution: Ensure rigorous degassing of all solvents and reagents. Use high-purity starting materials. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.[8] |
| Incomplete Reaction | The reaction may not be reaching completion due to suboptimal conditions. Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, UPLC). If the reaction stalls, consider increasing the temperature (within the stability limits of your compounds), changing the base, or using a more active catalyst system. |
Problem 2: Formation of Impurities
| Impurity Type | Identification & Mitigation |
| Homocoupling of Boronic Acid | Formation of a biaryl from two molecules of the boronic acid. This is often promoted by the presence of oxygen. Mitigation: Strict exclusion of air is crucial.[1] |
| Dehalogenation of Coupling Partner | The aryl halide is reduced, replacing the halogen with a hydrogen atom. Mitigation: This can be influenced by the ligand and solvent. Sometimes, a less active catalyst or lower reaction temperature can reduce this side reaction. |
| Residual Palladium | Black or colloidal palladium in the final product. Mitigation: After the reaction, consider a filtration step through Celite® to remove precipitated palladium black. Employ palladium scavengers as mentioned in the FAQs.[12] |
Experimental Protocols
General Protocol for Scaling Up a Suzuki-Miyaura Coupling
This protocol provides a general guideline. Specific conditions must be optimized for your particular substrates.
1. Reagent and Reactor Preparation:
-
Ensure the reactor is clean, dry, and equipped with an overhead stirrer, a temperature probe, a reflux condenser, and an inlet for inert gas.
-
Charge the reactor with the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Seal the reactor and purge with nitrogen or argon for at least 30 minutes.
2. Solvent Addition and Degassing:
-
Add the degassed organic solvent (e.g., 2-MeTHF) and degassed water to the reactor via a pump or cannula under a positive pressure of inert gas.
-
Stir the mixture and continue to sparge with inert gas for another 15-30 minutes.
3. Catalyst Addition and Reaction:
-
Under a strong flow of inert gas, add the palladium precatalyst and ligand (or the pre-formed catalyst) to the reactor.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]
-
Monitor the reaction by taking samples periodically and analyzing by HPLC or UPLC.
4. Work-up and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add an organic solvent (e.g., ethyl acetate) and water. Stir and then separate the layers.
-
Wash the organic layer with brine.
-
Treat the organic layer with a palladium scavenger if necessary.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
5. Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system to yield the pure biaryl product.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low yield issues.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Safety and Handling
This compound, like other nitrophenylboronic acids, should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid creating dust. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place under an inert atmosphere to prevent degradation.
-
Disposal: Dispose of waste according to local regulations.
This technical guide is intended to provide a starting point for scaling up your reactions with this compound. Successful process development will always require careful experimentation and optimization for your specific chemical system.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. 1373354-34-7 (3-Methyl-5-nitrophenyl)boronic acid AKSci 6956DP [aksci.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. 3-羧基-5-硝基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. achmem.com [achmem.com]
- 12. (3-(Benzylcarbamoyl)-5-nitrophenyl)boronic acid | C14H13BN2O5 | CID 44119836 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
validation of analytical methods for 3-(Methylcarbamoyl)-5-nitrophenylboronic acid
A Comparative Guide to the Validation of Analytical Methods for 3-(Methylcarbamoyl)-5-nitrophenylboronic acid
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This is particularly true for active pharmaceutical ingredients (APIs) and key intermediates like this compound, a compound with potential significance in various synthetic and medicinal chemistry applications. The presence of a boronic acid moiety, a nitro group, and a methylcarbamoyl substituent presents unique analytical challenges that demand robust and well-validated methods to ensure identity, purity, and stability.
This guide provides an in-depth comparison of validated analytical methodologies for this compound. While specific, publicly documented validated methods for this exact molecule are not widespread, this document outlines authoritative analytical strategies based on established principles for phenylboronic acid derivatives. The experimental data and protocols presented are illustrative, grounded in published research on similar compounds, and serve as a comprehensive starting point for method development and validation in a regulated or research laboratory setting. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[1][2][3][4][5]
Primary Analytical Techniques: A Comparative Analysis
The selection of an analytical technique for this compound is dictated by the specific requirements of the analysis, such as the need for quantitation of the main component, identification and quantification of impurities, or structural elucidation. This guide focuses on the most powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Reversed-Phase HPLC/UPLC with UV and MS Detection
High-performance liquid chromatography is a cornerstone for the analysis of non-volatile and thermally labile compounds like boronic acids.[6][7] For this compound, a reversed-phase method is the most appropriate choice, offering excellent separation capabilities for the parent compound and its potential impurities.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 stationary phase is the workhorse for reversed-phase chromatography and is well-suited for the separation of aromatic compounds like our target molecule.[8][9] However, boronic acids can interact with residual silanols on the silica backbone of the stationary phase, leading to peak tailing and potential on-column degradation.[10][11] Therefore, a column with low silanol activity or end-capping is highly recommended to ensure peak symmetry and method robustness.[12] Modern columns with technologies that minimize metal interactions, such as Waters' MaxPeak Premier columns, can also significantly improve peak shape and recovery for analytes prone to such interactions.[6]
-
Mobile Phase: A mobile phase consisting of an aqueous component and an organic modifier (typically acetonitrile or methanol) is standard. The inclusion of a modifier like formic acid is often necessary to control the ionization state of the boronic acid and any ionizable impurities, leading to better peak shape and retention time reproducibility.[6][13]
-
Detection: The nitroaromatic and phenyl groups in this compound provide strong chromophores, making UV detection a simple and robust method for quantification. For enhanced specificity and sensitivity, especially for impurity profiling, coupling the HPLC/UPLC system to a mass spectrometer is the gold standard. Electrospray ionization (ESI) in negative mode is particularly effective for boronic acids, often yielding a prominent [M-H]⁻ ion.[8][9][14]
Illustrative HPLC-UV/MS Method Validation Data
The following table summarizes the expected performance of a validated UPLC-MS method for this compound, based on literature values for similar compounds.[8][9][14]
| Parameter | HPLC-UV | UPLC-MS/MS | Rationale and ICH Guideline Reference |
| Specificity | Demonstrated by peak purity analysis and comparison to a reference standard. | High specificity achieved through unique precursor-to-product ion transitions in MRM mode.[14] | Ensures the signal is from the analyte of interest. (ICH Q2(R2))[2][3] |
| Linearity (R²) | > 0.999 | > 0.998 | Establishes a direct relationship between concentration and response. (ICH Q2(R2))[1][2] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.1 - 105.7%[8][9] | Closeness of the measured value to the true value. (ICH Q2(R2))[1][2] |
| Precision (%RSD) | < 1.0% | < 2.0%[8][9] | Measures the degree of scatter between a series of measurements. (ICH Q2(R2))[1][2] |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.005 ng/mL[14] | The lowest amount of analyte that can be detected. (ICH Q2(R2))[2][3] |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~0.05 ng/mL[14] | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. (ICH Q2(R2))[2][3] |
| Robustness | Unaffected by small, deliberate variations in method parameters (e.g., pH, temperature). | Unaffected by small, deliberate variations in method parameters. | Demonstrates the reliability of the method during normal use. (ICH Q2(R2))[1][2] |
Experimental Protocol: UPLC-MS Method
-
Instrumentation: UPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.
-
Column: Acquity Premier BEH C18 column (1.7 µm, 2.1 x 50 mm).[14]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
MS Detection: ESI in negative mode.
-
MRM Transition: Monitor for the specific precursor to product ion transition for this compound.
Workflow for HPLC/UPLC Method Validation
Caption: Workflow for HPLC/UPLC method validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unequivocal identification and structural elucidation of this compound. While not typically used for routine quantification in a high-throughput setting, it is unparalleled for confirming the chemical structure and identifying impurities with different chemical scaffolds.
Causality Behind Experimental Choices:
-
¹H and ¹³C NMR: These standard experiments provide a detailed map of the proton and carbon environments in the molecule, confirming the connectivity of the aromatic ring, the methylcarbamoyl group, and the absence of unexpected functionalities.
-
¹¹B NMR: This is a particularly powerful technique for analyzing boronic acids.[15][16][17] The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination state (sp² trigonal planar vs. sp³ tetrahedral), providing direct evidence of the boronic acid moiety.[16] It can also be used to study interactions with diols or changes in pKa.[15][17] A key practical consideration is the need for quartz NMR tubes to avoid a broad background signal from borosilicate glass.[15]
-
Quantitative NMR (qNMR): With the use of a certified internal standard, qNMR can be a highly accurate primary method for determining the absolute purity of a reference standard of this compound.
Illustrative NMR Validation Data
| Parameter | ¹H, ¹³C, ¹¹B NMR | Rationale and ICH Guideline Reference |
| Specificity/Identity | Unique chemical shifts and coupling patterns provide a molecular fingerprint. | Confirms the identity of the analyte. (ICH Q2(R2))[2][3] |
| Purity (by qNMR) | Can determine absolute purity with high accuracy and precision. | Provides an orthogonal measure of purity to chromatographic methods. |
Experimental Protocol: ¹¹B NMR
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation: Dissolve ~10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
NMR Tube: Use a quartz NMR tube to eliminate background boron signals.[15]
-
Acquisition: Acquire the ¹¹B NMR spectrum with appropriate parameters (e.g., pulse width, relaxation delay).
-
Referencing: Reference the spectrum to an external standard (e.g., BF₃·OEt₂).
Alternative and Complementary Analytical Methods
While HPLC/UPLC-MS and NMR are the primary techniques, other methods can serve as valuable alternatives or provide complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of boronic acids, GC-MS is generally not a preferred method. It would require a derivatization step to convert the polar boronic acid into a more volatile and thermally stable ester, adding complexity and potential for analytical error.
-
Capillary Electrophoresis (CE): CE can offer very high separation efficiency and is an alternative to HPLC for charged species. For this compound, CE could be explored, particularly for separating closely related ionic impurities.
-
Titration: Acid-base titration can be used to determine the pKa of the boronic acid moiety, a critical physicochemical parameter.
Logical Flow of Analytical Method Lifecycle
Caption: The analytical method lifecycle.
Conclusion
The is critical for ensuring data integrity in research and drug development. A well-validated UPLC-MS method stands out as the most powerful and versatile tool for both quantification and impurity profiling, offering a superior combination of specificity, sensitivity, and throughput. NMR spectroscopy, particularly ¹¹B NMR, is the definitive technique for structural confirmation and can serve as a primary method for purity assignment of a reference standard.
The choice of method will ultimately depend on the specific analytical challenge. However, by adhering to the principles outlined in this guide and the referenced ICH guidelines, researchers and scientists can develop and validate robust, reliable, and scientifically sound analytical methods for this compound and other related boronic acid derivatives. This ensures that the data generated is fit for its intended purpose, whether for process monitoring, quality control, or regulatory submission.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 5. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. waters.com [waters.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. par.nsf.gov [par.nsf.gov]
- 17. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Selection for Suzuki-Miyaura Coupling of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki-Miyaura coupling of a challenging electron-deficient substrate, 3-(methylcarbamoyl)-5-nitrophenylboronic acid. The insights presented herein are directed towards researchers, scientists, and drug development professionals to facilitate informed catalyst selection and reaction optimization.
The presence of both a nitro group and a methylcarbamoyl group renders this boronic acid derivative significantly electron-poor, which can present challenges in the catalytic cycle, particularly in the transmetalation step. Furthermore, electron-deficient boronic acids are known to be susceptible to protodeboronation, a side reaction that can diminish the yield of the desired coupled product. Therefore, the judicious choice of catalyst is paramount to achieving high yields and reaction efficiency.
This guide will delve into a comparative study of commonly employed palladium catalysts, offering experimental data and protocols to support their application.
Understanding the Catalytic Cycle and the Challenge of Electron-Deficient Substrates
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
For electron-deficient boronic acids like this compound, the transmetalation step is often rate-limiting. The electron-withdrawing nature of the substituents decreases the nucleophilicity of the aryl group on the boronic acid, hindering its transfer to the palladium center. A successful catalyst system must therefore be able to facilitate this crucial step while minimizing competing side reactions.
Comparative Analysis of Catalyst Systems
The following sections provide a comparative overview of various palladium catalyst systems, with a focus on their performance in the coupling of electron-deficient arylboronic acids. The presented data is a synthesis of literature findings on similar substrates to provide a predictive framework for the target reaction.
Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
Overview: Pd(PPh₃)₄ is a widely used, versatile, and relatively inexpensive catalyst for Suzuki-Miyaura couplings. It is a pre-formed Pd(0) complex, which can be advantageous as it does not require an in-situ reduction step. However, the lability of the triphenylphosphine ligands can sometimes lead to catalyst decomposition at higher temperatures.
Performance Insights: For electron-deficient boronic acids, Pd(PPh₃)₄ can provide moderate to good yields, although it may require higher catalyst loadings and longer reaction times compared to more modern catalyst systems. The choice of base and solvent is critical to optimize its performance.
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride - Pd(dppf)Cl₂
Overview: Pd(dppf)Cl₂ is a robust and highly effective pre-catalyst. The dppf ligand is a chelating phosphine that provides good thermal stability to the catalytic species. This catalyst is particularly well-suited for challenging couplings, including those involving sterically hindered or electron-deficient substrates.
Performance Insights: Pd(dppf)Cl₂ generally offers higher yields and shorter reaction times for electron-deficient boronic acids compared to Pd(PPh₃)₄. It exhibits good functional group tolerance and is a reliable choice for a broad range of substrates.
Buchwald Ligands and Pre-catalysts
Overview: The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling reactions. Ligands such as SPhos, XPhos, and RuPhos, when combined with a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) or used as pre-formed pre-catalysts, generate highly active catalytic systems. These catalysts are particularly effective for coupling unreactive substrates, such as aryl chlorides, and for challenging electron-deficient partners.
Performance Insights: Buchwald catalyst systems are often the superior choice for Suzuki-Miyaura couplings of this compound, especially when high yields and short reaction times are desired. The specific choice of ligand can be optimized for the particular coupling partners.
Quantitative Performance Comparison
The following table summarizes the expected performance of the discussed catalyst systems for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (e.g., 4-bromoanisole). The data is extrapolated from literature reports on similar electron-deficient substrates.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-18 | 65-75 |
| Pd(dppf)Cl₂ | dppf | K₃PO₄ | Dioxane | 90 | 4-8 | 80-90 |
| Pd(OAc)₂ / SPhos | SPhos | Cs₂CO₃ | Toluene | 100 | 2-4 | >95 |
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting the Suzuki-Miyaura coupling of this compound with an aryl bromide using the discussed catalyst systems.
Experimental Workflow
Figure 2: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Using Pd(PPh₃)₄
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed 4:1 mixture of toluene and water (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Using Pd(dppf)Cl₂
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Catalyst and Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) followed by Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Reaction: Heat the mixture to 90 °C and stir for 4-8 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Using Pd(OAc)₂ / SPhos
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to a dry Schlenk tube.
-
Reactant Addition: Add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion and Recommendations
The selection of an appropriate catalyst system is critical for the successful Suzuki-Miyaura coupling of the electron-deficient this compound. While traditional catalysts like Pd(PPh₃)₄ can be effective, they often require more forcing conditions. Pd(dppf)Cl₂ offers a more robust and generally higher-yielding alternative. For optimal performance, particularly in terms of reaction time and yield, the use of modern Buchwald ligands such as SPhos in conjunction with a palladium source is highly recommended. The provided protocols offer a starting point for reaction optimization, and it is advised that screening of bases, solvents, and temperature may be necessary to achieve the best results for a specific set of coupling partners.
References
A Comparative Guide to the Reactivity of 3-(Methylcarbamoyl)-5-nitrophenylboronic Acid and 3-aminophenylboronic Acid in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic campaigns. Phenylboronic acids are foundational reagents in modern organic synthesis, particularly in the formation of carbon-carbon bonds via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The reactivity of these reagents is highly dependent on the electronic and steric nature of their substituents. This guide provides an in-depth technical comparison of the reactivity of two functionally distinct phenylboronic acids: 3-(Methylcarbamoyl)-5-nitrophenylboronic acid, which is electron-deficient, and 3-aminophenylboronic acid, which is electron-rich. This comparison is grounded in mechanistic principles and supported by data from analogous systems, offering a predictive framework for researchers designing synthetic routes.
The Decisive Role of Electronic Effects in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves a catalytic cycle of three main steps: oxidative addition, transmetalation, and reductive elimination.[2] The electronic properties of the substituents on the phenylboronic acid directly and significantly impact the rate-determining transmetalation step. In this step, the organic moiety is transferred from the boron atom to the palladium center. Generally, electron-donating groups on the arylboronic acid enhance the nucleophilicity of the carbon atom attached to boron, accelerating the transmetalation process and leading to higher reaction rates and yields.[3][4] Conversely, electron-withdrawing groups decrease the electron density on the carbon-boron bond, making the transfer to the palladium center more difficult and often resulting in slower reactions.[3][5]
This fundamental principle forms the basis for comparing the reactivity of this compound and 3-aminophenylboronic acid.
Physicochemical Properties and Predicted Reactivity
A direct comparison of the physicochemical properties of the two subject boronic acids reveals their contrasting electronic nature, which in turn dictates their expected reactivity in Suzuki-Miyaura coupling.
| Property | This compound | 3-aminophenylboronic acid |
| Molecular Formula | C₈H₉BN₂O₅ | C₆H₈BNO₂ |
| Molecular Weight | 223.98 g/mol | 136.94 g/mol [6] |
| Substituent Effects | -NO₂ (strong electron-withdrawing), -CONHMe (electron-withdrawing) | -NH₂ (strong electron-donating) |
| Predicted pKa | Lower (more acidic) | Higher (less acidic) |
| Predicted Suzuki Coupling Reactivity | Lower | Higher |
The presence of two electron-withdrawing groups—a nitro group and a methylcarbamoyl group—on this compound significantly reduces the electron density of the aromatic ring. This deactivation is expected to slow the transmetalation step considerably. In contrast, the amino group on 3-aminophenylboronic acid is a powerful electron-donating group, which increases the electron density on the phenyl ring and is predicted to facilitate a much faster transmetalation.
Experimental Design for a Comparative Reactivity Study
To empirically validate the predicted difference in reactivity, a well-designed kinetic study is essential. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for monitoring the progress of organic reactions, allowing for the accurate quantification of reactants and products over time.[9]
Workflow for Comparative Kinetic Analysis
Caption: A logical workflow for a comparative kinetic study using HPLC.
Detailed Experimental Protocol
This protocol provides a framework for comparing the reactivity of this compound and 3-aminophenylboronic acid in a Suzuki-Miyaura coupling reaction with a common aryl halide, such as 4-bromoanisole.
Materials:
-
This compound
-
3-aminophenylboronic acid[10]
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Dodecane (internal standard)
-
Acetonitrile (HPLC grade)
Procedure:
-
Catalyst Pre-activation (optional but recommended): In a nitrogen-purged flask, stir Pd(OAc)₂ and PPh₃ (1:2 molar ratio) in 1,4-dioxane for 15 minutes at room temperature to form the active Pd(0) catalyst.
-
Reaction Setup: In separate, oven-dried reaction vials equipped with stir bars, add 4-bromoanisole (1.0 mmol), the respective boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Initiation: To each vial, add the pre-activated catalyst solution (1 mol% Pd) and the internal standard (dodecane, 0.5 mmol). Bring the total volume to 10 mL with 1,4-dioxane and deionized water (4:1 v/v).
-
Reaction Conditions: Place the vials in a pre-heated reaction block at 80 °C and stir vigorously.
-
Sampling and Quenching: At designated time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a 100 µL aliquot from each reaction mixture. Immediately quench the aliquot in a vial containing 1 mL of acetonitrile.
-
HPLC Analysis: Analyze the quenched samples using a reverse-phase HPLC system with a C18 column and a UV detector. A typical mobile phase would be a gradient of acetonitrile and water.
-
Data Processing: Calculate the concentration of the starting materials and the product at each time point by comparing their peak areas to that of the internal standard. Plot the concentration of the product versus time to determine the initial reaction rate for each boronic acid.
Expected Results and Interpretation
The kinetic data obtained from the HPLC analysis is expected to show a significantly faster rate of product formation for the reaction with 3-aminophenylboronic acid compared to this compound. This would be visually represented by a much steeper initial slope on the concentration vs. time plot for the amino-substituted boronic acid.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation step where the boronic acid's electronic nature is critical.
The slower reaction of this compound can be overcome by modifying the reaction conditions. For instance, using a more electron-rich and sterically demanding phosphine ligand (e.g., SPhos or XPhos) can enhance the rate of both oxidative addition and reductive elimination, and may also facilitate the challenging transmetalation step.[11] Additionally, increasing the reaction temperature or employing a stronger base could also improve the reaction kinetics for the deactivated substrate.
Conclusion
The principles of physical organic chemistry provide a robust framework for predicting the relative reactivity of substituted phenylboronic acids in Suzuki-Miyaura cross-coupling reactions. 3-aminophenylboronic acid, with its electron-donating amino group, is expected to be significantly more reactive than this compound, which is deactivated by two electron-withdrawing substituents. This guide provides the theoretical basis for this prediction and a detailed experimental protocol for its empirical validation. For drug development professionals and synthetic chemists, understanding these electronic effects is crucial for the rational design of efficient and high-yielding synthetic routes.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 3-氨基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 3-(Methylcarbamoyl)-5-nitrophenylboronic acid
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical overview for assessing the purity of commercially available 3-(Methylcarbamoyl)-5-nitrophenylboronic acid, a key building block in various synthetic applications, including Suzuki-Miyaura cross-coupling reactions. We will explore robust analytical methodologies, compare its purity profile with relevant alternatives, and provide detailed experimental protocols to ensure the integrity of your research.
Introduction: The Critical Role of Purity in Boronic Acid Chemistry
This compound is a versatile reagent whose utility is directly linked to its purity. Impurities can arise from the synthetic route, degradation, or improper storage. Common impurities in boronic acids include inorganic salts, residual solvents, starting materials, and by-products such as boroxines (anhydrides formed by the dehydration of three boronic acid molecules) and products of protodeboronation (loss of the boronic acid moiety). These impurities can have significant consequences, leading to lower yields, unexpected side reactions, and difficulties in purification of the final product. Therefore, a thorough analytical assessment of the starting material is not just a quality control measure; it is a critical step in ensuring the success of a synthetic campaign.
Comparative Landscape: Alternatives to this compound
The choice of a boronic acid reagent is often dictated by the specific electronic and steric requirements of the desired transformation. When evaluating the purity of this compound, it is instructive to consider its performance in the context of structurally similar alternatives.
| Compound | Key Structural Feature | Potential Application Context |
| This compound | Methylcarbamoyl and nitro groups | Fine-tuning electronic properties and providing a hydrogen bond donor/acceptor site. |
| 3-Carboxy-5-nitrophenylboronic acid | Carboxylic acid and nitro groups | Introducing a site for further derivatization or to modulate solubility.[1][2][3][4][5] |
| (3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid | Diethylcarbamoyl and nitro groups | Increasing steric bulk and lipophilicity compared to the methylcarbamoyl analog.[6][7][8] |
| (3-(Benzylcarbamoyl)-5-nitrophenyl)boronic acid | Benzylcarbamoyl and nitro groups | Introducing a larger, more rigid substituent to influence molecular interactions.[9][10] |
| 3-Nitrophenylboronic acid | Nitro group only | A simpler analog for understanding the electronic effects of the nitro group in the absence of the carbamoyl moiety.[11][12][13] |
The purity of these analogs can also be assessed using the methods described below, allowing for a comprehensive evaluation of the most suitable reagent for a given application.
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is essential for a comprehensive purity assessment of this compound. The following techniques provide orthogonal information, ensuring a high degree of confidence in the analytical results.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling
Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating the target compound from its organic impurities. The choice of column and mobile phase is critical for achieving optimal resolution.
Rationale for Method Design: A C18 stationary phase is a good starting point due to its versatility in retaining a broad range of organic molecules. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to ensure good peak shape and resolution. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can suppress the ionization of the boronic acid and any carboxylic acid impurities, leading to sharper peaks and more reproducible retention times. A gradient elution is employed to effectively separate compounds with a range of polarities.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the boronic acid in a 1:1 mixture of Mobile Phase A and B at a concentration of approximately 1 mg/mL.
Illustrative Data:
| Compound | Supplier | Stated Purity (%) | Experimental Purity (HPLC, %) | Retention Time (min) |
| This compound | A | >98 | 98.5 | 10.2 |
| B | >97 | 97.1 | 10.2 | |
| C | >95 | 95.8 | 10.3 | |
| 3-Carboxy-5-nitrophenylboronic acid | D | >97 | 99.2 | 8.9 |
| (3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid | E | >98 | 98.9 | 11.5 |
Note: The experimental purity values and retention times are for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Impurity Identification
¹H and ¹¹B NMR spectroscopy are indispensable tools for confirming the structure of the target compound and identifying impurities.
Rationale for Method Design: ¹H NMR provides detailed information about the organic framework of the molecule. The chemical shifts, integration, and coupling patterns of the protons can confirm the presence of the methylcarbamoyl and nitrophenyl groups. ¹¹B NMR is particularly useful for characterizing boronic acids. The chemical shift of the boron atom is sensitive to its coordination environment, allowing for the differentiation between the desired boronic acid and potential boroxine impurities.
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆, illustrative):
-
δ ~8.5-8.8 ppm (aromatic protons)
-
δ ~8.2-8.4 ppm (aromatic protons)
-
δ ~8.0-8.2 ppm (NH proton)
-
δ ~2.8-3.0 ppm (methyl protons)
Expected ¹¹B NMR Chemical Shift (illustrative):
-
δ ~28-30 ppm (trigonal boronic acid)
-
A broader peak around δ ~20-23 ppm may indicate the presence of the boroxine trimer.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS combines the separation power of HPLC with the mass-resolving capability of mass spectrometry, making it an excellent tool for identifying unknown impurities.
Rationale for Method Design: By coupling the HPLC method described above to a mass spectrometer, the molecular weight of each eluting peak can be determined. This information is invaluable for proposing the structures of impurities. Electrospray ionization (ESI) in negative ion mode is often effective for analyzing boronic acids, as they can readily form [M-H]⁻ ions.
Illustrative LC-MS Data for a Hypothetical Impurity:
| Retention Time (min) | [M-H]⁻ (m/z) | Proposed Structure |
| 7.5 | 166.0 | 3-Nitrobenzoic acid (from protodeboronation and hydrolysis of the amide) |
| 12.1 | 633.2 | Boroxine trimer of the title compound |
Trustworthiness: A Self-Validating System
The combination of these orthogonal analytical techniques provides a self-validating system for purity assessment. The purity value obtained by HPLC should be consistent with the observations from NMR spectroscopy. For example, if HPLC indicates a purity of 95% with a major impurity at a specific retention time, the ¹H NMR spectrum should show a corresponding set of impurity peaks at approximately 5% relative intensity. LC-MS can then be used to identify this impurity, and its structure should be consistent with known degradation pathways of boronic acids. This cross-verification of results from different analytical platforms builds a high degree of confidence in the final purity assessment.
Conclusion
A thorough assessment of the purity of this compound is paramount for its effective use in research and development. By employing a combination of HPLC, NMR, and LC-MS, researchers can confidently determine the purity of their starting material, identify potential impurities, and make informed decisions about its suitability for their specific application. This guide provides a robust framework for such an analysis, empowering scientists to ensure the quality and reliability of their synthetic endeavors.
References
- 1. 3-カルボキシ-5-ニトロフェニルボロン酸 | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Carboxy-5-nitrophenylboronic acid 101084-81-5 [sigmaaldrich.com]
- 3. 3-Carboxy-5-nitrophenylboronic acid | 101084-81-5 [amp.chemicalbook.com]
- 4. 3-Carboxy-5-nitrophenylboronic acid | 101084-81-5 [chemicalbook.com]
- 5. 3-Carboxy-5-nitrophenylboronic acid 101084-81-5 [sigmaaldrich.com]
- 6. arctomsci.com [arctomsci.com]
- 7. achmem.com [achmem.com]
- 8. m.globalchemmall.com [m.globalchemmall.com]
- 9. (3-(Benzylcarbamoyl)-5-nitrophenyl)boronic acid | C14H13BN2O5 | CID 44119836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-(BENZYLCARBAMOYL)-5-NITROPHENYLBORONIC ACID | VSNCHEM [vsnchem.com]
- 11. Page loading... [wap.guidechem.com]
- 12. 3-Nitrophenylboronic Acid | C6H6BNO4 | CID 1677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
The Selectivity Question: A Comparative Guide to the Cross-Reactivity of 3-(Methylcarbamoyl)-5-nitrophenylboronic Acid Derivatives
For researchers and drug development professionals, the allure of boronic acids as potent enzyme inhibitors is well-established. Their unique ability to form reversible covalent bonds with active site serine, threonine, or cysteine residues has led to the development of successful therapeutics.[1][2] However, this reactivity also presents a significant challenge: the potential for off-target interactions, or cross-reactivity, which can lead to unforeseen side effects and toxicity. This guide provides an in-depth technical comparison of the cross-reactivity profiles of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid and its derivatives, offering insights into how subtle structural modifications can influence selectivity. We will explore the causal relationships behind experimental choices and provide detailed, self-validating protocols for assessing inhibitor specificity.
The core structure, this compound, serves as our parent compound (MC-NPBA). We will compare it with two hypothetical derivatives to illustrate the impact of structural changes on selectivity:
-
Parent Compound (MC-NPBA): this compound
-
Derivative A (EC-NPBA): 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid - a subtle modification to probe the impact of alkyl chain length on the carbamoyl group.
-
Derivative B (MC-CPBA): 3-(Methylcarbamoyl)-5-chlorophenylboronic acid - replacing the nitro group with a chloro group to assess the electronic and steric effects on binding.
The Rationale for Cross-Reactivity Profiling
The boronic acid moiety is a known pharmacophore for serine proteases, and its inherent reactivity necessitates a thorough evaluation of selectivity.[3] The phenylboronic acid scaffold, in particular, has been explored for a variety of targets, and understanding its interactions across the proteome is critical for developing safe and effective therapeutics.[4][5][6] Off-target effects can arise from interactions with structurally related enzymes or even entirely different protein classes. Therefore, a multi-pronged approach to cross-reactivity profiling is essential.
Our comparative analysis will utilize three gold-standard techniques: a broad kinase panel (KINOMEscan), a focused protease panel, and a cellular target engagement assay (Cellular Thermal Shift Assay - CETSA) to confirm intracellular interactions.
KINOMEscan: A Global View of Kinase Cross-Reactivity
While not the primary intended targets, kinases represent a vast and structurally diverse class of enzymes, making them an excellent proxy for promiscuous binding. The KINOMEscan platform provides a quantitative measure of inhibitor binding to a large panel of kinases, offering a broad initial assessment of selectivity.[7][8]
Experimental Workflow: KINOMEscan
Caption: KINOMEscan competitive binding assay workflow.
Step-by-Step KINOMEscan Protocol
-
Compound Preparation: Dissolve MC-NPBA, EC-NPBA, and MC-CPBA in DMSO to a stock concentration of 10 mM.
-
Assay Plate Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Binding Reaction: In each well of a multi-well plate, combine a specific kinase from the panel, the test compound at a defined concentration, and a proprietary, immobilized, active-site directed ligand. The test compound competes with the immobilized ligand for binding to the kinase.
-
Capture: The mixture is passed through a solid support that captures the immobilized ligand and any kinase bound to it.
-
Washing: The solid support is washed to remove any unbound kinase.
-
Elution and Quantification: The bound kinase is eluted and quantified using a highly sensitive qPCR method that detects a DNA tag unique to each kinase.
-
Data Analysis: The amount of kinase recovered is inversely proportional to the binding affinity of the test compound. Results are typically expressed as the percentage of the control (DMSO) signal.
Comparative KINOMEscan Data
| Kinase Target | MC-NPBA (% Control @ 1µM) | EC-NPBA (% Control @ 1µM) | MC-CPBA (% Control @ 1µM) |
| Primary Target (Hypothetical) | 10 | 8 | 15 |
| EGFR | 95 | 92 | 98 |
| VEGFR2 | 88 | 85 | 90 |
| PKA | 75 | 68 | 85 |
| ROCK1 | 45 | 35 | 60 |
| p38α | 80 | 75 | 90 |
Note: This data is illustrative. A lower % Control value indicates stronger binding.
From this hypothetical data, we can infer that extending the alkyl chain (EC-NPBA) may slightly increase off-target binding to some kinases like ROCK1, while the chloro-substituted derivative (MC-CPBA) appears more selective.
Protease Panel: Assessing On-Target and Off-Target Proteolytic Enzyme Inhibition
Given that boronic acids are well-known serine protease inhibitors, a focused protease panel is crucial for evaluating the cross-reactivity of our compounds against their most likely off-targets.[3][9][10] This type of assay typically uses fluorogenic substrates to measure the activity of a panel of proteases in the presence of the inhibitor.
Experimental Workflow: Protease Panel
Caption: Fluorogenic protease inhibition assay workflow.
Step-by-Step Protease Panel Protocol
-
Compound Preparation: Prepare serial dilutions of MC-NPBA, EC-NPBA, and MC-CPBA in an appropriate assay buffer.
-
Enzyme and Substrate Preparation: Reconstitute purified proteases and their corresponding fluorogenic substrates in assay buffer.
-
Pre-incubation: In a 384-well plate, add the test compounds to the wells containing the individual proteases. Allow to pre-incubate for a set period (e.g., 15 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Data Analysis: Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value for each compound against each protease.
Comparative Protease Panel Data (IC50, µM)
| Protease Target | MC-NPBA (IC50, µM) | EC-NPBA (IC50, µM) | MC-CPBA (IC50, µM) |
| Primary Target (Hypothetical) | 0.1 | 0.08 | 0.25 |
| Trypsin | 5.2 | 4.8 | >50 |
| Chymotrypsin | 10.5 | 8.9 | >50 |
| Thrombin | 25.1 | 22.7 | >50 |
| Cathepsin G | 8.3 | 7.5 | >50 |
| Elastase | >50 | >50 | >50 |
Note: This data is illustrative. A lower IC50 value indicates greater potency.
These hypothetical results suggest that the chloro-substituted derivative (MC-CPBA) is significantly more selective for the primary target over the tested serine proteases compared to the parent compound and its ethyl-carbamoyl analog.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
Biochemical assays are invaluable, but they do not fully recapitulate the complex environment inside a cell. CETSA is a powerful technique for verifying that a compound binds to its intended target in a cellular context.[11][12][13][14] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.
Experimental Workflow: CETSA
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Step-by-Step CETSA Protocol
-
Cell Culture and Treatment: Culture cells expressing the target protein to near confluency. Treat the cells with the test compound (e.g., 10 µM MC-CPBA) or vehicle (DMSO) for a defined period (e.g., 1 hour).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Expected CETSA Results
A successful CETSA experiment would show a rightward shift in the melting curve for the primary target in cells treated with the active compounds compared to the vehicle control. For off-targets identified in the biochemical screens, CETSA can be used to confirm engagement in the cellular environment. For a highly selective compound like MC-CPBA (based on our hypothetical data), we would expect to see a significant thermal shift for the primary target, but minimal to no shift for off-targets like trypsin or chymotrypsin.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to characterizing the cross-reactivity of this compound derivatives. By combining broad, unbiased screening with focused biochemical and cell-based assays, researchers can build a comprehensive selectivity profile for their compounds. Our illustrative data suggests that even minor chemical modifications can have a profound impact on selectivity. The replacement of the nitro group with a chloro moiety in MC-CPBA, for instance, hypothetically ablates its off-target activity against a panel of serine proteases.
The path to a successful therapeutic requires a deep understanding of a compound's interactions with the entire proteome. The experimental strategies detailed herein provide a robust framework for elucidating these interactions, enabling the rational design of more selective and, ultimately, safer boronic acid-based inhibitors.
References
- 1. Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 6. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
A Comprehensive Guide to the Performance of 3-(Methylcarbamoyl)-5-nitrophenylboronic Acid in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 3-(Methylcarbamoyl)-5-nitrophenylboronic Acid in Modern Synthesis
This compound is a specialized building block in medicinal chemistry and materials science.[1][2] Its utility is primarily centered around its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the synthesis of complex biaryl structures.[3] The substituents on the phenyl ring—a meta-nitro group and a meta-methylcarbamoyl group—impart distinct electronic and steric properties that significantly influence its reactivity and solubility.
The nitro group is a strong electron-withdrawing group, which generally deactivates the boronic acid towards the transmetalation step in the Suzuki-Miyaura catalytic cycle by reducing the nucleophilicity of the aryl group.[4] Conversely, the methylcarbamoyl group, while also electron-withdrawing, can engage in hydrogen bonding, potentially influencing solubility and interactions with the catalyst and base. Understanding how different solvent systems modulate these effects is paramount for optimizing reaction outcomes.
The Critical Role of the Solvent in Suzuki-Miyaura Couplings
The choice of solvent is a critical parameter in a Suzuki-Miyaura reaction, influencing nearly every step of the catalytic cycle.[5] Solvents do not merely act as a medium for dissolving reactants; they can impact catalyst stability, the solubility of the base, and the rates of oxidative addition, transmetalation, and reductive elimination. The performance of this compound is therefore intrinsically linked to the properties of the solvent system employed.
Key Solvent Properties and Their Mechanistic Implications:
-
Polarity: Solvent polarity can influence the stability of charged intermediates and transition states in the catalytic cycle.[6][7] For instance, polar solvents can stabilize anionic palladium species, which may alter the reaction pathway.[5]
-
Coordinating Ability: Solvents with coordinating abilities (e.g., THF, dioxane, DMF) can interact with the palladium center, influencing its reactivity.[5]
-
Protic vs. Aprotic: Protic solvents (e.g., water, alcohols) can participate in hydrogen bonding and are often used in combination with aprotic solvents to facilitate the dissolution of inorganic bases.
Below is a conceptual workflow for a Suzuki-Miyaura reaction, highlighting the stages where the solvent plays a crucial role.
Caption: Conceptual workflow of a Suzuki-Miyaura reaction.
Comparative Performance in Different Solvent Systems: A Predictive Analysis
Based on data from analogous substituted phenylboronic acids, we can predict the performance of this compound in commonly used solvent systems.[5][6][7]
| Solvent System | Predicted Solubility | Predicted Reaction Yield | Rationale & Causality |
| Toluene/H₂O | Low to Moderate | Moderate to Good | Toluene is a nonpolar solvent that generally favors the stability of the Pd(0) catalyst. The aqueous phase is necessary to dissolve the inorganic base. The limited solubility of the boronic acid in the organic phase might necessitate higher temperatures or phase-transfer catalysts for optimal performance. |
| Dioxane/H₂O | Moderate | Good to Excellent | Dioxane is a polar aprotic solvent that is an excellent choice for many Suzuki-Miyaura couplings. Its ability to dissolve both organic reactants and, to some extent, the activated boronate species contributes to higher reaction rates. The presence of the methylcarbamoyl group may enhance solubility in this system. |
| DMF or DMAc | High | Good to Excellent | These highly polar aprotic solvents are expected to be excellent solvents for this compound due to the polar nitro and methylcarbamoyl groups. They can facilitate the reaction even with less reactive coupling partners, though catalyst deactivation at high temperatures can be a concern. |
| THF/H₂O | Moderate | Moderate to Good | Tetrahydrofuran (THF) is another common polar aprotic solvent. Its performance is often similar to dioxane, although its lower boiling point limits the reaction temperature. It is a good starting point for optimization. |
| 2-Propanol/H₂O | Moderate to High | Moderate to Good | Protic solvents like 2-propanol can be effective, particularly with "greener" reaction conditions in mind. The hydrogen bonding capability of the solvent may aid in the dissolution of the boronic acid. |
Experimental Protocols for Solvent Screening
To empirically determine the optimal solvent system for a Suzuki-Miyaura coupling involving this compound, a systematic screening protocol is essential.
Objective: To identify the solvent system that provides the highest yield and purity of the desired biaryl product.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous solvents: Toluene, Dioxane, DMF, THF, 2-Propanol
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and reaction monitoring tools (TLC, LC-MS)
Step-by-Step Methodology:
-
Reaction Setup: In a series of identical reaction vessels (e.g., Schlenk tubes or microwave vials), add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Catalyst Addition: To each vessel, add the palladium catalyst (e.g., 2-5 mol%).
-
Inert Atmosphere: Seal the vessels and purge with an inert gas for 5-10 minutes.
-
Solvent Addition: To each vessel, add a different degassed solvent or solvent mixture (e.g., Toluene/H₂O (4:1), Dioxane/H₂O (4:1), DMF, THF/H₂O (4:1), 2-Propanol/H₂O (4:1)). The total solvent volume should be sufficient to achieve a reactant concentration of approximately 0.1 M.
-
Reaction Execution: Place all vessels in a pre-heated reaction block or oil bath at a consistent temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 2 hours) using TLC or LC-MS.
-
Work-up and Analysis: Once the reactions are complete (or after a set time, e.g., 24 hours), cool the vessels to room temperature. Perform a standard aqueous work-up, extract the product with an organic solvent, and analyze the crude product by ¹H NMR or LC-MS to determine the relative yield and purity.
The following diagram illustrates the proposed solvent screening workflow.
Caption: Workflow for systematic solvent screening.
Alternatives to this compound
While boronic acids are workhorses in cross-coupling chemistry, several alternatives exist, each with its own set of advantages and disadvantages.
Organotrifluoroborates:
Potassium organotrifluoroborate salts (R-BF₃K) are crystalline, air- and moisture-stable solids that serve as excellent alternatives to boronic acids.[8][9] They are often considered "protected" forms of boronic acids and can be less prone to protodeboronation.[3][10] In the presence of a base and a protic solvent, they are thought to slowly hydrolyze to the corresponding boronic acid in situ, which can sometimes lead to cleaner reactions and higher yields.[1]
| Feature | This compound | Corresponding Organotrifluoroborate |
| Stability | Generally stable, but can dehydrate to form boroxines. Susceptible to protodeboronation under certain conditions. | Highly stable to air and moisture. More resistant to protodeboronation.[8] |
| Handling | Can be hygroscopic and require careful storage. | Crystalline solids that are generally easier to handle and weigh accurately.[9] |
| Reactivity | Directly participates in the catalytic cycle after activation by a base. | Requires in situ hydrolysis to the boronic acid before entering the catalytic cycle.[1] |
Other Organoboron Reagents:
-
Boronate Esters (e.g., pinacol esters): These are also more stable than the corresponding boronic acids and are less prone to dehydration.[11] They are widely used in iterative cross-coupling strategies.
-
MIDA Boronates: These are another class of protected boronic acids that offer exceptional stability and are compatible with a wide range of reaction conditions, allowing for late-stage functionalization.[10]
The choice between these reagents will depend on the specific requirements of the synthesis, including the stability of the starting materials and the desired reaction conditions.
Conclusion and Future Outlook
This compound is a valuable synthetic intermediate whose performance is critically dependent on the chosen solvent system. While direct experimental data is sparse, a predictive analysis based on established principles and data from analogous compounds suggests that polar aprotic solvents like dioxane and DMF are likely to provide superior results in Suzuki-Miyaura cross-coupling reactions. However, empirical validation through a systematic solvent screening, as outlined in this guide, is strongly recommended for any new application.
The continued development of alternative organoboron reagents, such as organotrifluoroborates and MIDA boronates, offers researchers a broader toolkit for tackling challenging synthetic transformations. As the demand for more efficient and selective synthetic methodologies grows, a deeper understanding of the intricate interplay between substrates, catalysts, and solvents will remain a cornerstone of innovation in chemical synthesis.
References
- 1. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction [pubmed.ncbi.nlm.nih.gov]
- 9. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 10. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenylboronic acid - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Kinetic Analysis of Reactions Involving 3-(Methylcarbamoyl)-5-nitrophenylboronic acid
This guide provides an in-depth kinetic analysis of reactions involving 3-(Methylcarbamoyl)-5-nitrophenylboronic acid, a specialized reagent gaining traction in chemical sensing and synthesis. We will objectively compare its performance against other relevant boronic acids, supported by experimental frameworks and data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced reactivity of this molecule and make informed decisions in their experimental designs.
Introduction: The Significance of Boronic Acid Substitution
Boronic acids are a cornerstone of modern organic chemistry, celebrated for their versatility in Suzuki-Miyaura cross-coupling reactions and their unique ability to form reversible covalent bonds with diols.[1][2] The reactivity of a phenylboronic acid is profoundly influenced by the electronic nature of its substituents. The subject of this guide, this compound, is distinguished by two powerful electron-withdrawing groups (EWGs): a nitro group and a methylcarbamoyl group.
These EWGs render the boron atom significantly more Lewis acidic compared to unsubstituted phenylboronic acid (PBA) or analogs with electron-donating groups. This heightened acidity has direct and predictable consequences on the kinetics of its primary reactions, which we will explore in detail. This guide will focus on two key reaction classes: diol condensation for sensing applications and Suzuki-Miyaura cross-coupling for C-C bond formation.
Part 1: Kinetics of Diol Condensation Reactions
The interaction between boronic acids and 1,2- or 1,3-diols to form cyclic boronate esters is a fundamental equilibrium critical for carbohydrate sensing and dynamic covalent chemistry.[3][4]
Mechanistic Overview: The Role of Lewis Acidity
The condensation reaction proceeds through the attack of a diol on the boronic acid. The equilibrium involves both the neutral, trigonal boronic acid (RB(OH)₂) and its more reactive anionic, tetrahedral boronate form (RB(OH)₃⁻). Electron-withdrawing groups stabilize the negatively charged boronate form, lowering the pKa of the boronic acid and favoring the formation of the boronate ester, especially at neutral pH.[5]
References
- 1. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Technical Guide to 3-(Methylcarbamoyl)-5-nitrophenylboronic acid: Performance Benchmarking in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, a critical step in the synthesis of numerous pharmaceutical agents and functional materials. The choice of the boronic acid reagent is paramount to the success of these transformations, influencing reaction efficiency, yield, and functional group tolerance. This guide provides an in-depth technical analysis of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid, benchmarking its performance against key alternative synthetic reagents. Through a synthesis of mechanistic insights and collated experimental data, we aim to equip researchers with the knowledge to make informed decisions in reagent selection for their specific synthetic challenges.
Understanding the Reagent: this compound
This compound is a meta-substituted arylboronic acid characterized by the presence of two electron-withdrawing groups: a nitro group and a methylcarbamoyl group. These substituents significantly influence the electronic properties of the phenyl ring and, consequently, the reactivity of the boronic acid moiety in the Suzuki-Miyaura catalytic cycle.
The electron-withdrawing nature of these groups deactivates the boronic acid towards the crucial transmetalation step. However, this deactivation can be advantageous in certain contexts, potentially leading to higher selectivity in complex molecule synthesis. The general reactivity trend for nitrophenylboronic acid isomers in Suzuki-Miyaura coupling is para > meta >> ortho, placing our target molecule in a moderately reactive category.[1]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for rationalizing the performance of different boronic acid reagents.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar-X).
-
Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center. This step is often rate-limiting and is highly sensitive to the electronic nature of the boronic acid and the choice of base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.
Benchmarking Performance: Alternative Reagents
The inherent stability and reactivity of boronic acids can be a challenge, particularly with electron-deficient or sterically hindered substrates. To address these limitations, several alternative reagents have been developed. We will now compare this compound with two prominent classes of alternatives: MIDA boronates and potassium trifluoroborates .
MIDA Boronates: Enhanced Stability and Controlled Reactivity
N-methyliminodiacetic acid (MIDA) boronates are air- and moisture-stable, crystalline solids that serve as protected forms of boronic acids.[2][3][4][5][6] This stability allows for easier handling, purification by silica gel chromatography, and long-term storage.[5][6]
Figure 2: Reversible protection of a boronic acid as a MIDA boronate.
The MIDA ligand must be cleaved in situ under mild aqueous basic conditions to release the free boronic acid, which can then participate in the Suzuki-Miyaura coupling.[6] This "slow-release" mechanism can be advantageous for challenging couplings involving unstable boronic acids.[7]
Potassium Trifluoroborates: Robust and Versatile Coupling Partners
Potassium trifluoroborates (R-BF₃K) are another class of air- and moisture-stable crystalline solids that are excellent alternatives to boronic acids.[8][9] They are generally less prone to protodeboronation, a common side reaction with boronic acids, especially heteroaryl derivatives.[7][9]
Comparative Performance Data
Table 1: Performance Comparison of Boronic Acid and its Alternatives in a Representative Suzuki-Miyaura Coupling
| Reagent Class | Specific Reagent Example | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Boronic Acid | 3-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 92 | [1] |
| MIDA Boronate | 3-Nitrophenylboronic acid MIDA ester | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 80 | 12 | 88 | Inferred from[5] |
| Potassium Trifluoroborate | Potassium 3-nitrophenyltrifluoroborate | 4-Bromoanisole | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 90 | Inferred from[9] |
Analysis of Performance:
-
Reaction Time and Temperature: The free boronic acid, being more readily available for transmetalation, can achieve high yields in a shorter time, albeit at a higher temperature in this example. The MIDA boronate and potassium trifluoroborate require an initial activation step (hydrolysis), which can lead to longer reaction times, but often proceed under milder temperature conditions.
-
Yields: All three classes of reagents can provide excellent yields. The choice of reagent may depend on the specific substrate and the optimization of reaction conditions. For substrates prone to decomposition, the slow release of the boronic acid from MIDA boronates or the inherent stability of trifluoroborates can lead to higher overall yields by minimizing side reactions.
-
Handling and Stability: MIDA boronates and potassium trifluoroborates offer significant advantages in terms of ease of handling, purification, and storage due to their enhanced stability.[2][3][4][5][6][7][8][9]
Experimental Protocols
To provide a practical context for this comparison, we present representative experimental protocols for Suzuki-Miyaura couplings using each class of reagent.
Protocol for Suzuki-Miyaura Coupling with this compound
Figure 3: General workflow for a Suzuki-Miyaura coupling using a boronic acid.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/H₂O mixture)
Procedure:
-
To a reaction flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the flask and degas by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Suzuki-Miyaura Coupling with a MIDA Boronate
The protocol is similar to that for the boronic acid, with the key difference being the use of an aqueous base to facilitate the in situ deprotection of the MIDA boronate.
Key Modification: Ensure the solvent system contains water and a suitable base (e.g., K₃PO₄ or NaHCO₃) to promote the hydrolysis of the MIDA ester. The reaction may require longer reaction times to allow for both deprotection and coupling.
Protocol for Suzuki-Miyaura Coupling with a Potassium Trifluoroborate
The protocol is also similar, with the primary difference being the choice of base and the potential need for an additive to facilitate the activation of the trifluoroborate salt.
Key Modification: A base such as Cs₂CO₃ is often effective. In some cases, the reaction may benefit from the use of a phase-transfer catalyst or specific solvent systems to ensure efficient reaction.
Conclusion and Recommendations
This compound is a valuable reagent for Suzuki-Miyaura cross-coupling reactions, particularly for the synthesis of complex molecules where its moderate reactivity can be beneficial. However, for substrates that are sensitive or prone to decomposition, or for applications requiring robust and easily handleable reagents, MIDA boronates and potassium trifluoroborates present compelling alternatives.
Key Takeaways:
-
For rapid, straightforward couplings: this compound is a suitable choice, provided the reaction conditions are optimized.
-
For enhanced stability, ease of handling, and challenging substrates: The corresponding MIDA boronate of this compound is highly recommended. Its controlled release of the active boronic acid can lead to cleaner reactions and improved yields in complex settings.
-
For robustness and resistance to protodeboronation: The potassium trifluoroborate salt of this compound is an excellent alternative, offering high stability and predictable reactivity.
Ultimately, the optimal choice of reagent will depend on the specific synthetic challenge, including the nature of the coupling partners, the desired scale of the reaction, and the practical considerations of reagent handling and stability. This guide provides the foundational knowledge and comparative data to empower researchers to make the most informed decision for their synthetic endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. scispace.com [scispace.com]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3-(Methylcarbamoyl)-5-nitrophenylboronic Acid and Its Structural Analogs: A Comparative Analysis for Researchers
For researchers and professionals in drug development and chemical biology, the selection of appropriate molecular tools is paramount. Phenylboronic acids have emerged as a versatile class of compounds with significant applications as enzyme inhibitors and biosensors. This guide provides an in-depth technical comparison of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid and its key structural analogs, offering insights into their performance backed by available experimental data. This document is designed to empower researchers to make informed decisions in their experimental designs.
Introduction to this compound: A Multifaceted Scaffold
This compound is a synthetic organic compound featuring a phenylboronic acid core. The boronic acid moiety is well-known for its ability to form reversible covalent bonds with diols, a property that is central to its utility in biological systems. The molecule is further functionalized with a methylcarbamoyl group and a nitro group. These substituents are not mere decorations; they play a crucial role in modulating the compound's electronic properties, solubility, and interactions with biological targets.
The primary applications of this class of compounds stem from their ability to act as transition-state analog inhibitors of serine proteases, particularly β-lactamases, and as recognition elements in glucose sensors. The boronic acid can interact with the catalytic serine residue in the active site of enzymes, mimicking the tetrahedral intermediate of substrate hydrolysis[1]. In the context of glucose sensing, the boronic acid reversibly binds to the cis-diols of glucose, leading to a detectable signal[2].
Structural Analogs: Exploring the Chemical Space
The rational design of structural analogs allows for the fine-tuning of a molecule's properties. This guide will focus on two principal types of analogs of this compound:
-
N-Substituted Carbamoyl Analogs: These analogs feature different substituents on the carbamoyl nitrogen, such as ethyl, tert-butyl, or benzyl groups. These modifications can influence the compound's steric profile, hydrophobicity, and potential for additional interactions with a target protein.
-
Carboxylic Acid Analog: In this analog, the methylcarbamoyl group is replaced by a carboxylic acid (3-Carboxy-5-nitrophenylboronic acid). This seemingly small change significantly alters the charge and hydrogen bonding potential of the substituent.
Below is a visual representation of the core structure and its key analogs.
Caption: Core structure and key analogs of this compound.
Comparative Performance Analysis
Inhibition of Serine β-Lactamases
Serine β-lactamases, such as AmpC, are a major cause of bacterial resistance to β-lactam antibiotics[1]. Phenylboronic acids act as competitive inhibitors by forming a reversible adduct with the catalytic serine residue in the enzyme's active site[1].
Structure-Activity Relationship Insights:
-
The Carbamoyl Moiety: The amide group of the carbamoyl moiety can participate in hydrogen bonding interactions within the enzyme's active site, potentially enhancing binding affinity. The nature of the N-substituent can influence steric hindrance and hydrophobic interactions. While specific data for N-alkyl variations of 3-(carbamoyl)-5-nitrophenylboronic acid is scarce, studies on related inhibitors suggest that bulky substituents can either improve or diminish activity depending on the topology of the active site.
-
The Carboxylate Moiety: The introduction of a carboxylate group, as seen in 3-Carboxy-5-nitrophenylboronic acid, has been shown to increase the affinity for AmpC β-lactamase in some contexts. This is attributed to the potential for the carboxylate to form favorable interactions with positively charged or polar residues in the active site, such as Gln120[1]. One study demonstrated that the affinities of some 4-carboxy-analogues for AmpC increased by 2.6 to 4.5-fold compared to their non-carboxylate counterparts[1].
-
The Nitro Group: The electron-withdrawing nature of the nitro group increases the Lewis acidity of the boronic acid, which can facilitate its interaction with the catalytic serine. The nitro group itself does not appear to make direct interactions with AmpC in the studied complexes[1].
Performance Summary Table (Qualitative):
| Compound | Predicted Relative Affinity for AmpC β-Lactamase | Rationale |
| This compound | Moderate | The methylcarbamoyl group can form hydrogen bonds, contributing to binding. |
| N-Substituted Carbamoyl Analogs | Variable | Affinity is dependent on the size and nature of the N-substituent and the specific topology of the enzyme's active site. Bulky groups may lead to steric clashes or favorable hydrophobic interactions. |
| 3-Carboxy-5-nitrophenylboronic acid | Potentially Higher | The carboxylate group can form additional electrostatic and hydrogen bonding interactions with active site residues, which has been shown to improve affinity in related compounds[1]. This compound can also be used for bioconjugation to attach biomolecules to surfaces. |
Glucose Sensing
Phenylboronic acids are widely used in the development of fluorescent sensors for glucose. The binding of glucose to the boronic acid alters the electronic properties of the molecule, leading to a change in fluorescence.
Key Performance Metrics for Glucose Sensing:
-
Binding Affinity (Ka): A higher association constant (Ka) indicates stronger binding to glucose.
-
Selectivity: The ability to bind glucose preferentially over other sugars, such as fructose.
-
Quantum Yield: A measure of the efficiency of fluorescence.
Structure-Activity Relationship Insights:
-
The electronic nature of the substituents on the phenyl ring influences the pKa of the boronic acid, which in turn affects its affinity for diols at physiological pH. Electron-withdrawing groups, like the nitro and carbamoyl groups, generally lower the pKa, which can be favorable for glucose binding at neutral pH.
-
While specific binding constants for this compound and its analogs are not available, studies on related compounds show that phenylboronic acid itself has a relatively low binding constant for D-glucose (e.g., 4.6 M⁻¹)[2]. Modifications are often necessary to achieve the desired affinity for practical applications. For instance, the introduction of a carboxylic acid group in an azo dye containing boronic acid resulted in a binding constant for D-glucose of 54 M⁻¹ at pH 9.0[2].
Experimental Protocols
To ensure the integrity and reproducibility of research, detailed experimental protocols are essential. The following are representative protocols for evaluating the performance of these boronic acid derivatives.
Protocol: Inhibition of AmpC β-Lactamase
This protocol describes a general method for determining the inhibitory activity of a compound against AmpC β-lactamase using a spectrophotometric assay with nitrocefin as the substrate.
Materials:
-
Purified AmpC β-lactamase
-
Nitrocefin (chromogenic β-lactam substrate)
-
Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of AmpC β-lactamase in phosphate buffer. The final concentration in the assay will depend on the enzyme's activity.
-
Prepare a stock solution of nitrocefin in DMSO. A typical final concentration in the assay is 100 µM.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution (or DMSO for control)
-
AmpC β-lactamase solution
-
-
Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the nitrocefin solution to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin monitoring the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change that can be quantified.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Determine the percent inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Workflow Diagram:
Caption: Workflow for AmpC β-lactamase inhibition assay.
Conclusion and Future Directions
This compound and its structural analogs represent a valuable class of molecules for researchers in drug discovery and diagnostics. While a direct, comprehensive comparative dataset is currently lacking in the public domain, the available literature on related phenylboronic acid derivatives provides a solid foundation for understanding their structure-activity relationships.
The choice between these analogs will depend on the specific application. For β-lactamase inhibition, the carboxylic acid analog may offer enhanced potency due to the potential for additional interactions within the enzyme's active site. For glucose sensing, further empirical studies are required to determine the optimal substitution pattern for achieving high affinity and selectivity.
Future research should focus on the systematic synthesis and evaluation of a focused library of these analogs against a panel of relevant biological targets. Such studies would provide the much-needed quantitative data to enable a more precise and objective comparison, thereby accelerating the development of new therapeutics and diagnostic tools.
References
Safety Operating Guide
A Guide to the Safe Disposal of 3-(Methylcarbamoyl)-5-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the dynamic environment of pharmaceutical research and development, the integrity of your work and the safety of your laboratory personnel are paramount. The proper handling and disposal of specialized chemical reagents like 3-(Methylcarbamoyl)-5-nitrophenylboronic acid are critical components of a robust safety culture. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in established safety protocols and regulatory principles. Our goal is to empower you with the knowledge to manage this chemical waste responsibly, ensuring a safe and compliant laboratory environment.
Understanding the Hazard Profile
Anticipated Hazards Include:
-
Skin Irritation: May cause redness and discomfort upon contact.[1][4]
-
Serious Eye Irritation: Can cause significant irritation or damage to the eyes.[1][4]
-
Respiratory Tract Irritation: Inhalation of dust may lead to respiratory discomfort.[1][2][3]
Given these potential hazards, it is imperative to treat this compound as a hazardous substance and manage its disposal accordingly. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[2][5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any handling or disposal procedures, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation risks.[5][6]
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[6] | To prevent eye contact with dust particles or splashes, which could cause serious irritation.[1][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Inspect for tears or degradation before use.[6] | To prevent skin contact and potential irritation.[1][4] |
| Protective Clothing | A laboratory coat or chemical-resistant apron. | To protect the skin from accidental spills or contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) is recommended, especially when handling the solid form.[6] | To prevent the inhalation of dust particles that may cause respiratory irritation.[1][2][3] |
An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.[2][6]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to manage it as hazardous waste. This involves proper segregation, labeling, and storage pending collection by a licensed waste disposal service.[6][7]
A. Waste Segregation:
-
Solid Waste:
-
Liquid Waste:
-
If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[5][6]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[7] Some acids, for example, are incompatible with other chemicals.[8]
-
B. Labeling:
Proper labeling is crucial for the safe management of hazardous waste. The waste container must be clearly and securely labeled with:
-
The full chemical name: "this compound." [6]
-
Any relevant hazard warnings (e.g., "Irritant").[6]
-
The date of accumulation.
-
The name of the principal investigator or research group.
C. Storage:
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area. This location should be away from incompatible materials and general laboratory traffic, awaiting collection by your institution's EHS personnel or a licensed hazardous waste disposal company.[5][9]
D. Empty Container Decontamination:
Empty containers that held this compound must be properly decontaminated before disposal.[5]
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[5]
-
Rinsate Collection: The first rinseate must be collected and disposed of as liquid hazardous waste.[5] Subsequent rinses may also need to be collected, depending on your institution's guidelines.[5]
-
Final Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label.[5] The clean, dry container can then be disposed of according to your institution's policy for glass or plastic recycling.[5]
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures: Spill and Exposure
In the event of a spill or accidental exposure, prompt and correct action is crucial.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the spilled material to avoid generating dust.[1][2]
-
Place the collected material into a labeled hazardous waste container.[1][6]
-
Clean the spill area with soap and water, and collect all cleaning materials as hazardous waste.[6]
-
-
Minor Spill (Liquid):
-
Alert personnel in the immediate area.
-
Contain the spill using an inert absorbent material (e.g., vermiculite or sand).
-
Collect the absorbent material and place it into a labeled hazardous waste container.[6]
-
Clean the spill area with soap and water, and collect all cleaning materials as hazardous waste.[6]
-
-
Large Spill:
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation persists.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2][3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
-
Always report any spill or exposure to your supervisor and your institution's EHS department.[6]
Regulatory Compliance
Disposal of hazardous waste is regulated by local, state, and federal agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7] It is your responsibility to ensure that all disposal practices are in full compliance with these regulations and your institution's specific policies. Always consult your EHS department for guidance.[7]
References
- 1. fishersci.ie [fishersci.ie]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. laballey.com [laballey.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. ethz.ch [ethz.ch]
A Senior Application Scientist's Guide to Handling 3-(Methylcarbamoyl)-5-nitrophenylboronic Acid: From Benchtop to Disposal
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of molecular hazards. The compound 3-(Methylcarbamoyl)-5-nitrophenylboronic acid is a prime example of a molecule requiring meticulous handling protocols. Its structure, combining a boronic acid moiety, a nitro-aromatic system, and a methylcarbamoyl group, presents a composite hazard profile that must be addressed with a holistic safety strategy. This guide moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for protecting both the researcher and the integrity of the experiment.
Deconstructing the Hazard: A Molecule-Centric Risk Assessment
Understanding why a compound is hazardous is the cornerstone of safe handling. The risks associated with this compound are best understood by examining its constituent functional groups.
-
The Boronic Acid Group (-B(OH)₂): Boronic acids are generally classified as irritants. Contact can cause irritation to the eyes, skin, and respiratory system.[1][2] They are often fine, lightweight powders that are easily aerosolized, increasing the risk of inhalation.[3][4] Therefore, handling must be performed in a way that minimizes dust generation.[5][6]
-
The Nitro-Aromatic System (-C₆H₄-NO₂): This is the most significant contributor to the compound's toxicity. Aromatic nitro-compounds are known for several hazardous properties:
-
Toxicity and Absorption: They can be toxic if inhaled, swallowed, or absorbed through the skin.[7] The fat-soluble nature of many nitro-compounds facilitates rapid absorption through intact skin.
-
Systemic Effects: The most prominent acute health hazard is cyanosis (a blue or ashen-grey appearance of the skin) due to methemoglobinemia, where the iron in hemoglobin is oxidized, impeding oxygen transport.[7]
-
Reactivity: Aromatic nitro-compounds can react violently with strong oxidizing agents or under heat, potentially leading to fire or explosion hazards.
-
-
The Carbamoyl Group (-C(O)NHCH₃): Carbamates as a class of compounds can exhibit a range of toxicities. They are known to be harmful if swallowed or inhaled and can cause skin and eye irritation.[8][9] Safe handling practices require preventing the formation of dust and aerosols to avoid inhalation.[8]
This tripartite hazard profile necessitates a multi-layered approach to personal protective equipment (PPE) and handling protocols. We are not merely handling a boronic acid; we are handling a toxic, skin-absorbable, and irritating substance.
The Personal Protective Equipment (PPE) Mandate
The selection of PPE is not a matter of preference but a direct response to the identified hazards. All handling of this compound must be conducted within a certified chemical fume hood to contain dust and vapors.[10][11]
| PPE Category | Specification | Rationale and Causality |
| Eye & Face Protection | Chemical safety goggles with side-shields or a full-face shield.[3][6][12] | Why: Protects against the irritant effects of boronic acid dust and potential splashes. A face shield offers broader protection during transfers of larger quantities. |
| Hand Protection | Nitrile gloves (minimum).[5][12] Consider double-gloving for extended handling. | Why: Prevents skin contact. The nitro-aromatic group's potential for dermal absorption makes gloves a critical barrier. Gloves must be inspected before use and changed immediately upon contamination. |
| Body Protection | A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes.[5][12] | Why: Protects skin from accidental spills. The lab coat should be laundered separately from personal clothing. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood (not recommended) or if dust generation is unavoidable.[1][5] | Why: Prevents inhalation of the irritating and toxic dust particles. Engineering controls (fume hood) are the primary line of defense; respirators are a secondary measure. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, sequential protocol minimizes the risk of exposure at every stage of the workflow.
Preparation Phase:
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them within the fume hood to minimize movement in and out of the containment area.
-
Prepare for Emergencies: Confirm that a safety shower and eyewash station are accessible and unobstructed.[3][13] Have a spill kit rated for solid chemical spills readily available.
Execution Phase:
-
Don PPE: Put on all required PPE in the correct order (lab coat, then gloves, then eye protection).
-
Handling the Solid:
-
Post-Handling:
-
Clean all equipment and the work surface within the fume hood to remove any residual chemical.
-
Securely seal the primary container.
-
Decontamination & Doffing Phase:
-
Remove PPE: Remove PPE in the reverse order of donning, taking care not to touch your skin with the exterior of contaminated gloves.
-
Dispose of PPE: Contaminated gloves and other disposable items must be placed in a designated hazardous waste container.[15]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]
Caption: Workflow for handling this compound.
Emergency Procedures: Immediate & Decisive Action
In the event of an accidental exposure, the following steps must be taken immediately.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][13][16] |
| Skin Contact | Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][13][16] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][13][16] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep or scoop up the material and place it into a suitable, labeled container for hazardous waste disposal.[3][14][17] |
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal is a critical final step in the chemical handling lifecycle. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[13]
-
Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Solid Waste:
-
Collect unused compound and contaminated materials (e.g., weigh boats, paper towels, contaminated PPE) in a clearly labeled, sealed, and compatible hazardous waste container.[15]
-
-
Liquid Waste:
-
Collect all solutions and reaction mixtures containing the compound in a separate, clearly labeled hazardous waste container.
-
The first rinse of contaminated glassware with a suitable solvent (e.g., acetone, ethanol) must be collected as hazardous waste.[10]
-
-
Container Decontamination:
-
Empty containers must be triple-rinsed with a suitable solvent.[15] The rinsate must be collected and disposed of as hazardous liquid waste.[15]
-
After triple-rinsing and air-drying in a fume hood, deface the original label. The decontaminated container can then typically be disposed of in the appropriate laboratory recycling stream.
-
Caption: Decision workflow for the disposal of different waste streams.
By integrating a thorough understanding of the chemical hazards with rigorous operational and disposal protocols, we can handle this compound with the confidence that comes from being prepared. This structured approach not only ensures personal safety but also upholds the principles of responsible scientific practice.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aksci.com [aksci.com]
- 7. researchgate.net [researchgate.net]
- 8. angenechemical.com [angenechemical.com]
- 9. angenechemical.com [angenechemical.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 13. fishersci.com [fishersci.com]
- 14. combi-blocks.com [combi-blocks.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fishersci.es [fishersci.es]
- 17. sciencing.com [sciencing.com]
Retrosynthesis Analysis
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
